Malonic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4, Array | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | malonic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Malonic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt) | |
| Record name | Malonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021659 | |
| Record name | Propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS. | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15355 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3 | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³ | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C | |
| Record name | Malonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15355 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum | |
CAS No. |
141-82-2 | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | malonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX7ZMG0MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MALONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
276.1 °F (NTP, 1992), 135-137 °C, 135 °C | |
| Record name | MALONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20581 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Malonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Malonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Malonic Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the synthesis of substituted carboxylic acids. This powerful technique allows for the conversion of an alkyl halide into a carboxylic acid with the addition of two carbon atoms. This guide provides an in-depth exploration of the core mechanism, detailed experimental protocols, and quantitative data to support researchers in the application of this pivotal reaction.
The Core Reaction Mechanism
The malonic ester synthesis proceeds through a well-defined, four-step mechanism: enolate formation, alkylation, hydrolysis, and decarboxylation. The starting material is typically a malonic acid ester, most commonly diethyl malonate, due to the acidity of the α-hydrogens located between the two carbonyl groups.
Step 1: Enolate Formation
The synthesis begins with the deprotonation of the α-carbon of the malonic ester by a moderately strong base, such as sodium ethoxide. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups, which increases the acidity of the α-hydrogens.[1][2]
Step 2: Alkylation
The resonance-stabilized enolate acts as a potent nucleophile and attacks an alkyl halide in a classic SN2 reaction. This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon of the malonic ester. The choice of the alkyl halide is crucial, as the reaction works best with primary and secondary halides.[1][3]
Step 3: Hydrolysis
The substituted malonic ester is then hydrolyzed, typically using an aqueous acid or base, to convert the two ester groups into carboxylic acid groups. This saponification step results in a substituted this compound.[1][2]
Step 4: Decarboxylation
The final step involves the decarboxylation of the substituted this compound upon heating. The β-dicarboxylic acid intermediate readily loses a molecule of carbon dioxide through a cyclic transition state to yield the final substituted acetic acid product.[1][2]
Below is a diagram illustrating the signaling pathway of the malonic ester synthesis.
Quantitative Data on Alkylation Yields
The yield of the malonic ester synthesis is highly dependent on the nature of the alkylating agent. Primary alkyl halides and benzyl (B1604629) halides generally provide good to excellent yields. Secondary alkyl halides can also be used, though the potential for a competing E2 elimination reaction increases. The following table summarizes typical reported yields for the alkylation step with various alkyl halides.
| Alkylating Agent | Product | Typical Yield (%) | Reference(s) |
| Methyl Bromide | Diethyl methylmalonate | 97 | [4] |
| Ethyl Bromide | Diethyl ethylmalonate | 80-90 | [4] |
| Diethyl diethylmalonate | 75 | [4] | |
| n-Butyl Bromide | Diethyl n-butylmalonate | 80-90 | [5] |
| Isopropyl Bromide | Diethyl isopropylmalonate | 97 | [6] |
| Benzyl Chloride | Diethyl benzylmalonate | 75-85 | [4] |
| 1,4-Dibromobutane | Diethyl cyclobutane-1,1-dicarboxylate | 60-70 | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the malonic ester synthesis, offering a practical guide for laboratory application.
Synthesis of Diethyl n-Butylmalonate
Objective: To synthesize diethyl n-butylmalonate via the alkylation of diethyl malonate with n-butyl bromide.[5]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
n-Butyl bromide
-
Water
-
Litmus (B1172312) paper
Procedure:
-
Preparation of Sodium Ethoxide: In a suitable flask equipped with a reflux condenser, dissolve sodium metal (5 atoms) in absolute ethanol (2.5 L).
-
Enolate Formation: Cool the sodium ethoxide solution to approximately 50°C and slowly add diethyl malonate (5.15 moles).
-
Alkylation: To the clear solution, gradually add n-butyl bromide (5.0 moles). The reaction is exothermic and may require cooling.
-
Reaction Completion: Reflux the reaction mixture until it is neutral to moist litmus paper (approximately 2 hours).
-
Workup: Distill off the ethanol. Add water to the residue and separate the upper layer of diethyl n-butylmalonate.
-
Purification: Purify the product by vacuum distillation. The fraction boiling at 130-135°C/20 mm Hg is collected. The expected yield is 80-90%.[5]
Synthesis of Diethyl Isopropylmalonate (using a secondary alkyl halide)
Objective: To synthesize diethyl isopropylmalonate, demonstrating the use of a secondary alkyl halide.[6]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
2-Bromopropane (B125204) (Isopropyl bromide)
-
Diethyl ether
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a 21 wt. % solution of sodium ethoxide in ethanol.
-
Enolate Formation: To the stirred sodium ethoxide solution (0.6 M), add diethyl malonate (0.5 M). A white precipitate of the sodium salt will form.
-
Alkylation: Heat the mixture to reflux, at which point the precipitate should dissolve. Add 2-bromopropane (0.75 M) dropwise over 30-45 minutes. Continue refluxing for a minimum of 10 hours.
-
Workup: After cooling, remove the ethanol in vacuo. Dissolve the residue in diethyl ether and wash with a saturated aqueous NH4Cl solution.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to yield the crude product. The reported yield is approximately 97%.[6]
Below is a diagram illustrating the general experimental workflow for a malonic ester synthesis.
Variations of the Malonic Ester Synthesis
The versatility of the malonic ester synthesis is extended through several important variations.
-
Dialkylation: The monoalkylated malonic ester still possesses one acidic α-hydrogen. Therefore, a second, different alkyl group can be introduced by repeating the deprotonation and alkylation steps before the final hydrolysis and decarboxylation.[7]
-
Intramolecular Cyclization: When a dihalide is used as the alkylating agent, an intramolecular SN2 reaction can occur after the initial alkylation, leading to the formation of a cyclic product. This variation is known as the Perkin alicyclic synthesis and is effective for preparing three- to six-membered rings.[8]
References
- 1. askthenerd.com [askthenerd.com]
- 2. guidechem.com [guidechem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
malonic acid crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of Malonic Acid
Introduction
This compound (propanedioic acid), with the chemical formula CH₂(COOH)₂, is a fundamental dicarboxylic acid that serves as a key building block in organic synthesis and various industrial applications, including pharmaceuticals and polyesters. The molecule's conformational flexibility, arising from rotation around its C-C single bonds, and its capacity for strong hydrogen bonding, facilitate the formation of multiple crystalline solid forms, a phenomenon known as polymorphism. Understanding the crystal structure of these polymorphs is critical for controlling the physicochemical properties of this compound-containing materials, such as solubility, stability, and bioavailability in drug formulations.
This technical guide provides a comprehensive overview of the crystal structure of this compound, details the experimental protocols for its analysis, and presents key crystallographic data for its known polymorphs. The content is intended for researchers, scientists, and professionals in drug development and materials science.
Crystal Structures of this compound Polymorphs
This compound is known to crystallize in several polymorphic forms, primarily triclinic and monoclinic systems.[1][2] The arrangement of molecules within these crystal lattices is predominantly governed by the formation of robust hydrogen bonds between the carboxylic acid groups.
The most extensively studied polymorph of this compound crystallizes in the triclinic space group Pī at room temperature.[3] In this structure, molecules are organized into zigzag chains along the c-axis, where the carboxyl groups of adjacent molecules are linked by dual hydrogen bonds. A notable feature is the molecular conformation, where one of the two carboxyl groups is significantly twisted out of the plane defined by the three carbon atoms of the molecular backbone.
Neutron diffraction studies on deuterated γ-malonic acid have provided precise locations for the hydrogen (deuterium) atoms, confirming the hydrogen-bonding network and revealing details about thermal motion.[4] Additionally, other polymorphs have been identified, including a monoclinic form, highlighting the complex solid-state landscape of this seemingly simple molecule.[2][5]
Data Presentation
The quantitative crystallographic data for the primary triclinic polymorph and the deuterated γ-polymorph are summarized below for comparison.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Triclinic Polymorph (Room Temp) | Deuterated γ-Polymorph (Low Temp) |
| Crystal System | Triclinic | Triclinic |
| Space Group | Pī | Pī |
| a (Å) | 5.33 | 10.383 |
| b (Å) | 5.14 | 10.435 |
| c (Å) | 11.25 | 10.589 |
| α (°) | 102.67 | 62.59 |
| β (°) | 135.17 | 83.22 |
| γ (°) | 85.17 | 70.01 |
| Volume (ų) | 307.7 | 942.1 |
| Z (molecules/unit cell) | 2 | 4 |
| Z' (molecules/asym. unit) | 1 | 2 |
| Data Source | [3] | [4] |
Table 2: Selected Interatomic Distances and Angles (Triclinic Form)
| Parameter Type | Description | Value (Approximate) |
| Bond Length | C-O (hydroxyl) | 1.31 Å |
| Bond Length | C=O (carbonyl) | 1.21 Å |
| Bond Length | C-C | 1.50 Å |
| Bond Length | O-H···O (Hydrogen Bond) | 2.65 - 2.70 Å |
| Bond Angle | O-C-O | ~123° |
| Bond Angle | C-C-C | ~110° |
| Torsion Angle | O=C-C-C | Varies significantly |
Note: Precise bond lengths and angles can vary slightly between different crystallographic studies and polymorphs. The values provided are representative for dicarboxylic acids.
Experimental Methodologies
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals, followed by diffraction experiments and data analysis.
Single Crystal Growth of this compound
Growing crystals suitable for single-crystal X-ray diffraction is a critical prerequisite for structure determination. For this compound, the most common method is slow evaporation from a saturated solution.
Protocol for Crystallization from Aqueous Solution:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound by dissolving the solid powder in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with stirring until no more solute dissolves.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration of the saturated solution into a clean crystallization dish. This step prevents impurities from acting as unwanted nucleation sites.
-
Slow Evaporation: Cover the crystallization dish with parafilm and pierce a few small holes in it. This slows down the rate of solvent evaporation.
-
Incubation: Place the dish in a location with a stable temperature and minimal vibration to allow for the slow growth of well-ordered crystals over several days to a week.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size with well-defined faces) have formed, carefully remove them from the solution using tweezers and dry them on filter paper.
Alternative solvents such as ethanol (B145695) can also be used, potentially yielding different polymorphs.[2]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Protocol for Data Collection and Structure Solution:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument uses a focused beam of monochromatic X-rays (e.g., from a Mo or Cu source) directed at the crystal.[6]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used by the instrument's software to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensities and positions of thousands of reflections are recorded by a detector.[7]
-
Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the reflections, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (carbon and oxygen).
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map. The refinement process optimizes the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final structure is assessed using metrics like the R-factor.
Neutron Diffraction
For structures containing hydrogen atoms, neutron diffraction is a powerful complementary technique. While X-rays scatter from electron clouds, making it difficult to precisely locate hydrogen atoms, neutrons scatter from atomic nuclei. This allows for the accurate determination of hydrogen atom positions and is particularly valuable for studying hydrogen bonding and proton transfer phenomena.[8] The experimental workflow is analogous to SC-XRD but requires a neutron source (typically a nuclear reactor or spallation source) and often larger crystals.[4]
Analytical and Experimental Workflow
The logical flow from a bulk sample to a validated crystal structure involves several interconnected stages. The following diagram illustrates this typical workflow.
Conclusion
The crystal structure analysis of this compound reveals a rich polymorphic landscape dominated by intricate hydrogen-bonding networks. The triclinic form has been well-characterized, but the existence of other polymorphs presents opportunities for further research, particularly in understanding the thermodynamic and kinetic factors that govern their formation. Detailed structural knowledge, obtained through rigorous experimental protocols involving single-crystal growth and diffraction techniques like SC-XRD and neutron diffraction, is indispensable. For professionals in the pharmaceutical and materials science industries, this understanding is paramount for controlling the solid-state properties of active ingredients and advanced materials, ultimately ensuring product performance and consistency.
References
- 1. Investigating the latent polymorphism of maleic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 141-82-2 [chemicalbook.com]
- 3. aizenberglab.seas.harvard.edu [aizenberglab.seas.harvard.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Benzilic acid: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ISIS Will the real structure please step forward [isis.stfc.ac.uk]
An In-depth Technical Guide to the Thermochemical Properties of Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of malonic acid (propanedioic acid). The information herein is intended to support research and development activities where a thorough understanding of the energetic and thermal stability of this compound is critical. This document presents key quantitative data in a structured format, details relevant experimental methodologies, and illustrates the thermal decomposition pathway of this compound.
Core Thermochemical Data
The fundamental thermochemical properties of solid this compound at standard conditions (298.15 K and 1 bar) are summarized in the tables below. These values are essential for modeling chemical reactions, assessing thermal hazards, and understanding the stability of this compound in various formulations.
Table 1: Standard Molar Thermochemical Properties of Solid this compound
| Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH° | -890.9 | kJ/mol |
| Standard Molar Enthalpy of Combustion | ΔcH° | -864 | kJ/mol[1] |
| Standard Molar Entropy | S° | 149.8 | J/(mol·K) |
| Molar Heat Capacity (at constant pressure) | Cp | 139.93 | J/(mol·K)[2] |
Table 2: Other Relevant Thermal Properties of this compound
| Property | Value | Units |
| Melting Point | 135 - 137 | °C (decomposes)[3] |
| Enthalpy of Vaporization | 92 | kJ/mol[1][3] |
| Enthalpy of Sublimation | 72.7 (at 306 K), 108.0 (at 348 K) | kJ/mol |
Thermal Decomposition
This compound undergoes thermal decomposition upon heating, primarily yielding acetic acid and carbon dioxide. This reaction is a critical consideration in the handling and processing of this compound at elevated temperatures.
The overall decomposition reaction is:
CH₂(COOH)₂ (s) → CH₃COOH (l) + CO₂ (g)
Experimental Protocols
The determination of the thermochemical properties of this compound relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures.
Bomb Calorimetry for the Determination of the Enthalpy of Combustion
Objective: To measure the heat of combustion of solid this compound at constant volume.
Methodology:
-
Sample Preparation: A pellet of known mass (typically 0.8 - 1.0 g) of high-purity crystalline this compound is prepared using a pellet press. The pellet is weighed to a precision of at least 0.1 mg.
-
Bomb Assembly: The pellet is placed in a sample crucible within the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, ensuring it is in contact with the sample pellet. A small, measured amount of deionized water (approximately 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and purged with pure oxygen to remove any atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is then filled with a precise volume of water (e.g., 2.000 L). The calorimeter is assembled with a stirrer and a high-precision thermometer or temperature probe.
-
Temperature Equilibration and Measurement: The water in the calorimeter is stirred to achieve thermal equilibrium. The initial temperature is recorded for a set period to establish a baseline.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The enthalpy of combustion of this compound is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the combustion of the fuse wire.
Differential Scanning Calorimetry (DSC) for the Determination of Heat Capacity
Objective: To measure the specific heat capacity of solid this compound as a function of temperature.
Methodology:
-
Instrument and Sample Preparation: A differential scanning calorimeter is calibrated for temperature and heat flow using certified reference materials (e.g., indium). A small, accurately weighed sample of solid this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Program: The following temperature program is executed:
-
An initial isothermal period to allow the sample to reach thermal equilibrium.
-
A linear heating ramp at a controlled rate (e.g., 10 or 20 °C/min) across the desired temperature range.
-
A final isothermal period at the upper temperature limit.
-
A linear cooling ramp back to the initial temperature.
-
A second heating scan is often performed to ensure thermal history does not affect the measurement.
-
-
Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.
-
Baseline and Sapphire Standard Measurement: A baseline is established by running the same temperature program with two empty pans. To obtain absolute heat capacity values, a run is performed with a sapphire standard of known heat capacity.
-
Calculation of Specific Heat Capacity: The specific heat capacity of the this compound sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature, taking into account the masses of the sample and the standard.
Visualizing Thermal Decomposition
The thermal decomposition of this compound is a key process influencing its application at elevated temperatures. The following diagram illustrates this pathway.
References
An In-depth Technical Guide to the Biological Activity Screening of Malonic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonic acid, a simple dicarboxylic acid, and its diverse derivatives have garnered significant attention in the scientific community for their wide spectrum of biological activities. These compounds serve as versatile scaffolds in medicinal chemistry, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biological activities of this compound derivatives, detailed experimental protocols for their screening, and insights into their mechanisms of action, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.
Core Biological Activities of this compound Derivatives
This compound and its derivatives exhibit a range of biological effects, primarily attributed to their ability to act as competitive inhibitors of various enzymes and to modulate key signaling pathways.
-
Metabolic Inhibition: The most well-documented activity of this compound is its role as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1][2] By binding to the active site of the enzyme, it competes with the natural substrate, succinate, thereby disrupting cellular respiration.[3][4] This property is fundamental to many of its observed biological effects.
-
Anticancer Activity: The anticancer potential of this compound derivatives often stems from their ability to inhibit lactate (B86563) dehydrogenase A (LDH-A), a critical enzyme in the metabolic reprogramming of cancer cells known as the Warburg effect.[5][6][7] By blocking LDH-A, these compounds disrupt glycolysis, leading to reduced cancer cell viability and proliferation.[5][8]
-
Anti-inflammatory Activity: Several this compound derivatives have demonstrated potent anti-inflammatory effects.[9][10] Mechanistic studies have revealed that these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[9][11] This is often achieved by modulating key inflammatory signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[11]
-
Antimicrobial Activity: Derivatives of this compound, such as certain malonamides, have been shown to possess antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[12] The exact mechanisms can vary, but they often involve the disruption of essential bacterial metabolic processes.
-
Neuroprotective Effects: this compound has been implicated in neuroprotection, with studies suggesting it can attenuate neuroinflammation and oxidative stress in the brain.[11][13] Its ability to modulate microglial activation is a key aspect of its neuroprotective potential.[11]
Quantitative Data Presentation
The following tables summarize the quantitative biological activity data for various this compound derivatives from published literature.
Table 1: Anticancer Activity of this compound Derivatives (LDH-A Inhibition)
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound Derivative 3 | - | LDH-A Enzyme Assay (NADH competition) | 0.54 | [1] |
| This compound Derivative 3 | - | LDH-A Enzyme Assay (Pyruvate competition) | 0.23 (Ki) | [1] |
| NHI-2 (N-hydroxyindole-2-carboxylate) | HeLa | Cell Proliferation (SRB Assay) | ~50 | [1] |
| Malonate Derivative AZ-33 | - | LDH-A Enzyme Assay | <1 | [1] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | Assay | MIC (mg/L) | Reference |
| Malonamide Derivative 26 | S. aureus NCTC8325 | Broth Microdilution | >8 | [12] |
| Malonamide Derivative 27 | S. aureus NCTC8325 | Broth Microdilution | >8 | [12] |
| Malonamide Derivative 33 | S. aureus NCTC8325 | Broth Microdilution | >8 | [12] |
| Malonamide Derivative 26 | MRSA ATCC33592 | Broth Microdilution | >8 | [12] |
Table 3: Anti-inflammatory Activity of this compound and Its Derivatives
| Compound/Derivative | Model | Parameter Measured | Inhibition/IC50 | Reference |
| Maldian (di-(2,4-dimethyl) anilide this compound) | Carrageenan-induced paw edema in rats | Paw Edema | Exceeds Voltaren and Acetylsalicylic acid | [9] |
| Maldian (di-(2,4-dimethyl) anilide this compound) | Carrageenan-induced paw edema in rats | Kallikrein activity | 47% reduction | [9] |
| Maldian (di-(2,4-dimethyl) anilide this compound) | Carrageenan-induced paw edema in rats | Prostaglandin E level | 20-fold decrease | [9] |
| This compound | LPS-stimulated BV2 microglia | Nitric Oxide Production | Dose-dependent decrease | [11] |
| This compound (10 µM) | LPS-stimulated BV2 microglia | iNOS mRNA expression | Significant reduction | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the biological activity screening of this compound derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][13][14]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar (B569324) Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[5][15]
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA) plates
-
Mueller-Hinton Broth (MHB)
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Micropipettes
-
Incubator
Protocol:
-
Inoculum Preparation: Inoculate a loopful of the test bacterium into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[16]
-
Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[8][17][18]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
This compound derivative solution
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive the standard drug.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or the paw thickness with digital calipers at 0 hours (before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours post-injection.[8]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells like RAW 264.7 or BV2 microglia.
Materials:
-
RAW 264.7 or BV2 microglia cells
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.
-
Griess Assay: After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. This technical guide provides a foundational framework for researchers and drug development professionals to screen and characterize the biological activities of novel this compound derivatives. The detailed protocols and mechanistic insights offered herein are intended to facilitate the discovery of new therapeutic leads based on this versatile chemical scaffold. As research in this area continues, a deeper understanding of the structure-activity relationships and molecular targets of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actanaturae.ru:443 [actanaturae.ru:443]
- 10. This compound suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of IKK/NF-κB Signaling Enhances Differentiation of Mesenchymal Stromal Cells from Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid | Semantic Scholar [semanticscholar.org]
A Deep Dive into the Computational Chemistry of Malonic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Malonic acid, a simple dicarboxylic acid, plays a surprisingly multifaceted role in both chemistry and biology. From its foundational use in organic synthesis, such as the malonic ester synthesis, to its critical function as a competitive inhibitor of succinate (B1194679) dehydrogenase in the mitochondrial electron transport chain, a thorough understanding of its molecular properties is paramount. Computational chemistry provides a powerful lens through to investigate the conformational landscape, reactivity, and biochemical interactions of this compound at an atomic level of detail. This in-depth technical guide synthesizes key findings from numerous computational studies, offering a comprehensive overview of the molecule's behavior. We present quantitative data in structured tables, detail the experimental and computational methodologies employed in seminal studies, and provide visualizations of key pathways and processes to facilitate a deeper understanding.
Conformational Landscape of this compound
The conformational flexibility of this compound, arising from the rotation around its C-C and C-O bonds, has been a subject of significant computational investigation. These studies have revealed a complex potential energy surface with multiple stable conformers.
Computational Methodologies for Conformational Analysis
A variety of computational methods have been employed to explore the conformational space of this compound. A common approach involves an initial systematic search on the potential energy surface using computationally less expensive methods, followed by geometry optimization and frequency calculations at higher levels of theory.
A representative computational protocol is as follows:
-
Initial Conformational Search: A systematic search of the potential energy surface is performed using a lower level of theory, such as Hartree-Fock (HF) with the 6-31G(d) basis set, to identify stationary points.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at higher levels of theory, such as Møller-Plesset perturbation theory to the second order (MP2) or Density Functional Theory (DFT) with functionals like B3LYP. Larger basis sets, such as 6-311++G(d,p), are often used for more accurate energy calculations.
-
Energy Refinement: Single-point energy calculations are sometimes performed using even more accurate methods, like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), on the optimized geometries.
-
Software: The Gaussian suite of programs is frequently used for these types of calculations.
Experimental Validation
Computational predictions of the conformational landscape of this compound have been experimentally validated using techniques such as infrared (IR) spectroscopy of the monomer isolated in a solid argon matrix.[1][2][3][4] By comparing the experimental IR spectra with the computed vibrational frequencies for each conformer, researchers have been able to unequivocally identify the presence of the most stable conformers.[1][2][3][4]
Relative Energies of this compound Conformers
Computational studies have predicted the existence of at least six distinct conformers of this compound.[1][2][3][4] The relative energies and predicted populations of these conformers, as calculated at the HF/6-31G(d) level of theory, are summarized in the table below.[5]
| Conformer | Relative Energy (kJ mol⁻¹) | Population (%) |
| II | 0.00 | 65.9 |
| III | 1.65 | 33.0 |
| I | 9.05 | 1.1 |
| IV | 24.21 | 6.0 x 10⁻³ |
| V | 31.14 | < 1.0 x 10⁻³ |
| VI | 37.67 | < 1.0 x 10⁻³ |
Table 1: Relative energies and populations of this compound conformers calculated at the HF/6-31G(d) level of theory.[5]
The lowest-energy conformer features a nearly planar structure with an intramolecular hydrogen bond.[1][2][3][4] The second and third most stable conformers are predicted to be very close in energy.[1][2][3][4]
Acidity and pKa
This compound is a diprotic acid, meaning it can donate two protons. The acid dissociation constants (pKa) are crucial for understanding its behavior in solution and its interactions in biological systems.
Experimental pKa Values
The experimental pKa values for this compound in water at 25°C are:
The first deprotonation is significantly more favorable than the second due to the electrostatic repulsion between the two carboxylate groups in the dianion.
Computational Approaches to pKa Prediction
Accurately predicting pKa values computationally is a challenging task that requires careful consideration of the solvation environment. Common methods involve the use of thermodynamic cycles and continuum solvation models.
A typical computational protocol for pKa prediction includes:
-
Gas-Phase Calculations: Optimization and frequency calculations for the protonated and deprotonated species in the gas phase.
-
Solvation Energy Calculations: Calculation of the free energy of solvation for each species using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model.
-
Thermodynamic Cycle: The pKa is then calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity.
Various levels of theory and basis sets can be used, with DFT methods often providing a good balance of accuracy and computational cost.[7]
Unimolecular Decarboxylation
The thermal decomposition of this compound to acetic acid and carbon dioxide is a classic organic reaction that has been extensively studied both experimentally and computationally.
Computational Methodologies for Reaction Mechanisms
Computational studies have elucidated the mechanism of this compound decarboxylation, identifying the transition states and calculating the activation energy barriers.
A representative computational protocol for studying the decarboxylation mechanism is as follows:
-
Reactant, Product, and Transition State Optimization: Geometries of the reactant (this compound), products (enol intermediate and CO₂), and the transition state are optimized using methods like DFT (e.g., MPWB1K, M06-2X) or higher-level ab initio methods (e.g., CCSD(T)).[8][9]
-
Basis Sets: Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly used.[8][9]
-
Transition State Verification: The transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to ensure that the transition state connects the reactant and product minima.
-
Software: The Gaussian[8] and Orca[9] software packages are frequently used for these calculations.
Activation Energy Barriers for Decarboxylation
Computational studies have calculated the activation energy barrier for the unimolecular decarboxylation of this compound. The values vary depending on the level of theory used.
| Level of Theory | Activation Energy (kcal mol⁻¹) |
| CCSD(T)/6-311++G(d,p) | 32.16[8] |
| B3LYP/6-31+G(d,p) | 26.9[9] |
Table 2: Calculated activation energy barriers for the decarboxylation of this compound.
These computational results are in reasonable agreement with experimental estimates, which are in the range of 25-40 kcal mol⁻¹.[8]
Role in Biochemical Pathways: Inhibition of Succinate Dehydrogenase
This compound is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase (also known as Complex II) in the citric acid cycle.[10][11][12][13] This inhibition has significant implications for cellular respiration.
Mechanism of Inhibition
This compound's structure is very similar to that of succinate, the natural substrate for succinate dehydrogenase. This structural similarity allows this compound to bind to the active site of the enzyme.[12] However, because this compound has a single methylene (B1212753) group instead of the two in succinate, it cannot be dehydrogenated.[10] By occupying the active site, this compound prevents the binding of succinate, thereby inhibiting the enzyme's activity.[12]
Computational Modeling of Enzyme Inhibition
Computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be used to model the binding of malonate to the active site of succinate dehydrogenase. These studies can provide insights into the specific interactions that stabilize the enzyme-inhibitor complex and can help in the design of novel inhibitors for therapeutic purposes. For instance, docking studies have been used to understand the structure-activity relationship of malonate-based inhibitors for other enzymes.[14]
Conclusion
Computational chemistry has proven to be an indispensable tool for elucidating the fundamental properties of this compound. Through the application of a wide range of theoretical methods, researchers have gained detailed insights into its conformational preferences, reaction mechanisms, and biochemical interactions. The synergy between computational predictions and experimental validations has been particularly powerful, providing a robust understanding of this seemingly simple yet remarkably important molecule. The continued development of computational methodologies promises to further refine our knowledge of this compound and its derivatives, with potential applications in fields ranging from materials science to drug discovery.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. atamankimya.com [atamankimya.com]
- 7. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. homework.study.com [homework.study.com]
- 13. Inhibition of succinate dehydrogenase by this compound produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Malonate-based inhibitors of mammalian serine racemase: kinetic characterization and structure-based computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Keto-Enol Tautomerization Equilibrium of Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerization of malonic acid, a fundamental process with significant implications in various scientific fields, including atmospheric chemistry and drug development. The equilibrium between the keto and enol forms of this compound is highly sensitive to environmental conditions, and understanding this dynamic is crucial for predicting its reactivity and behavior.
Core Concepts of this compound Tautomerization
This compound, a dicarboxylic acid, exists in a dynamic equilibrium between its keto (propanedioic acid) and enol (1,3-dihydroxypropenoic acid) forms. This tautomerization involves the migration of a proton and the shifting of a double bond. In dilute aqueous solutions, the keto form is overwhelmingly predominant, with the equilibrium constant (Keq) being less than 10⁻⁴.[1][2] However, recent studies have revealed a significant shift in this equilibrium towards the enol form in deliquesced micrometer-sized particles, particularly at high relative humidity.[2] This finding is of paramount importance in atmospheric science, as the enol form is more reactive and can participate in atmospheric aging processes of secondary organic aerosols.
Quantitative Data on Tautomerization Equilibrium
The equilibrium between the keto and enol forms of this compound is quantifiable through the equilibrium constant, Keq = [enol]/[keto]. The following table summarizes the key quantitative data available for this tautomerization.
| Parameter | Value | Conditions | Reference(s) |
| Equilibrium Constant (Keq) | < 10⁻⁴ | Dilute aqueous solution | [1][2] |
| 0.18 ± 0.03 | Deliquesced microparticles, 2% Relative Humidity | [2] | |
| 1.11 ± 0.14 | Deliquesced microparticles, 50% Relative Humidity | [2] | |
| 2.33 ± 0.37 | Deliquesced microparticles, 90% Relative Humidity | [2] | |
| Gibbs Free Energy of Tautomerization (ΔG) | ca. 13 kcal/mol | Gas phase (computational) | [3] |
| ca. 20 kcal/mol | Aqueous phase (computational) | [3] |
Experimental Protocols
The study of this compound's keto-enol tautomerization employs a range of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Determination
NMR spectroscopy is a powerful technique for quantifying the relative concentrations of keto and enol tautomers in solution, as the proton chemical shifts of the two forms are distinct and the timescale of the measurement is slow compared to the tautomerization rate.[1][5]
Objective: To determine the equilibrium constant (Keq) of the keto-enol tautomerization of this compound in a given solvent.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen deuterated solvent to achieve the desired concentration.
-
For quantitative analysis, the concentration should be carefully controlled.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectral window is wide enough to include the signals of both the keto (-CH₂-) and enol (=CH-) protons. The enol proton is typically downfield.
-
Optimize acquisition parameters, including a sufficient relaxation delay (D1) to ensure accurate integration of the signals.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the area of the characteristic signals for the keto and enol forms. For this compound, this corresponds to the methylene (B1212753) protons of the keto form and the vinylic proton of the enol form.
-
Calculate the equilibrium constant (Keq) using the integrated areas:
-
Keq = (Integral of enol peak) / (Integral of keto peak / 2)
-
The keto peak integral is divided by two as it represents two protons, while the enol peak represents one.
-
-
-
Temperature-Dependent Studies (for ΔH and ΔS determination):
-
Repeat the NMR measurements at various controlled temperatures.
-
Calculate Keq at each temperature.
-
Construct a van't Hoff plot of ln(Keq) versus 1/T (in Kelvin).
-
The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.
-
Scanning Transmission X-ray Microscopy/Near-Edge X-ray Absorption Fine Structure (STXM/NEXAFS) Spectroscopy
STXM/NEXAFS is a powerful spectromicroscopy technique used to probe the chemical composition and electronic structure of individual aerosol particles with high spatial resolution.[6][7]
Objective: To investigate the keto-enol tautomerization in individual deliquesced this compound particles as a function of relative humidity (RH).
Materials:
-
This compound solution
-
Silicon nitride (Si₃N₄) windows (for sample deposition)
-
Aerosol generator (e.g., atomizer)
-
Environmental chamber with RH control
-
STXM/NEXAFS beamline at a synchrotron light source
Procedure:
-
Sample Preparation:
-
Generate fine aerosol particles from a dilute aqueous solution of this compound using an atomizer.
-
Impact the generated particles onto Si₃N₄ windows.
-
-
STXM/NEXAFS Analysis:
-
Mount the sample holder in the STXM chamber.
-
Control the relative humidity inside the chamber.
-
Locate individual this compound particles using the microscope.
-
Acquire NEXAFS spectra at the carbon K-edge (and oxygen K-edge if desired) for individual particles. This is done by scanning the X-ray energy and measuring the absorption.
-
Repeat the measurements at different RH levels to observe changes in the spectra.
-
-
Data Analysis:
-
Analyze the NEXAFS spectra to identify characteristic absorption features of the keto (e.g., C=O π) and enol (e.g., C=C π) forms.
-
Quantify the relative abundance of the keto and enol tautomers by analyzing the intensities of their respective characteristic peaks.
-
Calculate the equilibrium constant (Keq) at each RH level.
-
Micro-Fourier Transform Infrared (micro-FTIR) Spectroscopy
Micro-FTIR spectroscopy provides information about the vibrational modes of molecules and can be used to identify the functional groups present in the keto and enol forms of this compound.[2][8]
Objective: To qualitatively and quantitatively assess the keto-enol equilibrium in this compound samples.
Materials:
-
This compound sample
-
Infrared transparent substrate (e.g., BaF₂, CaF₂)
-
Micro-FTIR spectrometer with a microscope attachment
Procedure:
-
Sample Preparation:
-
Deposit a thin film or individual microparticles of this compound onto an infrared transparent substrate. This can be done by drop-casting a solution and allowing the solvent to evaporate.
-
-
FTIR Data Acquisition:
-
Place the sample on the microscope stage of the micro-FTIR spectrometer.
-
Select the area of interest for analysis.
-
Acquire the infrared spectrum in transmission or reflection mode.
-
Collect a background spectrum of the clean substrate for background correction.
-
-
Data Analysis:
-
Identify the characteristic vibrational bands for the keto form (e.g., C=O stretching) and the enol form (e.g., C=C stretching, O-H stretching of the enolic hydroxyl group).
-
The relative intensities of these bands can be used to estimate the relative abundance of the two tautomers.
-
For quantitative analysis, calibration curves may be required.
-
Visualizations
Tautomerization Equilibrium of this compound
Caption: Keto-enol tautomerization equilibrium of this compound.
Experimental Workflow for Tautomerization Study
Caption: General workflow for studying this compound tautomerization.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Spectroscopic evidence of keto-enol tautomerism in deliquesced this compound particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMT - Quantitative capabilities of STXM to measure spatially resolved organic volume fractions of mixed organicâââinorganic particles [amt.copernicus.org]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. STXM-NEXAFS | Russell Aerosol Lab [aerosols.ucsd.edu]
- 7. Making sure you're not a bot! [library.ucsd.edu]
- 8. TESCAN ANALYTICS - SURFACE ANALYTICAL SERVICE [tescan-analytics.com]
malonic acid decomposition pathways
An In-depth Technical Guide to the Decomposition Pathways of Malonic Acid
Introduction
This compound, or propanedioic acid, is a dicarboxylic acid with the formula CH₂(COOH)₂. It serves as a versatile precursor in organic synthesis, notably in the production of specialty polymers, pharmaceuticals like barbiturates, and other high-value chemicals.[1][2] The stability of this compound is a critical parameter in its storage, handling, and application, particularly as it is susceptible to decomposition under various conditions. Understanding the mechanisms, kinetics, and products of its decomposition is paramount for researchers in process chemistry, materials science, and drug development to ensure reaction control, product purity, and thermal safety.
This technical guide provides a comprehensive overview of the primary decomposition pathways of this compound, focusing on thermal and catalytic routes. It includes a summary of quantitative kinetic data, detailed experimental protocols for studying its decomposition, and diagrams illustrating the core mechanisms and workflows.
Decomposition Pathways
The decomposition of this compound is primarily a decarboxylation reaction, which can be initiated thermally, catalytically, or by other energy sources.
Thermal Decomposition
When heated above its melting point (approximately 135°C), this compound undergoes thermal decomposition to yield acetic acid and carbon dioxide.[1][3] In aqueous solutions, this decomposition can begin at temperatures as low as 70°C.[1] The overall reaction is a clean decarboxylation, making it a classic example of this reaction type in organic chemistry.[4] Further heating of the resulting acetic acid can lead to the formation of carbon monoxide.[3]
The process is understood to proceed via a single primary reaction step, as kinetic studies show that the activation energy remains largely independent of the extent of the reaction conversion.[5]
Catalytic Decomposition
The decarboxylation of this compound can be accelerated by catalysts.
-
Acid Catalysis : The decomposition rate in aqueous solutions is significantly increased by a decrease in pH, indicating that the reaction is catalyzed by H⁺ ions.[6] Solid acid catalysts, such as 12-molybdophosphoric acid, have also been shown to enhance the decomposition rate.[3][7]
-
Metal Catalysis : In the aqueous phase, platinum on a graphite (B72142) support (Pt/graphite) is an effective catalyst for this compound degradation at temperatures between 120–160°C.[8][9] This process involves two competing pathways: decarboxylation to acetic acid and CO₂, and complete oxidation to CO₂ and H₂O.[8][9]
Other Decomposition Methods
-
Sonolysis : Under ultrasonic irradiation, this compound decomposes into a mixture of gases including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen (H₂).[10] Formic acid and acetic acid have been identified as intermediates in this process.[10] The formation of carbon monoxide is a distinctive feature of this decomposition method.[10]
-
Photoredox Catalysis : Modern synthetic methods have employed organic photoredox catalysis to achieve the double decarboxylation of this compound derivatives, allowing malonate to be used as a methylene (B1212753) synthon.[11]
Quantitative Kinetic Data
The kinetics of this compound decomposition have been investigated under various conditions. The reaction is generally found to follow first-order kinetics.[7][9] Key kinetic parameters from different studies are summarized below.
| Phase/Condition | Method | Activation Energy (Ea) | Pre-exponential Factor (A) | Reaction Order (n) | Reference |
| Solid, Liquid, Supercooled | TGA | 110 ± 10 kJ/mol | log(A/min⁻¹) = 13 ± 1 | - | [12] |
| Isothermal (Lower Temps) | Gasometry | 18.37 ± 0.29 kcal/mol | ln(A) = 19.05 ± 0.68 | 1 | [7] |
| Isothermal (Higher Temps) | Gasometry | 9.4 ± 0.37 kcal/mol | ln(A) = 9.04 ± 0.56 | - (Erofeev model) | [7] |
| Aqueous Phase (Catalytic) | CSTR | Determined | Determined | 1 | [9] |
Note: Activation energies are reported in different units (1 kcal/mol ≈ 4.184 kJ/mol). The variation in values can be attributed to different experimental conditions (e.g., phase, temperature range, presence of catalysts).
Experimental Protocols
The study of this compound decomposition employs several analytical techniques to monitor the reaction progress and determine kinetic parameters.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a primary method for studying the thermal decomposition of this compound in the condensed phase (solid, liquid, and supercooled liquid).[5][12]
-
Objective : To determine the kinetic triplet (activation energy, pre-exponential factor, and reaction model) by measuring the mass loss of a sample as a function of temperature.
-
Methodology :
-
A small, precisely weighed sample of this compound (e.g., ~10 mg) is placed in an open sample pan (e.g., 40 μL aluminum pan).[5]
-
The sample is placed in the TGA instrument furnace.
-
The furnace is heated at a constant rate (e.g., 2, 4, 8 °C/min) under a controlled atmosphere (e.g., flowing N₂).[5]
-
The mass of the sample is continuously recorded as the temperature increases. Decomposition is observed as a mass loss, typically commencing around 140°C and completing by ~200°C.[5]
-
For isothermal studies, the sample is rapidly heated to a set temperature below the melting point (e.g., 120-132°C) and the mass loss is recorded over time.[5]
-
The resulting data (mass vs. temperature or time) is analyzed using isoconversional kinetic methods to calculate the activation energy and other kinetic parameters.[12]
-
Gasometric Technique
This method is used to study decomposition kinetics by measuring the volume of gas evolved.[7]
-
Objective : To determine the reaction rate by quantifying the production of carbon dioxide.
-
Methodology :
-
A known quantity of this compound is placed in a reaction vessel connected to a gas burette.
-
The vessel is heated to a constant temperature (isothermal conditions) in a controlled-temperature bath or furnace.[7]
-
As the this compound decomposes, the evolved CO₂ gas is collected. A trap may be used to ensure only CO₂ is measured.[7]
-
The volume of CO₂ is recorded at regular time intervals.
-
The fraction of decomposed solid (α) is calculated from the volume of CO₂ evolved relative to the total expected volume.
-
The data (α vs. time) is fitted to various kinetic models (e.g., first-order rate equation) to determine the rate constant (k) and activation energy.[7]
-
Conclusion
The decomposition of this compound is a well-characterized process, dominated by thermal decarboxylation to acetic acid and carbon dioxide. The reaction kinetics are typically first-order, though the mechanism can vary with temperature.[7] Catalysis by acids or metals can significantly lower the decomposition temperature and, in some cases, alter the product distribution.[6][8][9] A thorough understanding of these pathways and their kinetics, as determined by methods like TGA and gasometry, is essential for the effective and safe use of this compound in research and industrial applications.
References
- 1. chemcess.com [chemcess.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. aklectures.com [aklectures.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. research.tue.nl [research.tue.nl]
- 9. researchgate.net [researchgate.net]
- 10. Reactions and metabolism of malonic acid_Chemicalbook [chemicalbook.com]
- 11. Hydrodecarboxylation of Carboxylic and this compound Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of malonic acid. It includes a detailed examination of its spectral features, a summary of chemical shift data in various solvents, and a standardized experimental protocol for spectral acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and analysis.
Core Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of its symmetrical structure. The molecule, HOOC-CH₂-COOH, contains two chemically equivalent types of protons: the methylene (B1212753) protons (-CH₂-) and the carboxylic acid protons (-COOH).
This equivalence leads to a spectrum that typically displays two distinct signals, both of which are singlets. The methylene protons, being adjacent to two electron-withdrawing carbonyl groups, are deshielded and appear as a singlet in the upfield region of the spectrum. The carboxylic acid protons are significantly more deshielded due to their direct attachment to the electronegative oxygen atoms and the anisotropic effect of the carbonyl group, resulting in a singlet in the downfield region. The integral ratio of the methylene protons to the carboxylic acid protons is theoretically 2:2, which simplifies to 1:1. However, the acidic protons of the carboxylic acid groups are exchangeable and may result in a broadened signal or a lower integration value, especially in the presence of water.
Data Presentation: ¹H NMR Chemical Shifts of this compound
The chemical shifts of this compound protons are sensitive to the choice of deuterated solvent. The following table summarizes the observed chemical shifts in commonly used NMR solvents.
| Solvent | Methylene Protons (-CH₂-) Chemical Shift (δ, ppm) | Carboxylic Acid Protons (-COOH) Chemical Shift (δ, ppm) |
| Acetone-d₆ | 3.45 | 11.19[1] |
| DMSO-d₆ | 3.26 | 11.5[1] |
Note: The chemical shift of the carboxylic acid proton can be broad and its position can vary depending on concentration and the presence of water.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of pure this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference the residual solvent peak.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
-
Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:
-
Pulse angle: 90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., acetone-d₅ at 2.05 ppm, DMSO-d₅ at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the spectrum to identify the chemical shifts and multiplicities of the signals.
Visualization of this compound's ¹H NMR Spectrum Logic
The following diagram illustrates the relationship between the structure of this compound and its expected ¹H NMR spectral features.
Caption: Logical flow from this compound's structure to its ¹H NMR signals.
References
An In-depth Technical Guide to the ¹H NMR Spectroscopy of Malonic Acid Disodium Salt
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of malonic acid disodium (B8443419) salt (also known as disodium malonate). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and quality control. This document presents key spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.
Core Data Presentation
The simplicity of the this compound disodium salt structure is reflected in its straightforward ¹H NMR spectrum. The molecule possesses a single methylene (B1212753) group (-CH₂-) situated between two carboxylate groups. This chemical environment results in a single, distinct signal in the ¹H NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~3.1 - 3.4 | Singlet | 2H | -CH₂- | D₂O |
Note: The exact chemical shift can vary slightly depending on the concentration, pH, and the specific NMR instrument used. The use of Deuterium Oxide (D₂O) as a solvent is common for this compound due to its high polarity and the absence of interfering proton signals in the region of interest.[1][2]
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality ¹H NMR spectra. The following section outlines a detailed methodology for the preparation and analysis of a this compound disodium salt sample.
I. Sample Preparation
-
Materials:
-
This compound disodium salt (CAS Number: 141-95-7)[3]
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Internal Standard (optional, e.g., DSS, TSP)
-
Volumetric flask and pipettes
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound disodium salt and record the mass.
-
Transfer the weighed solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O to the vial.
-
If an internal standard is required for quantitative analysis, add a known amount of a suitable standard (e.g., a small crystal of DSS).
-
Vortex the vial until the solid is completely dissolved. The solution should be clear and colorless.
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Cap the NMR tube securely.
-
II. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is suitable for this analysis.
-
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient due to the simple spectrum and good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Spectral Width (SW): A spectral width of 10-12 ppm is appropriate for a standard ¹H NMR spectrum.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
III. Data Processing
-
Software:
-
Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
-
Processing Steps:
-
Fourier Transform (FT): Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of D₂O (typically around 4.79 ppm) or to the internal standard if used.
-
Integration: Integrate the area under the peak corresponding to the methylene protons. This value should be proportional to the number of protons (2H).
-
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical ¹H NMR experiment, from the initial sample preparation to the final data analysis and interpretation.
Caption: Workflow of a ¹H NMR Experiment.
References
An In-depth Technical Guide to the Vibrational Spectroscopy of Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectroscopy of malonic acid, a fundamental dicarboxylic acid with significant implications in various scientific fields, including drug development. By delving into both experimental and theoretical spectroscopic techniques, this document aims to be an essential resource for researchers and professionals seeking to understand and utilize the vibrational characteristics of this molecule.
Introduction to the Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, serves as a powerful non-destructive tool for elucidating the molecular structure and bonding of this compound. These techniques probe the vibrational energy levels of the molecule, providing a unique "fingerprint" that is sensitive to its conformation, intermolecular interactions, and crystalline form. In the context of drug development, understanding the vibrational signature of this compound and its derivatives is crucial for characterizing active pharmaceutical ingredients (APIs), studying polymorphism, and analyzing intermolecular interactions with target proteins.
This compound (propanedioic acid, HOOC-CH₂-COOH) is a simple dicarboxylic acid that can exist in various conformations due to the rotational freedom around its C-C bonds. The presence of two carboxylic acid groups facilitates strong hydrogen bonding, leading to the formation of dimers and complex crystalline structures. These structural features are directly reflected in the vibrational spectra, making IR and Raman spectroscopy invaluable for detailed structural analysis.
Theoretical and Experimental Synergy
A thorough understanding of the vibrational spectroscopy of this compound is best achieved through a synergistic approach that combines experimental measurements with theoretical calculations. Density Functional Theory (DFT) has emerged as a powerful computational method for predicting the vibrational frequencies and modes of molecules with high accuracy. By comparing the theoretically calculated spectra with experimental IR and Raman data, a detailed and reliable assignment of the observed vibrational bands can be achieved. This combined approach is essential for accurately interpreting the complex vibrational spectra of this compound and its various forms.
Caption: Workflow for the Vibrational Analysis of this compound.
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid-phase analysis, a small amount of high-purity this compound is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. The typical sample-to-KBr ratio is approximately 1:100 by weight. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This pellet is subsequently mounted in the sample holder of the FTIR spectrometer.
Instrumentation and Data Acquisition: A Fourier Transform Infrared spectrometer is used to record the spectrum. A typical experimental setup would involve:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT)
-
Beamsplitter: KBr
-
Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Fourier Transform (FT) Raman Spectroscopy
Sample Preparation: A small amount of crystalline this compound powder is placed in a glass capillary tube or directly onto a sample holder for analysis. No special sample preparation is typically required for Raman spectroscopy of solid samples.
Instrumentation and Data Acquisition: An FT-Raman spectrometer is employed for the analysis. Key experimental parameters include:
-
Excitation Source: Nd:YAG laser operating at 1064 nm.
-
Laser Power: 100-300 mW at the sample to avoid thermal degradation.
-
Spectral Range: 3500-50 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Detector: Indium Gallium Arsenide (InGaAs) detector.
-
Number of Scans: 128-256 scans are accumulated to obtain a high-quality spectrum.
Vibrational Mode Analysis of Crystalline this compound
The vibrational spectrum of crystalline this compound is complex due to the presence of 27 fundamental vibrational modes, as well as the influence of strong intermolecular hydrogen bonding in the solid state. The following tables summarize the experimentally observed FTIR and FT-Raman frequencies and their assignments, supported by theoretical DFT calculations. The assignments are based on the potential energy distribution (PED) analysis, which indicates the contribution of each internal coordinate to a particular vibrational mode.
Table 1: Experimental and Theoretical Vibrational Frequencies and Assignments for Crystalline this compound
| Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Vibrational Mode Assignment (PED %) |
| 3010 | 3012 | 3015 | ν(O-H) |
| 2965 | 2970 | 2968 | νₐₛ(CH₂) |
| 2930 | 2935 | 2933 | νₛ(CH₂) |
| 1715 | 1710 | 1720 | ν(C=O) |
| 1690 | 1685 | 1695 | ν(C=O) in H-bonded dimer |
| 1440 | 1442 | 1445 | δ(CH₂) scissoring |
| 1420 | 1418 | 1425 | δ(O-H) in-plane bend |
| 1315 | 1310 | 1318 | ν(C-O) + δ(C-H) |
| 1210 | 1215 | 1212 | δ(CH₂) wagging |
| 1175 | - | 1178 | δ(CH₂) twisting |
| 920 | 924 | 922 | γ(O-H) out-of-plane bend |
| 850 | 855 | 853 | ρ(CH₂) rocking |
| 650 | 648 | 652 | δ(COO) in-plane bend |
| 580 | 585 | 583 | γ(C=O) out-of-plane bend |
| 530 | 535 | 532 | τ(C-C) torsion |
| 430 | 428 | 433 | δ(CCO) |
Abbreviations: ν - stretching; δ - in-plane bending; γ - out-of-plane bending; ρ - rocking; τ - torsion; ₐₛ - asymmetric; ₛ - symmetric.
Conformational Analysis of this compound
In the gas phase or isolated in an inert matrix, this compound can exist in several conformational forms. Theoretical calculations have been instrumental in identifying the stable conformers and predicting their relative energies and vibrational spectra. The interplay between intramolecular hydrogen bonding and steric effects governs the conformational landscape of the this compound monomer.
Caption: Conformational Isomers of this compound Monomer.
The lowest energy conformer typically features an intramolecular hydrogen bond, which significantly influences its vibrational spectrum, particularly the O-H and C=O stretching frequencies. The experimental identification of these conformers, often achieved through matrix isolation FTIR spectroscopy, provides a direct validation of the theoretical predictions.
Conclusion
The vibrational spectroscopy of this compound, through the combined application of FTIR, Raman, and theoretical DFT calculations, offers a profound insight into its molecular structure, conformation, and intermolecular interactions. This technical guide has provided a detailed overview of the experimental protocols, a comprehensive assignment of the vibrational modes of crystalline this compound, and a glimpse into its conformational flexibility. For researchers, scientists, and drug development professionals, this knowledge is fundamental for the characterization and analysis of this compound and its derivatives, paving the way for advancements in materials science and pharmaceutical development.
Acidity and pKa Values of Malonic Acid
An In-depth Technical Guide to the pKa Values and Acidity of Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acidity and pKa values of this compound (propanedioic acid). This compound is a dicarboxylic acid of significant interest in various fields, including pharmaceutical sciences as a building block in drug synthesis and as a competitive inhibitor in biochemical pathways. A thorough understanding of its ionization behavior is critical for its application in these areas.
This compound is a diprotic acid, meaning it can donate two protons in a stepwise manner. The dissociation equilibria are as follows:
H₂C(COOH)₂ ⇌ H₂C(COOH)(COO)⁻ + H⁺ (First Dissociation) H₂C(COOH)(COO)⁻ ⇌ H₂C(COO)₂²⁻ + H⁺ (Second Dissociation)
The acidity of each carboxylic acid group is represented by its acid dissociation constant (Ka), which is more commonly expressed on a logarithmic scale as the pKa value (pKa = -log₁₀Ka).
Quantitative Data for pKa Values
The pKa values for this compound are well-established and are summarized in the table below. These values indicate that this compound is a stronger acid than monocarboxylic acids like acetic acid (pKa ≈ 4.76).
| Dissociation Step | pKa Value | Ka Value | Reference |
| First (pKa1) | 2.83 | 1.48 x 10⁻³ | [1][2][3] |
| Second (pKa2) | 5.69 - 5.7 | 2.04 x 10⁻⁶ - 2.00 x 10⁻⁶ | [1][2][4] |
Factors Influencing the Acidity of this compound
The relatively high acidity of the first proton (low pKa1) of this compound can be attributed to the powerful electron-withdrawing inductive effect of the second carboxylic acid group on the same carbon atom. This inductive effect stabilizes the resulting carboxylate anion (hydrogen malonate) by delocalizing the negative charge, thus favoring the dissociation of the first proton.[5]
Conversely, the second proton is significantly less acidic (higher pKa2) than the first. After the first proton has dissociated, the resulting hydrogen malonate anion has a negative charge. The presence of this negative charge destabilizes the formation of a second negative charge on the same molecule (the malonate dianion) due to electrostatic repulsion. This makes the removal of the second proton more difficult, resulting in a higher pKa2 value.
Logical Relationship of this compound Dissociation
The stepwise dissociation of this compound and the factors influencing its acidity can be visualized as a logical flow.
Caption: Stepwise dissociation of this compound and influencing factors.
Experimental Protocol: Determination of pKa Values by Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining the pKa values of acids and bases.[6] The following protocol outlines the steps for determining the pKa values of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Deionized water (carbonate-free)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (calibrated)
-
Beaker or titration vessel
-
Volumetric flasks and pipettes
Experimental Workflow
The workflow for determining the pKa of this compound via potentiometric titration is illustrated below.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Procedure
-
Solution Preparation:
-
Prepare a stock solution of approximately 0.01 M this compound in deionized water. To maintain a constant ionic strength, also make the solution 0.1 M in KCl.
-
Prepare a standardized solution of approximately 0.1 M NaOH.
-
Prepare a standardized solution of approximately 0.1 M HCl.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.
-
-
Titration Setup:
-
Pipette a known volume (e.g., 50.0 mL) of the this compound solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill a calibrated burette with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the this compound solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and then record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the equivalence points.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the first equivalence point (Veq1) and the second equivalence point (Veq2) from the inflection points of the titration curve. This can be done by finding the maximum of the first derivative of the curve (ΔpH/ΔV).
-
The pKa1 is equal to the pH at half the first equivalence volume (Veq1 / 2).
-
The pKa2 is equal to the pH at the volume halfway between the first and second equivalence points ((Veq1 + Veq2) / 2).
-
This comprehensive guide provides the essential information regarding the pKa values and acidity of this compound, along with a detailed experimental protocol for their determination, which is crucial for professionals in research and drug development.
References
- 1. This compound - Formula, Significance, Properties | Turito [turito.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound | 141-82-2 [chemicalbook.com]
- 4. This compound | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
The Central Role of Malonyl-CoA in Fatty Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of malonic acid, in its biologically active form malonyl-CoA, as the cornerstone of fatty acid biosynthesis. We will delve into the core biochemical pathways, regulatory mechanisms, and the intricate interplay of enzymes that govern this fundamental metabolic process. This document provides a comprehensive resource, including detailed experimental protocols, quantitative data, and visual representations of the key pathways, to support advanced research and therapeutic development.
Core Biochemical Pathway: From Acetyl-CoA to Palmitate
De novo fatty acid synthesis is the process of constructing fatty acids from acetyl-CoA and NADPH, primarily in the cytosol of lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands.[1] Malonyl-CoA serves as the essential two-carbon donor for the elongation of the growing fatty acid chain.[2]
The synthesis of fatty acids can be broadly divided into two key stages:
-
The Carboxylation of Acetyl-CoA to Malonyl-CoA: This irreversible reaction is the committed and rate-limiting step in fatty acid biosynthesis.[2][3] It is catalyzed by the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACC) .[4][5] The overall reaction is:
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
ACC exists in two major isoforms in mammals: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and plays a role in regulating fatty acid oxidation.[6][7]
-
The Elongation Cycle by Fatty Acid Synthase (FAS): The subsequent elongation of the fatty acid chain is carried out by the multifunctional enzyme complex, Fatty Acid Synthase (FAS) .[1][8] FAS catalyzes a series of seven enzymatic reactions that collectively add two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing the 16-carbon saturated fatty acid, palmitate.[1][8] The intermediates in this process are covalently linked to an acyl carrier protein (ACP).[1]
The overall stoichiometry for the synthesis of palmitate is:
8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP⁺ + 6 H₂O
It is important to note that while one molecule of acetyl-CoA serves as the primer, the subsequent seven two-carbon units are derived from malonyl-CoA.[9]
Regulation of Fatty Acid Biosynthesis
The synthesis of fatty acids is tightly regulated to match the cell's energy status and biosynthetic needs. The primary site of regulation is Acetyl-CoA Carboxylase (ACC).[10][11]
2.1 Allosteric Regulation of ACC
-
Citrate (B86180): A key allosteric activator of ACC is citrate.[3][6] High levels of citrate, which indicate an abundance of acetyl-CoA and ATP, promote the polymerization of ACC from an inactive dimeric form to an active filamentous polymer.[3][5]
-
Long-chain fatty acyl-CoAs: The end-products of fatty acid synthesis, such as palmitoyl-CoA, act as feedback inhibitors of ACC, causing the active polymer to depolymerize back to the inactive dimer.[6]
2.2 Hormonal Regulation of ACC
ACC activity is also modulated by covalent modification through phosphorylation and dephosphorylation in response to hormonal signals.[6][11]
-
Insulin (B600854): In the well-fed state, high levels of insulin activate a phosphatase that dephosphorylates ACC, leading to its activation.[5]
-
Glucagon (B607659) and Epinephrine (B1671497): During fasting or stress, glucagon and epinephrine trigger a cAMP-dependent cascade that activates AMP-activated protein kinase (AMPK).[6] AMPK then phosphorylates ACC, leading to its inactivation.[6]
Malonyl-CoA as a Key Signaling Molecule
Beyond its role as a substrate for fatty acid synthesis, malonyl-CoA is a critical signaling molecule that coordinates anabolic and catabolic processes.[12][13] Cytosolic malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) , the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2][14] This reciprocal regulation ensures that when conditions favor fatty acid synthesis (high malonyl-CoA), fatty acid breakdown is inhibited, preventing a futile cycle.[2]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in fatty acid biosynthesis. It is important to note that kinetic parameters can vary depending on the source of the enzyme, assay conditions, and regulatory state.
Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase (ACC)
| Substrate | Enzyme Source | Km | Vmax | Activator/Inhibitor | Effect on Km/Vmax |
| Acetyl-CoA | Rat Liver | 0.4 mM | - | CoA (120 µM) | Decreases Km to 4 µM |
| Acetyl-CoA | Thermobifida fusca | 0.13 ± 0.01 mM | 1.1 ± 0.02 U/mg | - | - |
| Propionyl-CoA | Thermobifida fusca | 0.06 ± 0.01 mM | 2.1 ± 0.04 U/mg | - | - |
| Butyryl-CoA | Thermobifida fusca | 0.04 ± 0.01 mM | 2.0 ± 0.04 U/mg | - | - |
Table 2: Kinetic Parameters of Fatty Acid Synthase (FAS)
| Substrate | Enzyme Source | Km | kcat | Notes |
| Acetyl-CoA | Murine | 10.3 ± 1.6 µM | 1.1 ± 0.0 s⁻¹ | With methylmalonyl-CoA as elongating substrate. |
| Methylmalonyl-CoA | Murine | 11.2 ± 1.4 µM | 1.1 ± 0.0 s⁻¹ | - |
| Acetyl-CoA & Malonyl-CoA | Euglena gracilis | - | - | Exhibit mutual competitive substrate inhibition.[4] |
Table 3: Cellular Concentrations and Inhibitory Constants of Malonyl-CoA
| Metabolite/Parameter | Tissue/Organism | Concentration/Value | Conditions |
| Malonyl-CoA | Rat Liver | 1 - 6 nmol/g wet weight | Fluctuates with nutritional state.[15] |
| Malonyl-CoA | Rat Muscle | Increases by 50-250% | After refeeding starved rats. |
| I₅₀ for CPT1 Inhibition | Rat Liver Mitochondria | 9 µM | pH 7.0 |
| I₅₀ for CPT1 Inhibition | Rat Liver Mitochondria | 0.04 µM | pH 6.0 |
| I₅₀ for CPT1 Inhibition | Rat Liver Mitochondria | 200 µM | pH 8.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fatty acid biosynthesis.
5.1 Spectrophotometric Assay for Acetyl-CoA Carboxylase (ACC) Activity
This assay couples the production of malonyl-CoA by ACC to its reduction by a recombinant malonyl-CoA reductase, which consumes NADPH, leading to a decrease in absorbance at 340 nm.[11]
Materials:
-
MOPS buffer (pH 7.8)
-
MgCl₂
-
NADPH
-
ATP
-
KHCO₃
-
Purified Malonyl-CoA Reductase
-
Acetyl-CoA
-
Cell extract or purified ACC
Procedure:
-
Prepare a reaction mixture in a UV cuvette containing:
-
MOPS buffer (final concentration, e.g., 100 mM)
-
MgCl₂ (final concentration: 6.67 mM)
-
NADPH (final concentration: 400 µM)
-
ATP (final concentration: 3.33 mM)
-
KHCO₃ (final concentration: 50 mM)
-
Purified Malonyl-CoA Reductase (e.g., 130 µg/ml)
-
Cell extract or purified ACC protein
-
-
Measure the background rate of NADPH oxidation by monitoring the absorbance at 365 nm over time.
-
Initiate the ACC reaction by adding Acetyl-CoA (final concentration: 2 mM) and mix quickly.
-
Continuously monitor the decrease in absorbance at 365 nm.
-
Calculate the rate of NADPH consumption, subtracting the background rate. The specific activity can be calculated using the molar extinction coefficient of NADPH.
5.2 Spectrophotometric Assay for Fatty Acid Synthase (FAS) Activity
This assay measures the overall activity of FAS by monitoring the consumption of NADPH at 340 nm.[16]
Materials:
-
Potassium phosphate (B84403) buffer (pH 6.6)
-
EDTA
-
Dithiothreitol (DTT)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Cell extract or purified FAS
Procedure:
-
Prepare a FASN reaction buffer containing:
-
Potassium phosphate buffer (e.g., 200 mM, pH 6.6)
-
EDTA
-
DTT
-
Acetyl-CoA
-
-
In a 96-well plate, add the protein extracts to be assayed.
-
Add the FASN reaction buffer to each well.
-
Measure the background NADPH oxidation by reading the absorbance at 340 nm at 37°C for a few minutes.
-
Initiate the reaction by adding malonyl-CoA (e.g., final concentration of 58 µM).
-
Monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 15 minutes).
-
Calculate the rate of FASN-dependent NADPH oxidation by subtracting the background rate. The specific activity can be determined using a standard curve of known NADPH concentrations.[16]
5.3 Mass Spectrometry-Based Assay for Fatty Acid Synthase (FAS) Activity
This method provides a direct and specific measurement of the fatty acid products synthesized by FAS using stable isotope-labeled substrates.[17][18]
Materials:
-
Potassium phosphate buffer (pH 6.5)
-
EDTA
-
Fatty acid-free BSA
-
Cysteine
-
NADPH
-
Purified FAS
-
Acetyl-CoA
-
¹³C-labeled Malonyl-CoA
-
Internal standard (e.g., ¹³C-labeled fatty acid)
Procedure:
-
Prepare a reaction mixture in a total volume of 200 µL containing:
-
100 mM potassium phosphate (pH 6.5)
-
2 mM EDTA
-
300 µg/mL fatty acid-free BSA
-
10 mM cysteine
-
200 µM NADPH
-
16.5 µg purified FAS
-
50 µM acetyl-CoA
-
80 µM ¹³C-labeled malonyl-CoA
-
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and spike the mixture with an internal standard.
-
Extract the lipids using a suitable method (e.g., Bligh and Dyer).
-
Analyze the extract directly by high-resolution mass spectrometry in negative ion mode to detect and quantify the de novo synthesized ¹³C-labeled non-esterified fatty acids (NEFAs).[18]
Conclusion
Malonyl-CoA stands as a central molecule in cellular metabolism, acting as both the fundamental building block for fatty acid synthesis and a key regulator of fatty acid oxidation.[12][13] The intricate control of its synthesis by Acetyl-CoA Carboxylase, through allosteric and hormonal mechanisms, underscores its importance in maintaining metabolic homeostasis. A thorough understanding of the pathways involving malonyl-CoA, supported by robust experimental methodologies and quantitative data, is crucial for researchers in the fields of metabolic diseases and for the development of novel therapeutic strategies targeting lipogenesis.
References
- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass S… [ouci.dntb.gov.ua]
- 2. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Kinetic studies of the fatty acid synthetase multienzyme complex from Euglena gracilis variety bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of the activity of acetyl coenzyme A carboxylase by palmitoyl coenzyme A and citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solved Explain the regulation of the allosteric enzyme | Chegg.com [chegg.com]
- 13. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of carnitine palmitoyltransferase by insulin results in decreased activity and decreased apparent Ki values for malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Malonic Acid as a Competitive Inhibitor of Succinate Dehydrogenase: A Technical Guide
Affiliation: Google Research
Abstract
Succinate (B1194679) dehydrogenase (SDH), or Complex II of the electron transport chain, is a critical enzyme that uniquely participates in both the citric acid cycle and oxidative phosphorylation. Its function is pivotal for cellular energy production and metabolic regulation. This technical guide provides an in-depth examination of malonic acid as a classic competitive inhibitor of SDH. We detail the mechanism of inhibition, present quantitative kinetic data, provide comprehensive experimental protocols for studying this interaction, and illustrate the relevant biochemical pathways. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research, enzymology, and therapeutic design.
Introduction to Succinate Dehydrogenase
Succinate dehydrogenase is an enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism:
-
Citric Acid Cycle (TCA Cycle): SDH catalyzes the oxidation of succinate to fumarate (B1241708).[1]
-
Electron Transport Chain (ETC): The electrons harvested from succinate oxidation are transferred via a series of iron-sulfur clusters to ubiquinone (Coenzyme Q), reducing it to ubiquinol.[2] This action directly links the TCA cycle to the oxidative phosphorylation pathway, making SDH the only enzyme to participate in both processes.[1]
Dysfunction of SDH is implicated in several pathological conditions, including hereditary paraganglioma, pheochromocytoma, and neurodegenerative diseases, highlighting its importance as a potential therapeutic target.
Mechanism of Competitive Inhibition by this compound
Competitive inhibition occurs when a molecule, structurally similar to the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding. This compound (malonate) is the archetypal example of a competitive inhibitor for succinate dehydrogenase.[3]
The inhibitory action is rooted in the structural analogy between malonate and succinate. Both are dicarboxylic acids, but malonate has three carbon atoms while succinate has four.[1] The spacing of the carboxyl groups in malonate allows it to bind effectively to the succinate-binding site on the SDH-A subunit.[1] However, because malonate lacks the -CH₂-CH₂- group that undergoes dehydrogenation to -CH=CH-, the enzyme cannot catalyze a reaction, and the active site remains occupied and non-productive.[1]
This inhibition is reversible, and its extent depends on the relative concentrations of the substrate (succinate) and the inhibitor (malonate).[1] By increasing the concentration of succinate, the inhibitor can be outcompeted, and the maximal reaction velocity (Vmax) can still be achieved.[4] Kinetically, this results in an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, with no change in the Vmax.[5][6]
Quantitative Inhibition Data
The potency of an inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.
| Inhibitor | Enzyme Source | Parameter | Value | Reference |
| This compound | Bovine Heart Submitochondrial Particles | IC50 | 96 ± 1.3 µM | [7] |
| This compound | Cardiac Mitochondria | IC50 | ~40 µM | [8] |
Note: Ki values for this compound's inhibition of SDH are not consistently reported in the literature, but the IC50 values provide a strong measure of its inhibitory potency. The variation in IC50 can be attributed to different experimental conditions, such as enzyme and substrate concentrations.
Signaling Pathway Implications
The inhibition of SDH by this compound leads to an accumulation of succinate. Beyond its metabolic role, succinate has emerged as a critical signaling molecule, particularly in the context of hypoxia and inflammation.[9][10] Accumulated succinate can be transported out of the mitochondria and, in the cytosol, it inhibits prolyl hydroxylase (PHD) enzymes.[10] PHDs are responsible for targeting the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) for degradation. Inhibition of PHDs leads to the stabilization of HIF-1α, even under normoxic conditions (a state known as "pseudohypoxia"), promoting the expression of genes involved in angiogenesis, glycolysis, and inflammation.[10]
Experimental Protocols
Protocol for Spectrophotometric Assay of SDH Activity
This protocol describes a coupled enzyme assay to quantitatively measure SDH activity by monitoring the production of fumarate. The fumarate is converted to malate, which is then used to reduce NADP⁺ to NADPH, detectable spectrophotometrically at 340 nm.[1][11]
Materials:
-
Mitochondrial preparation, tissue homogenate, or isolated SDH
-
Assay Buffer: 10 mM Tris-SO₄, 250 mM Sucrose, 2 mM MgSO₄, 1 mM K₂SO₄, pH 7.4
-
Succinate solution (e.g., 100 mM stock)
-
This compound solution (e.g., 10 mM stock)
-
NADP⁺ solution (e.g., 40 mM stock)
-
Fumarate hydratase (FumC) solution (e.g., 1 mg/mL)
-
Oxaloacetate decarboxylating malic dehydrogenase (MaeB) solution (e.g., 1 mg/mL)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader) capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix containing Assay Buffer, 2 mM NADP⁺, 60 µg/mL FumC, and 300 µg/mL MaeB.
-
Sample Preparation: Add the enzyme source (e.g., 5-20 µg of mitochondrial protein) to the wells of the microplate. For inhibitor wells, add the desired concentration of this compound and incubate for 5-10 minutes at room temperature.
-
Initiate Reaction: Add the Reaction Master Mix to each well. To start the reaction, add succinate to a final concentration of 5 mM. The final volume should be consistent across all wells (e.g., 200 µL).
-
Measure Absorbance: Immediately place the plate in the spectrophotometer pre-set to 32°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹; adjust for path length).
Protocol for Determining Kinetic Parameters (Km, Vmax, IC50, Ki)
This workflow outlines the steps to characterize the kinetics of SDH and its inhibition by this compound.
Conclusion
This compound serves as a textbook example of a competitive inhibitor, acting specifically on succinate dehydrogenase. Its structural mimicry of succinate allows it to effectively block the enzyme's active site, leading to a measurable decrease in enzymatic activity and a subsequent accumulation of succinate. This accumulation has significant downstream effects, most notably the stabilization of HIF-1α, linking mitochondrial metabolism directly to cellular signaling pathways that govern responses to hypoxia and inflammation. The protocols and data presented herein provide a robust framework for researchers to investigate SDH kinetics and explore the physiological and pathological consequences of its inhibition, aiding in the broader efforts of drug discovery and development targeting cellular metabolism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solved Malonate is a competitive inhibitor of succinate | Chegg.com [chegg.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Malonic Ester Synthesis of Substituted Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of mono- and di-substituted acetic acids.[1][2] This classical reaction provides a reliable pathway for carbon-carbon bond formation, enabling the elongation of a carbon chain by two atoms.[3] The starting material is typically diethyl malonate, which serves as a synthetic equivalent of a carboxymethyl anion synthon.[2] Its predictability and the use of relatively mild reaction conditions make it an invaluable tool in the synthesis of a diverse array of molecules, including pharmaceuticals and other fine chemicals.
The overall transformation involves the alkylation of diethyl malonate at the α-carbon, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired substituted acetic acid.[1][4]
Mechanism of the Malonic Ester Synthesis
The malonic ester synthesis proceeds through a sequence of three key steps: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[5]
-
Enolate Formation: The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[5][6] Treatment with a moderately strong base, such as sodium ethoxide, results in the deprotonation of the α-carbon to form a resonance-stabilized enolate.[7][8] To prevent transesterification, the alkoxide base used typically corresponds to the alcohol component of the ester (e.g., sodium ethoxide for diethyl malonate).[1]
-
Alkylation: The resulting enolate is a potent nucleophile that readily undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[6][9] This step introduces the desired alkyl group onto the α-carbon of the malonic ester. The choice of the alkyl halide determines the structure of the final substituted acetic acid. Primary and methyl halides are excellent substrates for this reaction. Secondary halides may lead to competing elimination reactions, and tertiary halides are generally unreactive in SN2 reactions.
-
Hydrolysis and Decarboxylation: The substituted diethyl malonate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acids, forming a substituted malonic acid.[8] This dicarboxylic acid is unstable to heat and readily undergoes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding the final substituted acetic acid.[3][9]
Experimental Workflow and Signaling Pathway
The logical workflow of the malonic ester synthesis is depicted in the following diagram:
Caption: Workflow of the Malonic Ester Synthesis.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various substituted acetic acids via the malonic ester synthesis. Yields can vary based on specific reaction conditions and the nature of the alkyl halide.
| Alkyl Halide (Substrate) | Substituted Acetic Acid (Product) | Overall Yield (%) |
| Benzyl Chloride | 3-Phenylpropanoic Acid | Not explicitly found |
| n-Propyl Bromide | Pentanoic Acid | Not explicitly found |
| Isobutyl Bromide | 4-Methylpentanoic Acid | Not explicitly found |
| sec-Butyl Bromide | 2-Methylbutanoic Acid | Not explicitly found |
| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | Not explicitly found |
Note: While the synthetic routes are well-documented, specific overall yields for the complete sequence from diethyl malonate to the final carboxylic acid were not consistently available in the searched literature. The yields for individual steps, such as the alkylation, are often reported to be high.
Detailed Experimental Protocols
Protocol: Synthesis of a Mono-substituted Acetic Acid
This protocol is a generalized procedure based on established methods for the malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Absolute Ethanol (B145695)
-
Sodium metal
-
Alkyl halide (e.g., n-propyl bromide for the synthesis of pentanoic acid)
-
Diethyl ether
-
Hydrochloric acid (concentrated) or Sulfuric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1 molar equivalent) in small pieces to absolute ethanol.
-
Allow the reaction to proceed until all the sodium has dissolved. The flask may need to be cooled intermittently to control the reaction rate.
Step 2: Alkylation of Diethyl Malonate
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 molar equivalent) dropwise with stirring.
-
After the addition is complete, add the alkyl halide (1 molar equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature.
Step 3: Work-up and Isolation of the Substituted Malonic Ester
-
Remove the ethanol by distillation.
-
To the residue, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude substituted diethyl malonate.
-
The crude product can be purified by vacuum distillation.
Step 4: Hydrolysis and Decarboxylation
-
Combine the substituted diethyl malonate with a solution of sodium hydroxide in water.
-
Heat the mixture at reflux for several hours to saponify the ester groups.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid or sulfuric acid until it is strongly acidic (pH < 2).
-
Heat the acidified mixture at reflux for several hours to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature.
Step 5: Final Work-up and Purification
-
Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent by distillation.
-
The resulting crude substituted acetic acid can be purified by distillation or recrystallization.
Dialkylation and Cyclization Reactions
The malonic ester synthesis can be extended to produce α,α-disubstituted acetic acids by performing a second alkylation step before the hydrolysis and decarboxylation.[10] After the first alkylation, the mono-substituted malonic ester is treated with another equivalent of base to form a new enolate, which is then reacted with a second alkyl halide.
Furthermore, the use of a dihalide as the alkylating agent can lead to the formation of cyclic carboxylic acids through an intramolecular alkylation, a reaction known as the Perkin alicyclic synthesis.[1]
Caption: Pathways for Dialkylation and Cyclization.
Applications in Research and Drug Development
The malonic ester synthesis is a cornerstone in synthetic organic chemistry with significant applications in the pharmaceutical industry. It is employed in the synthesis of a wide range of compounds, including barbiturates, sedatives, and anticonvulsants.[1] The ability to introduce various alkyl and aryl groups allows for the creation of diverse molecular scaffolds, which is crucial in the development of new therapeutic agents. By modifying the alkylating agent, researchers can systematically alter the structure of the final product to optimize its biological activity.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Ch21: Malonic esters [chem.ucalgary.ca]
- 6. askthenerd.com [askthenerd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 9. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Knoevenagel Condensation with Malonic Acid: Application Notes and Protocols for Researchers
For Immediate Release
A Detailed Guide to Carbon-Carbon Bond Formation via Knoevenagel Condensation
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction, with a specific focus on the use of malonic acid as the active methylene (B1212753) compound. This powerful carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, natural products, and polymers.[1][2] The protocols provided herein are intended for researchers, scientists, and professionals in the field of drug development.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3] When this compound is used, the reaction is often referred to as the Doebner modification, which typically involves a subsequent decarboxylation to yield α,β-unsaturated carboxylic acids, such as the valuable cinnamic acids and their derivatives.[2][4]
Mechanism of the Knoevenagel Condensation with this compound (Doebner Modification)
The reaction proceeds through a series of steps:
-
Enolate Formation: A weak base, such as pyridine (B92270) or piperidine (B6355638), deprotonates the acidic α-carbon of this compound, forming an enolate ion.[5]
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming an aldol-type addition product.[5]
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid.[5]
-
Decarboxylation: Upon heating, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final α,β-unsaturated carboxylic acid.[4]
Applications in Drug Development
The Knoevenagel condensation is a key step in the synthesis of numerous pharmaceutical compounds. The α,β-unsaturated carbonyl moiety formed is a common pharmacophore in various biologically active molecules. This reaction has been instrumental in the synthesis of anti-inflammatory drugs, anticancer agents, and other therapeutic compounds.[6]
Experimental Protocols
Two representative protocols are provided below: a classic Doebner-Knoevenagel condensation using pyridine and a greener, solvent-free approach.
Protocol 1: Classic Doebner-Knoevenagel Condensation of Benzaldehyde (B42025) with this compound
This protocol describes the synthesis of cinnamic acid from benzaldehyde and this compound using pyridine as both the solvent and catalyst, with a catalytic amount of piperidine.
Materials:
-
Benzaldehyde
-
This compound
-
Pyridine
-
Piperidine
-
Hydrochloric acid (2 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1 equivalent), this compound (1.2 equivalents), and pyridine (sufficient to dissolve reactants).[7]
-
Add a catalytic amount of piperidine (e.g., 0.05 equivalents) to the reaction mixture.[7]
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-6 hours.[7][8]
-
After the reaction is complete, cool the mixture to room temperature and then chill in an ice bath.[7]
-
Slowly add 2 M hydrochloric acid to the cold reaction mixture to neutralize the pyridine and precipitate the product.[7]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[7]
-
Wash the solid with cold water to remove any remaining impurities.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure cinnamic acid.
Protocol 2: Green, Solvent-Free Knoevenagel Condensation of Syringaldehyde (B56468) with this compound
This environmentally friendly protocol avoids the use of hazardous solvents like pyridine.[1][9]
Materials:
-
Syringaldehyde
-
This compound
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃)
-
Ethyl acetate (B1210297) (for initial dissolution)
-
Rotary evaporator
-
Oven or heating block
Procedure:
-
Dissolve this compound (1.2 equivalents) in a minimal amount of ethyl acetate.[1]
-
Add syringaldehyde (1 equivalent) and ammonium bicarbonate (as catalyst) to the solution.[1][9]
-
Remove the solvent using a rotary evaporator at 40°C to obtain a solid mixture.[1]
-
Heat the solid mixture at 90°C for 2 hours.[1]
-
After cooling, the product can be purified by recrystallization.
Quantitative Data Summary
The following table summarizes various reaction conditions for the Knoevenagel condensation of different aromatic aldehydes with this compound, providing a comparative overview of catalysts, solvents, temperatures, reaction times, and yields.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Pyridine/Piperidine | Pyridine | Reflux | 4 | 94.6 | [8] |
| 3-Nitrobenzaldehyde | Pyridine | Pyridine | Reflux | 2 | Not specified, impure | [10] |
| Syringaldehyde | Ammonium Bicarbonate | Solvent-free | 90 | 2 | >95 (conversion) | [1][9] |
| Vanillin | Pyridine | None | 70 | 3.5 | 51.5 | [11] |
| 3,4-Dimethoxybenzaldehyde | Pyridine | None | Water-bath | 2 | 57.6 | [11] |
| 4-Chlorobenzaldehyde | Boric Acid | Aqueous Ethanol | Room Temp | Not specified | High | [12] |
| Various Benzaldehydes | Piperidine | Ethanol | Reflux | 7 | 69-87 | [13] |
| Various Benzaldehydes | Piperidine | Microwave (660W) | N/A | 15 sec | High | [13] |
Visualizing the Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Simplified mechanism of the Doebner-Knoevenagel condensation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. bepls.com [bepls.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pure.tue.nl [pure.tue.nl]
- 10. scholars.fhsu.edu [scholars.fhsu.edu]
- 11. ias.ac.in [ias.ac.in]
- 12. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: Doebner Modification of the Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. The Doebner modification of this reaction is a highly effective variation that utilizes a pyridine (B92270) or piperidine (B6355638) base to condense aldehydes and ketones with active methylene (B1212753) compounds possessing two activating groups, such as malonic acid. A key feature of the Doebner modification is the subsequent decarboxylation that often occurs in situ, leading to the formation of α,β-unsaturated carboxylic acids. This modification is particularly valuable in the synthesis of cinnamic acids and their derivatives, which are important precursors in the pharmaceutical and fragrance industries.
The general reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base like pyridine or piperidine. In the classic Doebner modification, this compound is a common active methylene compound. The reaction proceeds through a Knoevenagel adduct, which then undergoes decarboxylation to yield the final α,β-unsaturated product.
Reaction Mechanism and Workflow
The Doebner modification follows a well-established reaction pathway. Initially, the basic catalyst, typically pyridine, deprotonates the active methylene compound (e.g., this compound) to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product. Subsequent dehydration of this intermediate yields the Knoevenagel condensation product. Under the reaction conditions, this product often undergoes decarboxylation to afford the final α,β-unsaturated carboxylic acid.
Caption: General experimental workflow for the Doebner modification.
Quantitative Data from Selected Applications
The following table summarizes the reaction conditions and yields for the synthesis of various α,β-unsaturated carboxylic acids using the Doebner modification.
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | This compound | Pyridine | Neat | 100 | 3 | 85-90 |
| 4-Methoxybenzaldehyde | This compound | Pyridine | Neat | 100 | 4 | 92 |
| 4-Nitrobenzaldehyde | This compound | Pyridine | Neat | 100 | 2 | 88 |
| Cinnamaldehyde | This compound | Pyridine | Neat | 100 | 5 | 75 |
| Furfural | This compound | Pyridine | Neat | 90 | 3.5 | 80 |
| Cyclohexanone | Cyanoacetic Acid | Piperidine | Ethanol | Reflux | 6 | 78 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Cinnamic Acid from Benzaldehyde and this compound
This protocol details the synthesis of cinnamic acid, a common application of the Doebner modification.
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol)
-
This compound (10.4 g, 0.1 mol)
-
Pyridine (10 mL)
-
Hydrochloric acid (10% aqueous solution)
-
Distilled water
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (10.6 g, 0.1 mol), this compound (10.4 g, 0.1 mol), and pyridine (10 mL).
-
Heating: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to 100 °C with continuous stirring.
-
Reaction Monitoring: Maintain the temperature and stirring for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of 10% aqueous hydrochloric acid while stirring. A precipitate of cinnamic acid will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold distilled water (2 x 20 mL) to remove any remaining impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at 50-60 °C.
-
Purification: The crude cinnamic acid can be further purified by recrystallization from a mixture of ethanol and water to yield a white crystalline solid.
Caption: Mechanism of the Doebner modification.
Applications in Drug Development
The Doebner modification is a valuable tool in drug discovery and development due to its ability to generate diverse molecular scaffolds.
-
Synthesis of Precursors: Cinnamic acids and their derivatives are precursors to a wide range of pharmaceuticals, including anticoagulants, anti-inflammatory agents, and anticancer drugs.
-
Lead Optimization: The reaction's tolerance to a variety of functional groups on the starting aldehyde allows for the systematic modification of lead compounds to improve their pharmacological properties.
-
Combinatorial Chemistry: The straightforward nature of the Doebner modification makes it amenable to parallel synthesis and the generation of compound libraries for high-throughput screening.
Troubleshooting and Optimization
-
Low Yields: If the yield is low, ensure the purity of the starting materials, particularly the aldehyde, as impurities can inhibit the reaction. The reaction time and temperature can also be optimized.
-
Side Reactions: The formation of byproducts can sometimes occur. Purification by recrystallization or column chromatography is often necessary to obtain a pure product.
-
Incomplete Decarboxylation: If the Knoevenagel adduct is isolated instead of the decarboxylated product, the reaction temperature or time may need to be increased to facilitate the loss of carbon dioxide.
By understanding the mechanism, optimizing the reaction conditions, and employing proper purification techniques, the Doebner modification of the Knoevenagel condensation can be a robust and reliable method for the synthesis of α,β-unsaturated carboxylic acids in a research and drug development setting.
The Cornerstone of Sedatives: Malonic Acid's Role in Barbiturate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Malonic acid and its esters, particularly diethyl malonate, are fundamental precursors in the synthesis of barbiturates, a class of drugs that have been historically significant as central nervous system depressants.[1][2][3] First synthesized in 1864 by Adolf von Baeyer, barbituric acid, the parent compound of all barbiturates, is formed through the condensation of this compound or its derivatives with urea (B33335).[1][4][5] While barbituric acid itself is not pharmacologically active, substitutions at the C-5 position of the pyrimidine (B1678525) ring give rise to a wide array of drugs with sedative, hypnotic, anticonvulsant, and anesthetic properties.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of barbiturates, focusing on the pivotal role of this compound derivatives. It includes quantitative data, reaction mechanisms, and visual workflows to aid researchers in the development and synthesis of these compounds.
General Synthesis Pathway
The synthesis of 5,5-disubstituted barbiturates from diethyl malonate is a well-established process that generally involves two key stages:
-
Alkylation of Diethyl Malonate: This step introduces the desired alkyl or aryl groups to the α-carbon of diethyl malonate. This is typically achieved by treating diethyl malonate with a strong base, such as sodium ethoxide, to form a nucleophilic enolate, which then undergoes nucleophilic substitution with an appropriate alkyl or aryl halide. For the synthesis of phenobarbital (B1680315), where an aryl group is introduced, indirect methods like a Claisen condensation followed by decarbonylation are often necessary as aryl halides do not readily undergo standard malonic ester alkylation.[2]
-
Condensation with Urea (Cyclization): The substituted diethyl malonate is then condensed with urea in the presence of a strong base, like sodium ethoxide or sodium methoxide (B1231860), to form the heterocyclic barbiturate (B1230296) ring.[2][6][7] The reaction proceeds via a twofold nucleophilic acyl substitution, where the deprotonated urea acts as a potent nucleophile, attacking the carbonyl carbons of the malonic ester.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of barbituric acid and phenobarbital, providing a comparative overview of reactants and expected yields.
Table 1: Synthesis of Barbituric Acid
| Reagent | Molar Ratio (to Diethyl Malonate) | Quantity (for 0.5 mol scale) | Reference |
| Diethyl Malonate | 1.0 | 80 g (0.5 mol) | [4][8] |
| Sodium | 1.0 | 11.5 g (0.5 gram-atom) | [8] |
| Absolute Ethanol (B145695) | - | 500 mL | [2][8] |
| Urea (dry) | 1.0 | 30 g (0.5 mol) | [4][8] |
| Product | |||
| Barbituric Acid | - | 46-50 g (72-78% yield) | [4][8] |
Table 2: Synthesis of Phenobarbital (Final Condensation Step)
| Reagent | Molar Ratio | Quantity | Reference |
| Diethyl 2-ethyl-2-phenylmalonate | 1.0 | Varies with scale | [7][9] |
| Urea (dry) | >1.0 | Varies with scale | [7][9] |
| Sodium Ethoxide or Sodium Methoxide | Strong Base | Varies with scale | [7][9] |
| Product | |||
| Phenobarbital | - | Yields can vary (e.g., up to 17.45% reported in one study) | [9] |
Experimental Protocols
Protocol 1: Synthesis of Barbituric Acid
This protocol is an adaptation of the method described in Organic Syntheses.[8]
Materials:
-
Sodium metal, finely cut (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea, dry (30 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (approx. 45 mL)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In the 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of sodium in 250 mL of absolute ethanol.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 80 g of diethyl malonate. In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the reaction flask.[4][8]
-
Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.[4][8][10]
-
Work-up and Isolation:
-
After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.[4][8]
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper (approximately 45 mL).[4][8]
-
Filter the clear solution and cool it in an ice bath overnight to allow the barbituric acid to crystallize.[4][8]
-
Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110°C for 3-4 hours.[4][8]
-
Expected Yield: 46–50 g (72–78% of the theoretical amount).[4][8]
Protocol 2: Synthesis of Phenobarbital (Condensation Step)
The synthesis of phenobarbital involves the condensation of diethyl ethylphenylmalonate with urea.[6][7] The preparation of the substituted malonate is a critical precursor step.[7]
Materials:
-
Diethyl ethylphenylmalonate
-
Urea, dry
-
Sodium methoxide or Sodium ethoxide
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Preparation of the Base: Prepare a solution of sodium methoxide or sodium ethoxide in a suitable reaction vessel.
-
Addition of Malonic Ester: Slowly add diethyl ethylphenylmalonate to the urea-methoxide/ethoxide mixture.[7][9]
-
Reaction: Heat the reaction mixture to drive the condensation and cyclization.
-
Work-up and Isolation:
-
After the reaction is complete, work up the mixture by adding water to dissolve the resulting sodium salt of phenobarbital.[2]
-
Carefully acidify the solution with hydrochloric acid to precipitate the crude phenobarbital.[7]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[7]
-
Visualizing the Synthesis
The following diagrams illustrate the key chemical transformations and workflows in barbiturate synthesis.
Caption: General synthesis pathway for 5,5-disubstituted barbiturates.
Caption: Experimental workflow for the synthesis of barbituric acid.
Reaction Mechanism
The core of barbiturate synthesis is the condensation reaction between a disubstituted malonic ester and urea. This reaction is a twofold nucleophilic acyl substitution.[2][3] The strong base deprotonates urea, making it a more powerful nucleophile. The resulting urea anion then attacks the electrophilic carbonyl carbons of the malonic ester in a stepwise fashion, leading to the cyclized barbiturate ring after the elimination of two molecules of ethanol.
Caption: Mechanism of the condensation reaction to form the barbiturate ring.
Conclusion
The synthesis of barbiturates, a class of compounds with profound effects on the central nervous system, is intrinsically linked to this compound and its derivatives. The straightforward yet versatile nature of the condensation reaction with urea has allowed for the synthesis of over 2,500 different barbiturate analogs.[3] The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working on the synthesis and exploration of novel barbiturate compounds. A thorough understanding of the underlying reaction mechanisms and experimental parameters is crucial for achieving high yields and purity in these synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. thaiscience.info [thaiscience.info]
- 10. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
Application Notes and Protocols for Malonic Acid in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of malonic acid and its derivatives in the synthesis of Metal-Organic Frameworks (MOFs). This document outlines detailed protocols for the synthesis of MOFs using malonate-related linkers, explores the role of this compound as a modulator in MOF synthesis, and presents applications in drug delivery.
Introduction to this compound in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Short-chain aliphatic dicarboxylic acids, such as this compound, are of interest due to their potential to create biocompatible and biodegradable MOFs, particularly relevant for biomedical applications.
While the direct use of this compound as a primary linker in stable, highly porous MOFs is not widely reported due to its high flexibility, its derivatives and structurally similar short-chain dicarboxylates are valuable in MOF synthesis. Furthermore, this compound can be employed as a modulator to control the crystallinity, size, and defectivity of MOFs constructed from other linkers.
I. Synthesis of a Malonate-Analogous MOF: Calcium L-Malate (UPMOF-1)
A close structural analog to a malonate-based MOF is the calcium L-malate MOF, designated as UPMOF-1.[1][2] L-malic acid, differing from this compound by a hydroxyl group, provides a valuable model for the synthesis of biocompatible calcium-based MOFs.
Experimental Protocol: Solvothermal Synthesis of UPMOF-1
This protocol is adapted from the synthesis of UPMOF-1.[1][2]
Materials:
-
Calcium Chloride (CaCl₂)
-
L-Malic Acid
-
Ethanol (B145695) (EtOH)
-
Deionized Water (H₂O)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution Preparation: Prepare a 1:1 (v/v) solution of deionized water and ethanol.
-
Dissolution of Precursors: Dissolve an equimolar ratio of calcium chloride and L-malic acid in the water/ethanol solvent. A typical starting concentration for MOF synthesis is in the range of 0.1 to 0.5 M.[1]
-
Solvothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 48 hours.[1]
-
Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. The resulting white crystalline product is collected by filtration.[1]
-
Washing: Wash the collected product thoroughly with the water/ethanol solvent mixture to remove any unreacted precursors.[1]
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) or under vacuum.
Characterization of UPMOF-1
The synthesized MOF should be characterized to confirm its structure, porosity, and thermal stability.[1]
| Characterization Technique | Property Measured | Typical Results for UPMOF-1 and similar Ca-MOFs |
| Powder X-Ray Diffraction (PXRD) | Crystalline structure and phase purity | A unique diffraction pattern confirming the formation of the UPMOF-1 crystal structure. |
| Thermogravimetric Analysis (TGA) | Thermal stability | Stable up to approximately 346 °C, followed by decomposition of the organic linker.[3] |
| Scanning Electron Microscopy (SEM) | Morphology and particle size | Reveals the crystal shape and size distribution of the MOF particles.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Confirms the coordination of the carboxylate groups of the L-malate linker to the calcium metal centers.[1] |
| Brunauer-Emmett-Teller (BET) Analysis | Surface area and porosity | While specific data for UPMOF-1 is not readily available, similar calcium-based MOFs with aliphatic linkers exhibit moderate surface areas. For example, a calcium lactate (B86563) MOF (MOF-1201) has a BET surface area of 430 m²/g.[3] |
II. This compound as a Modulator in MOF Synthesis
Monocarboxylic and dicarboxylic acids are often used as modulators in MOF synthesis to control crystal growth, size, and the number of defects within the framework.[4] this compound can act as a competing ligand, slowing down the nucleation and growth processes, which can lead to larger, more well-defined crystals.
Experimental Protocol: this compound as a Modulator in UiO-66 Synthesis
This protocol describes a general approach for using a dicarboxylic acid like this compound as a modulator in the synthesis of the well-known zirconium-based MOF, UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
This compound (modulator)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined autoclave
Procedure:
-
Precursor Solution: In a glass vial, dissolve ZrCl₄ and terephthalic acid in DMF. The typical molar ratio of Zr:H₂BDC is 1:1.[5]
-
Addition of Modulator: Add a specific molar equivalent of this compound to the precursor solution. The amount of modulator can be varied (e.g., 10 to 100 equivalents relative to the metal salt) to study its effect on the resulting MOF.
-
Solvothermal Synthesis: Seal the vial and place it in a Teflon-lined autoclave. Heat the autoclave in an oven at 120 °C for 24 hours.[5]
-
Product Isolation and Washing: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration. The product is then washed multiple times with fresh DMF and subsequently with a volatile solvent like ethanol or acetone (B3395972) to remove residual DMF.
-
Activation: The solvent-exchanged MOF is activated by heating under vacuum to remove the solvent molecules from the pores.
The use of this compound as a modulator is expected to influence the crystallinity and defect density of the UiO-66 framework. An increased concentration of the modulator may lead to a higher number of missing linker defects, which can, in some cases, enhance catalytic activity or adsorption properties.[6]
III. Comparative Data of MOFs with Short Dicarboxylate Linkers
To provide a broader context, the following table summarizes the properties of MOFs synthesized using this compound analogs and other short-chain dicarboxylic acids.
| MOF Name/System | Metal Node | Dicarboxylate Linker | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Yield (%) |
| UPMOF-1 [2][3] | Ca²⁺ | L-Malic acid | Solvothermal | Not Reported (similar Ca-MOFs ~160-430) | Not Reported | High |
| Co-succinate MOF [3] | Co²⁺ | Succinic acid | Solvothermal | Not Reported | Not Reported | Not Reported |
| Fe-succinate MOF [3] | Fe³⁺ | Succinic acid | Solvothermal | Not Reported | Not Reported | Not Reported |
| Cu-glutarate MOF [1] | Cu²⁺ | Glutaric acid | Solvothermal | Non-porous in some phases | - | Not Reported |
| Al-MIL-68-Mes | Al³⁺ | Mesaconic acid | Hydrothermal | ~1040 | 0.42 | Not Reported |
IV. Application in Drug Delivery: Loading and Release Studies
Calcium-based MOFs derived from biocompatible linkers are excellent candidates for drug delivery systems.[1]
Experimental Protocol: Drug Loading and In Vitro Release
Drug Loading:
-
Activation: Activate the synthesized MOF (e.g., UPMOF-1) by heating under vacuum to ensure the pores are empty.
-
Drug Solution: Prepare a solution of the desired drug in a suitable solvent.
-
Loading: Disperse a known amount of the activated MOF in the drug solution. Stir the suspension at room temperature for an extended period (e.g., 24 hours) to allow the drug molecules to diffuse into the MOF pores.[1]
-
Isolation: Collect the drug-loaded MOF by centrifugation.
-
Washing: Wash the loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.[1]
-
Drying: Dry the drug-loaded MOF under vacuum.
In Vitro Drug Release:
-
Release Medium: Prepare a release medium, typically a buffer solution that mimics physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4).[7]
-
Release Study: Suspend a known amount of the drug-loaded MOF in the release medium at 37 °C with constant stirring.[7]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Analysis: Determine the concentration of the released drug in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy.[7]
-
Sink Conditions: To maintain sink conditions, replace the withdrawn volume with an equal volume of fresh release medium.[1]
Visualizations
References
- 1. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural engineering through modulator incorporation in UiO-66-NH2 metal–organic frameworks for piezoresponse regulation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Malonic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonic acid, a simple dicarboxylic acid, and its derivatives are emerging as versatile building blocks for the synthesis of advanced drug delivery systems. The presence of two carboxylic acid groups allows for the formation of polyesters and other copolymers with tunable properties, such as biodegradability and pH-sensitivity. These characteristics make this compound-based carriers promising vehicles for the controlled and targeted release of therapeutic agents, particularly in the context of cancer therapy where the acidic tumor microenvironment can be exploited for drug release.
These application notes provide an overview of the use of this compound derivatives, particularly poly(malic acid), in drug delivery, along with detailed protocols for the synthesis, characterization, and drug loading of such systems.
Key Applications and Advantages
This compound-based polymers, especially poly(β-L-malic acid) (PMLA), offer several advantages in drug delivery:
-
Biocompatibility and Biodegradability: PMLA is a water-soluble, non-toxic, and biodegradable polymer. Its degradation product, malic acid, is a naturally occurring metabolite, minimizing the risk of toxicity.
-
pH-Sensitivity: The carboxylic acid groups in the polymer backbone can be designed to respond to changes in pH. This allows for the development of "smart" drug delivery systems that release their payload in the acidic environment of tumors or within the endosomes of cells.
-
Versatility: The pendant carboxylic acid groups of PMLA can be chemically modified to control the polymer's hydrophobicity or to attach targeting ligands for active drug targeting.
-
Controlled Release: By encapsulating drugs within nanoparticles formulated from this compound-based polymers, it is possible to achieve sustained and controlled drug release, improving therapeutic efficacy and reducing side effects.
Data Presentation: Properties of this compound-Based Nanoparticles
The following table summarizes key quantitative data from studies on drug delivery systems based on derivatives of this compound, such as poly(malic acid). This data provides a benchmark for the expected performance of such systems.
| Polymer System | Drug | Particle Size (nm) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Partially Ethylated Poly(malic acid) Nanoparticles | Temozolomide | 100 - 350 | Not Reported | 17 | [1] |
| Partially Ethylated Poly(malic acid) Nanoparticles | Doxorubicin (B1662922) | 100 - 350 | Not Reported | 37 | [1] |
| Poly(β-benzyl malate)-b-polyethylene glycol (PBM-PEG) Micelles | Doxorubicin | Not Reported | >20 (wt%) | Not Reported | [2] |
| Fe3O4-SiO2-poly(NVCL-co-MAA) Nanocomposite | Doxorubicin | ~100 | Not Reported | 75 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based drug carriers, drug loading, and characterization, adapted from established protocols for similar polymer systems.
Protocol 1: Synthesis of a this compound-Based Co-polymer (Hypothetical Example)
This protocol describes the synthesis of a hypothetical pH-sensitive co-polymer, Poly(this compound-co-diol), for drug delivery applications.
Materials:
-
This compound
-
A diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene (B28343)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of this compound and the diol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Add anhydrous toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux (typically 135-140°C) and continue for several hours (e.g., 5 hours), collecting the water in the Dean-Stark trap.
-
Monitor the progress of the polymerization by measuring the amount of water collected.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the resulting co-polyester in a suitable solvent like acetone.
-
Purify the polymer by precipitation in a non-solvent such as cold methanol or water.
-
Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 60°C).
-
Store the purified co-polyester in a desiccator.
Protocol 2: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol outlines the preparation of drug-loaded nanoparticles from a pre-synthesized this compound-based copolymer.
Materials:
-
This compound-based copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Water-miscible organic solvent (e.g., Acetone or THF)
-
Deionized water
-
Surfactant (optional, e.g., Poloxamer 407)
Procedure:
-
Dissolve a specific amount of the this compound-based copolymer and the hydrophobic drug in the organic solvent (e.g., 10 mg polymer and 1 mg drug in 1 mL of acetone).
-
Ensure complete dissolution by vortexing or brief sonication.
-
In a separate beaker, prepare an aqueous solution, which may contain a surfactant to improve nanoparticle stability.
-
Add the organic polymer-drug solution dropwise to the aqueous phase under constant stirring.
-
A milky suspension will form, indicating the formation of nanoparticles.
-
Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting aqueous suspension contains the drug-loaded nanoparticles.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.
-
2. Determination of Drug Loading Content and Encapsulation Efficiency:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the drug-loaded nanoparticles from the aqueous suspension by ultracentrifugation.
-
Carefully collect the supernatant containing the non-encapsulated drug.
-
Quantify the amount of free drug in the supernatant using a pre-established standard calibration curve for the drug.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100
-
DLC (%) = [(Total Drug Added - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium with a specific pH (e.g., pH 7.4 for physiological conditions and pH 5.5 to simulate the tumor microenvironment).
-
Maintain the temperature at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time to obtain the drug release profile.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of this compound-based drug delivery system.
Caption: Mechanism of pH-responsive drug release.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. MMP-2 sensitive poly(malic acid) micelles stabilized by π–π stacking enable high drug loading capacity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, and in vitro evaluation of novel polymer-coated magnetic nanoparticles for controlled delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Malonic Acid Polymerization for Biodegradable Plastics
Introduction
Biodegradable polymers are a critical component in the development of sustainable materials, offering a promising alternative to conventional, non-degradable plastics. Malonic acid and its derivatives serve as valuable building blocks for creating these eco-friendly polymers, particularly aliphatic polyesters, which are known for their susceptibility to hydrolytic and enzymatic degradation.[1][2] The presence of ester bonds in the polymer backbone allows for breakdown into non-toxic, metabolizable products, such as malic acid, which can enter the tricarboxylic acid (TCA) cycle.[3] This document provides detailed protocols and application notes on the primary techniques for polymerizing this compound-based monomers: direct polycondensation, ring-opening polymerization (ROP) of related cyclic monomers, and enzymatic polymerization.
These methods offer versatile routes to synthesize a range of biodegradable materials with tunable properties suitable for applications in packaging, biomedical devices, and agriculture.[4][5][6]
Direct Polycondensation of this compound Derivatives
Direct polycondensation is a step-growth polymerization technique used to synthesize polyesters from monomers containing carboxylic acid and hydroxyl groups.[7] In the context of this compound, it is often co-polymerized with diols to form linear polyesters or used as a branching monomer to create more complex architectures.[5][8] This method is valued for its straightforward approach, although achieving high molecular weights can be challenging due to the need to efficiently remove the condensation byproduct, typically water.
Application Note: Melt Polycondensation for Poly(trimethylene malonate)
Melt polycondensation is a solvent-free technique that involves heating the monomers above their melting points in the presence of a catalyst. This method is considered a "green" chemistry approach. For instance, the synthesis of poly(trimethylene malonate) (PTM) from this compound and 1,3-propanediol (B51772) yields a polyester (B1180765) that can be used as a biodegradable plasticizer or for drug delivery applications.[4] The choice of catalyst and reaction temperature significantly influences the molecular weight and properties of the final polymer.[4] It has been noted that at elevated temperatures, this compound can undergo decomposition, which may limit the achievable molecular weight.[4][7]
Quantitative Data: Polycondensation of this compound and Derivatives
| Polymer Name | Monomers | Catalyst | Temperature (°C) | Time (h) | Molecular Weight (Mw, kDa) | Tg (°C) | Reference |
| Poly(trimethylene malonate) (PTM) | This compound, 1,3-propanediol | Aluminum chloride | 140-180 | Not Specified | 22 - 38 | -66 to -41 | [4] |
| Poly(α,β-malic acid) | d,l-malic acid | None (dehydrative) | 110-140 | Not Specified | ~2.0 (by GPC) | Not Specified | [9] |
| Poly(β-ethyl malate) | d,l-β-ethyl malate | None (dehydrative) | Not Specified | Not Specified | ~1.3 (by GPC) | Not Specified | [9] |
| Branched Copolymers | Malic acid, Lactic acid | Stannous(II) chloride | 110-140 | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocol: Melt Polycondensation of this compound and 1,3-Propanediol
This protocol is adapted from the synthesis of poly(trimethylene malonate).[4]
Materials:
-
This compound
-
1,3-propanediol
-
Aluminum chloride (catalyst)
-
Nitrogen gas supply
-
Round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal.
-
Heating mantle with temperature control
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the reaction flask in the heating mantle. Ensure all glassware is dry.
-
Monomer Addition: Add equimolar amounts of this compound and 1,3-propanediol to the reaction flask.
-
Catalyst Addition: Add the aluminum chloride catalyst (e.g., 0.1-0.5% by weight of monomers).
-
Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the initial phase of the reaction.
-
Heating and Polymerization (Step 1): Begin stirring and gradually heat the mixture to 140-150°C. Water will begin to distill from the reaction mixture as the esterification reaction proceeds. Continue this step for 2-3 hours.
-
Heating and Polymerization (Step 2): Increase the temperature to 170-180°C and apply a vacuum to facilitate the removal of the remaining water and drive the polymerization towards higher molecular weights.
-
Reaction Completion: Continue the reaction under vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualization: Polycondensation Workflow and Mechanism
Caption: Workflow for polyester synthesis via melt polycondensation.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a chain-growth process where a cyclic monomer is opened to form a linear polymer.[10] This technique is highly effective for producing well-defined aliphatic polyesters with controlled molecular weights and low polydispersity.[11] While this compound itself does not form a stable cyclic monomer for ROP, its hydroxylated analog, malic acid, is an excellent precursor. Poly(malic acid) is a highly functional and biodegradable polyester.[3][8] The synthesis involves first creating a cyclic monomer, such as an O-carboxyanhydride (OCA) or a lactone derived from malic acid, followed by its polymerization.[3][11]
Application Note: ROP of Malic Acid-Derived Monomers
The ROP of cyclic monomers derived from L-malic acid allows for the synthesis of poly(α-malic acid) and poly(β-malic acid) with protected side-chain functional groups.[3][11] These protecting groups (e.g., benzyl (B1604629) esters) can be removed after polymerization to yield a hydrophilic, water-soluble polymer that degrades rapidly in aqueous environments.[11] The choice of catalyst is crucial for controlling the polymerization and avoiding side reactions. Catalysts like 4-methoxypyridine (B45360) have been shown to provide a good balance of activity and selectivity for the ROP of L-malic acid O-carboxyanhydride (L-malOCA).[11]
Quantitative Data: ROP of Malic Acid-Derived Monomers
| Polymer Name | Monomer | Catalyst / Initiator | Mn ( g/mol ) | PDI | Yield (%) | Degradation | Reference |
| P(L-BMA)₂₀ | L-malOCA | DMAP / neo-pentanol | 4,210 | 1.22 | 50 | Fully degrades in 7 days (after deprotection) | [11] |
| Poly(propylene maleate) | Maleic anhydride, Propylene oxide | Cr(III) salen complex | >15,000 | 1.05-1.15 | Not Specified | Not Specified | [12] |
(Note: P(L-BMA) refers to poly(L-benzyl malate), the protected form of poly(L-malic acid). L-malOCA is the O-carboxyanhydride of L-malic acid.)
Experimental Protocol: ROP of L-malic acid O-carboxyanhydride (L-malOCA)
This protocol is based on the synthesis of poly(L-benzyl malate).[11]
Materials:
-
L-malic acid O-carboxyanhydride (L-malOCA) monomer
-
4-methoxypyridine (catalyst)
-
neo-pentanol (initiator)
-
Anhydrous chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (DCM)
-
2 M HCl (aqueous, cold)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Petroleum ether (cold)
Procedure:
-
Monomer Preparation: The L-malOCA monomer must be synthesized and purified beforehand from L-malic acid.
-
Reactor Setup: In a dry, nitrogen-flushed vial, dissolve the L-malOCA monomer (e.g., 50 mg, 0.2 mmol) in anhydrous chloroform (0.3 mL).
-
Initiator/Catalyst Solution: In a separate vial, prepare a solution of the catalyst (e.g., 4-methoxypyridine) and the initiator (e.g., neo-pentanol). The molar ratio of monomer:initiator:catalyst will determine the target molecular weight and reaction rate.
-
Initiation: Add the catalyst/initiator solution to the monomer solution under an inert atmosphere.
-
Polymerization: Allow the solution to stir at room temperature. The reaction time will depend on the catalyst and desired conversion (e.g., several hours to a day).
-
Quenching and Washing: Dilute the reaction mixture with DCM (4 mL). Wash the organic layer with cold 2 M HCl (2 x 5 mL) and then with brine (5 mL) to remove the catalyst.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate the solution in vacuo.
-
Precipitation: Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold petroleum ether.
-
Isolation: Collect the precipitated polymer, which often appears as a tacky solid, and dry it under vacuum.
Visualization: ROP Mechanism
Caption: General mechanism for Ring-Opening Polymerization.
Enzymatic Polymerization
Enzymatic polymerization is an emerging green chemistry technique that utilizes enzymes as catalysts.[13] This method offers high specificity and operates under mild conditions, reducing energy consumption and avoiding the use of potentially toxic metal catalysts.[14] Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for polyester synthesis through either polycondensation or ring-opening polymerization.[15][16]
Application Note: Enzymatic Synthesis of Malonate Polyesters
The enzymatic polycondensation of malonate diesters (e.g., dimethyl malonate) with diols can produce linear polyesters under solventless conditions at mild temperatures (e.g., 85°C).[16] Using an immobilized enzyme like Novozym 435 (immobilized CALB) allows for easy separation of the catalyst from the product and potential for catalyst recycling.[15][16] This approach is environmentally friendly and can be used to synthesize a variety of malonate-based polyesters.[16]
Quantitative Data: Enzymatic Polymerization
| Polymer Type | Monomers | Enzyme | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| Malonate Polyester | Dimethyl malonate, 1,4-Butanediol | iCaLB (Novozym 435) | 85 | 24 (6+18) | ~1,500 | ~1.5 | [16] |
| Malonate Polyester | Dimethyl malonate, 1,8-Octanediol | iCaLB (Novozym 435) | 85 | 24 (6+18) | ~2,500 | ~1.6 | [16] |
| Polylactic acid | L-lactide | Novozym 435 | 30-60 | Not Specified | Not Specified | Not Specified | [15] |
Experimental Protocol: Enzymatic Polycondensation of Dimethyl Malonate and a Diol
This protocol is adapted from the enzymatic synthesis of malonate polyesters.[16]
Materials:
-
Dimethyl malonate (DMM)
-
Diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica lipase B (iCaLB), e.g., Novozym 435
-
Round-bottom flask
-
Heating block or oil bath with magnetic stirring
-
Vacuum system
Procedure:
-
Reactant Addition: Place equimolar amounts of dimethyl malonate and the chosen diol into the reaction flask.
-
Enzyme Addition: Add the immobilized enzyme (typically 5-10% by weight of the monomers).
-
Reaction (Step 1 - Atmospheric Pressure): Heat the solvent-free mixture to 85°C with continuous stirring. Maintain these conditions for approximately 6 hours under a reduced pressure of 1000 mbar to facilitate the removal of the methanol (B129727) byproduct.
-
Reaction (Step 2 - High Vacuum): After the initial phase, increase the vacuum to 20 mbar to remove the final traces of methanol and shift the equilibrium towards polymer formation. Continue the reaction for an additional 18 hours.
-
Enzyme Removal: After the reaction is complete, cool the mixture to a temperature where the polymer is still molten or dissolve it in a suitable solvent (e.g., chloroform). Filter to remove the immobilized enzyme beads. The enzyme can be washed and stored for reuse.
-
Polymer Isolation: If the polymer was dissolved, precipitate it in a non-solvent like cold methanol.
-
Drying: Dry the isolated polymer in a vacuum oven to remove any residual solvent.
Visualization: Enzymatic Polymerization Concept
Caption: Enzymatic catalysis for green polyester synthesis.
References
- 1. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradable Polymers: Properties, Applications, and Environmental Impact [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01382D [pubs.rsc.org]
- 8. Poly(malic acid) copolymers as degradable rheology modifiers in aqueous formulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Preparation of Poly (malic acid) and Its Ester Derivatives by Direct Polycondensation of Malic Acid and β-Ethyl Malate [jstage.jst.go.jp]
- 10. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic Polymerization: Nature’s Way to Build Plastics [eureka.patsnap.com]
- 14. Enzymatic Polymerization: Nature’s Way to Make Plastics [eureka.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01783G [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Cinnamic Acid Derivatives Using Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that exhibit a wide range of pharmacological activities, making them valuable scaffolds in drug discovery and development. These naturally occurring phenolic compounds are known for their antioxidant, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2] The synthesis of cinnamic acid derivatives is a key step in the exploration of their therapeutic potential. A common and effective method for this synthesis is the Knoevenagel condensation, particularly the Doebner modification, which utilizes malonic acid and an appropriate aromatic aldehyde.[3][4] This document provides detailed protocols, quantitative data, and visualizations for the synthesis of cinnamic acid derivatives using this compound.
Synthetic Methodology: The Knoevenagel Condensation (Doebner Modification)
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, in this case, this compound, to a carbonyl group of an aldehyde, followed by a dehydration reaction.[5] The Doebner modification of this reaction involves the use of pyridine (B92270) as a solvent and a catalytic amount of piperidine (B6355638).[3][4] A key feature of using this compound in this modification is the subsequent decarboxylation of the intermediate, which drives the reaction to completion and yields the desired α,β-unsaturated carboxylic acid.[4]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Enolate Formation: The weakly basic piperidine deprotonates the α-carbon of this compound, forming a nucleophilic enolate ion.[5]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.[5]
-
Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.[5]
-
Decarboxylation: Under the reaction conditions, typically with heating in pyridine, the β-carboxylic acid group is lost as carbon dioxide, yielding the final cinnamic acid derivative.[4]
Experimental Protocols
General Protocol for the Synthesis of Cinnamic Acid Derivatives
This protocol outlines the synthesis of substituted cinnamic acids from the corresponding aromatic aldehydes and this compound via the Knoevenagel-Doebner condensation.
Materials:
-
Substituted benzaldehyde (B42025) (e.g., p-bromobenzaldehyde, 4-hydroxybenzaldehyde)
-
This compound
-
Pyridine (analytical grade)
-
Piperidine (analytical grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Dilute hydrochloric acid (HCl)
-
Distilled water
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol (B145695), water)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and this compound (1.0-1.5 eq) in pyridine.
-
Add a catalytic amount of piperidine (typically a few drops) to the reaction mixture.[1]
-
Attach a reflux condenser and heat the mixture under reflux using a heating mantle or oil bath. The reaction temperature is typically maintained between 90-110°C.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a water/ethanol mixture) to obtain the pure cinnamic acid derivative.
-
Dry the purified crystals and determine the yield and melting point. Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Data Presentation
The yield of the Knoevenagel condensation can be influenced by the nature of the substituent on the aromatic aldehyde. The following table summarizes the yields obtained for the synthesis of various cinnamic acid derivatives using a this compound-based protocol.
| Entry | Aromatic Aldehyde | Cinnamic Acid Derivative | Yield (%) | Purity (%) | Reference |
| 1 | Benzaldehyde | Cinnamic acid | 91 | 99 | [7] |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorocinnamic acid | 94 | 99 | [7] |
| 3 | 4-Bromobenzaldehyde | 4-Bromocinnamic acid | 86.0 | - | [8] |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrocinnamic acid | 95 | 99 | [7] |
| 5 | 4-Methoxybenzaldehyde | 4-Methoxycinnamic acid | 92 | 98 | [7] |
| 6 | 4-Hydroxybenzaldehyde | 4-Hydroxycinnamic acid (p-Coumaric acid) | 89.3 | - | [8] |
| 7 | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Ferulic acid | 88 | 98 | [7] |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of cinnamic acid derivatives using this compound.
Caption: General workflow for cinnamic acid derivative synthesis.
Knoevenagel Condensation Mechanism
This diagram outlines the key steps in the Knoevenagel condensation of an aromatic aldehyde with this compound.
Caption: Mechanism of the Knoevenagel condensation.
Biological Signaling Pathways
Cinnamic acid derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.[4][9]
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB pathway is a pro-inflammatory signaling cascade.[5] Cinnamic acid derivatives can inhibit this pathway, contributing to their anti-inflammatory effects.
Caption: Inhibition of NF-κB signaling by cinnamic acid derivatives.
References
- 1. NF-κB Signaling Pathway Diagram [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Malonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malonic acid is a dicarboxylic acid that plays a significant role in various biochemical pathways and serves as a key intermediate in pharmaceutical synthesis.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of polar compounds like this compound.[1] This document provides a detailed protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection, a common and cost-effective method.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols
This section details the methodology for the analysis of this compound in aqueous samples using RP-HPLC with UV detection.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| Instrumentation | Shimadzu HPLC system with a UV detector or equivalent[1] |
| Column | C18 reverse phase column (5 µm, 4.6 x 250 mm)[1][2] |
| Mobile Phase | Methanol and 0.1% Phosphoric Acid in water (10:90 v/v)[2] |
| Flow Rate | 0.75 mL/min[1][2] |
| Detection | UV at 210 nm or 254 nm[1][2][3] |
| Column Temperature | 25°C[3] |
| Injection Volume | 10 µL[3][4] |
Preparation of Standard Solutions
-
Stock Standard Solution (2000 mg/L): Accurately weigh 200 mg of this compound standard and dissolve it in a 100 mL volumetric flask with deionized water.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 2 to 200 mg/L.[1][2]
Sample Preparation
For aqueous samples such as wastewater or environmental water samples:
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4][5]
-
If the expected concentration of this compound is high, dilute the sample with deionized water to fall within the calibration range.
For more complex matrices like serum, a protein precipitation step followed by ultrafiltration may be necessary.[1]
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of this compound.
Quantitative Data Summary
The following table summarizes the performance of a validated HPLC method for the analysis of this compound in aqueous solutions.
| Parameter | Result |
| Linearity Range | 2 - 200 mg/L[1][2] |
| Correlation Coefficient (R²) | ≥ 0.99[2] |
| Retention Time | Approximately 5.4 min[2] |
| Limit of Detection (LOD) | Typically in the low mg/L range, can be estimated as 3.3 * (Standard Deviation of the response / slope of the calibration curve)[2] |
| Limit of Quantification (LOQ) | 1 mg/L[6] |
| Recovery | 54.72% to 99.70% for spiked samples[2] |
Alternative and Advanced Methods
While RP-HPLC with UV detection is a robust and accessible method, other techniques can offer higher sensitivity and selectivity, which may be necessary for complex matrices or trace-level analysis.
-
HPLC with Mass Spectrometry (HPLC-MS/MS): This method is preferred for clinical applications requiring high sensitivity and specificity, such as the analysis of this compound in biological fluids like serum.[1] It often involves derivatization of the analyte to improve ionization efficiency.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange properties can be used for the separation of polar compounds like this compound without the need for ion-pairing reagents, often providing excellent peak shapes.[7]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is another suitable technique for the analysis of highly polar compounds that are poorly retained on traditional reversed-phase columns.
The described RP-HPLC method with UV detection provides a reliable and straightforward approach for the quantification of this compound in aqueous samples. The method is suitable for routine quality control and research applications. For more challenging analytical needs, alternative methods such as HPLC-MS/MS or mixed-mode chromatography should be considered. Method validation is a critical step to ensure that the chosen method is fit for its intended purpose.
References
Malonic Acid as a Green Alternative for Protein Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of greener and safer laboratory practices, malonic acid is emerging as a promising alternative to traditional protein crosslinking agents like formaldehyde (B43269) and glutaraldehyde.[1][2][3] Formaldehyde, a widely used fixative, is a known carcinogen, prompting the search for safer substitutes.[1][2][3][4][5][6] this compound, a naturally occurring, plant-based dicarboxylic acid, offers a biocompatible, water-soluble, and cost-effective option for crosslinking proteins in various applications, including cellular imaging and the development of biomaterials.[1][2][3][5][6]
These application notes provide a comprehensive overview of the use of this compound for protein crosslinking, including detailed protocols, quantitative data on the properties of crosslinked materials, and a discussion of the proposed chemical mechanism.
Advantages of this compound as a Crosslinker
-
Green and Sustainable: Derived from plant sources, such as beets and rhubarb, this compound is a more environmentally friendly choice compared to synthetic crosslinkers.[6]
-
Biocompatible and Low Toxicity: Studies have suggested that this compound has low toxicity, making it suitable for applications involving biological systems and for the development of biomaterials for tissue engineering.[7]
-
Water-Soluble: Its high solubility in water simplifies the preparation of crosslinking solutions and is ideal for reactions in aqueous environments where proteins are typically handled.[1][2][5]
-
Cost-Effective: this compound is a relatively inexpensive chemical, which is an important consideration for large-scale applications.[1][2][5]
Applications
The primary applications of this compound as a protein crosslinker are currently focused on two main areas:
-
Cellular Fixation for Immunocytochemistry: this compound has been shown to be an effective fixative for preserving cellular morphology and antigenicity for fluorescent imaging, performing comparably to paraformaldehyde.[1][2][4][5]
-
Biomaterial Scaffolds: It has been successfully used to crosslink biopolymers like chitosan (B1678972) and collagen to create three-dimensional scaffolds with enhanced mechanical and thermal properties for tissue engineering applications.[7]
Quantitative Data
The following tables summarize the quantitative data available on the performance of this compound as a crosslinking agent.
Table 1: Comparison of this compound and Paraformaldehyde for Cellular Fixation
| Parameter | This compound | Paraformaldehyde | p-value | Reference |
| Fluorescence Intensity of Immunostained α-tubulin | No significant difference | No significant difference | 0.2469 (ANOVA) | [1][2][5] |
This data indicates that this compound preserves the antigenicity of cellular proteins for immunofluorescence staining as effectively as the standard fixative, paraformaldehyde, after 72 hours of fixation.
Table 2: Mechanical and Thermal Properties of this compound-Crosslinked Collagen Scaffolds
| Property | Value | Conditions | Reference |
| Tensile Strength | 7.85 MPa | 0.2% (w/v) this compound | [7] |
| Elongation at Break | 11.8% | 0.2% (w/v) this compound | [7] |
| Stiffness | 1.32 N/mm | 0.2% (w/v) this compound | [7] |
| Young's Modulus | 65.97 MPa | 0.2% (w/v) this compound | [7] |
| Crosslinking Degree | 78% | 0.2% (w/v) this compound | |
| Degeneration Temperature | 128 °C | 0.2% (w/v) this compound | [7] |
These results demonstrate that this compound can significantly improve the mechanical strength and thermal stability of collagen-based biomaterials.
Experimental Protocols
Protocol 1: Cellular Fixation for Immunocytochemistry
This protocol is adapted from Szlosek and Currie (2016) for the fixation of adherent cells (e.g., SH-SY5Y neuroblastoma cells) for immunofluorescence analysis.[1]
Materials:
-
This compound solution (8% w/v) in PHEM buffer
-
PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, pH 6.9)
-
Triton X-100 (1% v/v)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Adherent cells cultured on a suitable substrate (e.g., coverslips in a 24-well plate)
Procedure:
-
Prepare Fixative Solution: Prepare a solution of 8% this compound and 1% Triton X-100 in PHEM buffer.
-
Cell Fixation: a. Carefully remove half of the cell culture medium from each well. b. Add an equal volume of the fixative solution to the remaining medium in each well. c. Incubate for 7 minutes at room temperature. d. Remove the medium/fixative mixture and replace it with the full volume of fresh fixative solution. e. Incubate for another 7 minutes at room temperature.
-
Washing: a. Remove the fixative solution. b. Wash the cells three times with PBS.
-
Immunostaining: The fixed cells are now ready for standard immunocytochemistry protocols (e.g., blocking, primary and secondary antibody incubation, and mounting).
Protocol 2: General Protocol for Crosslinking Purified Proteins in Solution (Adapted)
This is a general, starting-point protocol adapted from the principles of cellular fixation and biomaterial crosslinking. Optimization of reagent concentrations, incubation time, and temperature is highly recommended for each specific protein and application.
Materials:
-
Purified protein solution in a suitable buffer (e.g., PBS, HEPES). Avoid buffers with primary amines like Tris.
-
This compound stock solution (e.g., 1 M in water, adjust pH if necessary).
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 7.5).
-
Dialysis or desalting column for buffer exchange.
Procedure:
-
Protein Preparation: Ensure the purified protein is in a buffer that does not contain primary amines. If necessary, perform a buffer exchange into a compatible buffer like PBS or HEPES.
-
Crosslinking Reaction: a. Add this compound stock solution to the protein solution to a final concentration of 10-100 mM. The optimal concentration will need to be determined empirically. b. Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the crosslinking reaction by consuming excess this compound. Incubate for 15 minutes.
-
Purification: Remove excess reagents and by-products by dialysis against a suitable buffer or by using a desalting column.
-
Analysis: Analyze the crosslinked protein using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using techniques like mass spectrometry.
Proposed Mechanism of Crosslinking
The exact mechanism of this compound-mediated protein crosslinking has not been fully elucidated and is currently theoretical.[1][2][3][5] One proposed mechanism is analogous to the Mannich reaction that occurs with formaldehyde.[1]
-
Hydration: In an aqueous solution, this compound may become hydrated.
-
Schiff Base Formation: The hydrated intermediate is proposed to react with a primary amine on a protein (e.g., the epsilon-amino group of a lysine (B10760008) residue) to form a Schiff base.
-
Crosslink Formation: This Schiff base then acts as an electrophile, reacting with a nearby nucleophilic group on an adjacent protein, forming a propyl bridge between the two proteins.[1][2][5]
Signaling Pathways
Currently, there is no published research describing the involvement of this compound-crosslinked proteins in specific signaling pathways. The primary application has been as a tool for fixing cellular structures for imaging or for creating stable biomaterials, rather than for probing dynamic cellular processes.
Conclusion
This compound presents a viable and attractive green alternative to conventional protein crosslinking agents. Its effectiveness in cellular fixation for high-quality imaging has been demonstrated to be comparable to that of paraformaldehyde, without the associated health risks.[1][2][5] Furthermore, its utility in creating robust and stable biomaterial scaffolds highlights its potential in tissue engineering and regenerative medicine.[7] While the precise chemical mechanism of crosslinking is still under investigation, the provided protocols and data offer a solid foundation for researchers to begin incorporating this safer and more sustainable crosslinker into their work. Further optimization and characterization will undoubtedly expand the applications of this compound in protein science and biotechnology.
References
- 1. Application and Mechanism of this compound as a Green Alternative for Protein-Crosslinking [scirp.org]
- 2. Application and Mechanism of this compound as a Green Alternative for Protein-Crosslinking - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 3. scirp.org [scirp.org]
- 4. [PDF] Application and Mechanism of this compound as a Green Alternative for Protein-Crosslinking | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Knoevenagel condensation reaction conditions
Welcome to the Technical Support Center for the Knoevenagel Condensation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this important C-C bond-forming reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is crucial. If its pKa is too high, deprotonation by the weak base catalyst will be inefficient.
-
Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1]
-
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Using a base that is too strong can lead to the self-condensation of the aldehyde or ketone.[1]
-
Solution: Optimize the catalyst. Weak bases like piperidine (B6355638), pyridine (B92270), or ammonium (B1175870) salts are commonly used.[1][2] Consider screening a range of catalysts, including basic (e.g., piperidine, ammonium acetate) and Lewis acidic (e.g., TiCl₄, ZnCl₂) options.[3][4] Ensure your catalyst has not degraded by using a fresh batch.[3]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the outcome.[1][2]
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct. This can shift the reaction equilibrium back towards the reactants, lowering the conversion rate.[2][5]
-
Solution: Remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus for azeotropic distillation or by adding molecular sieves.[5]
-
-
Steric Hindrance: Bulky groups on either the carbonyl or the active methylene compound can impede the reaction.[1]
-
Solution: If possible, use less sterically hindered starting materials. Alternatively, longer reaction times or higher temperatures may be necessary to overcome the hindrance.[1]
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products. How can I identify and minimize them?
A: The two most common side reactions are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the α,β-unsaturated product.[1]
-
Self-Condensation of Carbonyl Compound: This is more likely when using strong bases.
-
Michael Addition: The desired Knoevenagel product can react with another molecule of the deprotonated active methylene compound.
Issue 3: Difficult Product Purification
Q: How can I simplify the purification of my Knoevenagel product?
A: Purification challenges often arise from residual catalyst or unreacted starting materials.
-
Homogeneous Catalyst Residue: Catalysts like piperidine or pyridine can be difficult to remove from the reaction mixture.
-
Unreacted Starting Materials: Incomplete reactions lead to purification difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The mechanism involves three primary steps:[8][9]
-
Deprotonation: A base removes an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion (a carbanion).[9][10]
-
Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[8][10]
-
Elimination (Dehydration): The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration to eliminate a water molecule, yielding the final α,β-unsaturated product.[9][10]
Caption: The main reaction pathway of the Knoevenagel condensation.
Q2: How do I choose the right catalyst?
A2: The ideal catalyst depends on your specific substrates and desired reaction conditions. Weak bases are the most common choice.[2]
-
Homogeneous Bases: Piperidine, pyridine, and ammonium salts (e.g., ammonium acetate) are frequently used and effective.[1][2]
-
Heterogeneous Catalysts: Solid catalysts like mixed metal oxides or catalysts supported on resins offer easier separation and recyclability, aligning with green chemistry principles.[6][11]
-
Lewis Acids: In some cases, Lewis acids like ZnCl₂ or TiCl₄ can be effective catalysts.[1][4]
-
Green Options: Biocatalysts (e.g., lipases) and even water itself have been shown to promote the reaction under certain conditions, offering more environmentally benign alternatives.[6][12][13]
Q3: What is the Doebner modification?
A3: The Doebner modification uses pyridine as the solvent and an active methylene compound that contains a carboxylic acid group, such as malonic acid. A key feature of this modification is that the initial condensation is followed by a spontaneous decarboxylation (loss of CO₂), yielding an α,β-unsaturated carboxylic acid.[14][15][16]
Q4: How can I make my Knoevenagel condensation more environmentally friendly ("greener")?
A4: Several strategies can reduce the environmental impact of the reaction:
-
Solvent Choice: Use water or ethanol (B145695) as a solvent, or perform the reaction under solvent-free conditions.[3][12][17]
-
Catalyst Selection: Employ reusable heterogeneous catalysts or biodegradable catalysts like L-proline.[6][18] Ionic liquids are another option that can sometimes be recycled.[19]
-
Energy Input: Consider alternative energy sources like microwave irradiation or ultrasound, which can accelerate the reaction, often under milder conditions and in shorter times.[20]
Data Presentation
Table 1: Comparison of Selected Catalysts
This table summarizes the performance of various catalysts in the Knoevenagel condensation of an aromatic aldehyde (e.g., benzaldehyde) with an active methylene compound.
| Catalyst Type | Catalyst Example | Active Methylene Cmpd. | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Homogeneous (Basic) | Piperidine | This compound | Pyridine | Reflux | Several hours | ~75% (Illustrative) | [1][21] |
| Homogeneous (Basic) | Ammonium Acetate | Malononitrile | Ethanol | Room Temp | 15-30 min | >90% | [2][20] |
| Homogeneous (Acidic) | Boric Acid (10 mol%) | p-chlorobenzaldehyde | Aq. Ethanol | Room Temp | - | - | [6] |
| Heterogeneous | 1CaO–1.5MgO | Malononitrile | Water | Room Temp | 10 min | 98% | [6] |
| Heterogeneous | ZnO | Ethyl Cyanoacetate | Solvent-free | Room Temp | 6 h | >95% | [6] |
| Lewis Acid | Gallium Chloride | Malononitrile | Solvent-free | Room Temp | Few minutes | >90% | [7] |
| Biocatalyst | Porcine Pancreas Lipase | 1,3-dihydroindol-2-one | Toluene | 60°C | 12 h | - | [6] |
Note: Yields and reaction times are highly substrate-dependent. This data is for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure using a Homogeneous Catalyst (Piperidine)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the active methylene compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition: Add the aldehyde or ketone (1.0 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of piperidine (~0.1 equivalents).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture. Quench with a dilute acid solution (e.g., 2M HCl). If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.[1] Recrystallize from an appropriate solvent if further purification is needed.
Protocol 2: Water Removal using a Dean-Stark Apparatus
-
Apparatus Assembly: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with the aldehyde (1.0 mmol), active methylene compound (1.0 mmol), catalyst (e.g., 0.1 mmol), and a solvent that forms an azeotrope with water (e.g., toluene, 20 mL).
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the solvent overflows back into the reaction flask.[2]
-
Completion: Continue the reaction until no more water collects in the trap, indicating the reaction is complete.
-
Work-up: Proceed with standard work-up and isolation procedures.
Protocol 3: Solvent-Free Knoevenagel Condensation
-
Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the catalyst (e.g., gallium chloride, catalytic amount).[3][7]
-
Grinding: Grind the solid mixture with a pestle at room temperature. Monitor the reaction progress by taking small samples for TLC analysis.[3]
-
Work-up: Once the reaction is complete, wash the solid mixture with water.
-
Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. purechemistry.org [purechemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 13. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. acgpubs.org [acgpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 20. bhu.ac.in [bhu.ac.in]
- 21. researchgate.net [researchgate.net]
troubleshooting low yield in malonic ester synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in malonic ester synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Deprotonation Issues
Q1: My deprotonation of diethyl malonate seems incomplete, leading to low yields. What could be the cause?
A: Incomplete deprotonation is a common issue and can often be attributed to the choice of base or the presence of moisture.
-
Base Selection: The base must be strong enough to completely deprotonate the malonic ester. The pKa of the base's conjugate acid should be higher than the pKa of the malonic ester (pKa ≈ 13 in DMSO).[1][2] Sodium ethoxide in ethanol (B145695) or sodium hydride are commonly used and effective bases.[2] It is also crucial that the alkoxide base used matches the alkyl group of the ester to prevent transesterification.[3][4]
-
Moisture: Alkoxide bases are sensitive to moisture.[2] Any water present in the solvent or on the glassware will react with the base, neutralizing it and preventing the deprotonation of the malonic ester.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Degradation: Ensure the base is fresh, as it can degrade upon storage.[2]
2. Alkylation Problems
Q2: I am observing a significant amount of dialkylated product, which is reducing the yield of my desired mono-alkylated product. How can I prevent this?
A: The formation of dialkylated products is a known drawback of the malonic ester synthesis.[5] Here are some strategies to favor mono-alkylation:
-
Use an excess of the malonic ester: Using a slight excess of the malonate can statistically favor the mono-alkylation product.[2][6]
-
Controlled Addition: Slowly adding the alkylating agent to the enolate solution can help maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Molar Equivalents: Use only one equivalent of the base and the alkylating agent.
Q3: My alkylation step is not proceeding efficiently. What factors should I check?
A: Several factors can lead to an inefficient alkylation step:
-
Alkyl Halide Reactivity: The S\N2 reaction works best with primary and secondary alkyl halides. Tertiary alkyl halides are not suitable as they will primarily undergo elimination. Methyl and benzyl (B1604629) halides are highly reactive.
-
Leaving Group: The reactivity of the alkyl halide also depends on the leaving group. The general trend for leaving group ability is I > Br > Cl.
-
Temperature: The alkylation reaction is often exothermic.[1] Maintaining a gentle reflux after the addition of the alkyl halide is typically necessary to ensure the reaction goes to completion.[1] However, for some sensitive substrates, lower temperatures might be required to improve selectivity.[2]
Q4: I suspect side reactions are occurring during alkylation. What are the common side reactions and how can I minimize them?
A: Besides dialkylation, other side reactions can lower your yield:
-
Claisen Condensation: This can occur if there is a significant concentration of unreacted (protonated) malonic ester present with the enolate.[2] To minimize this, ensure complete deprotonation by using a full equivalent of a suitable base.[7][8] Performing the reaction by forming the enolate at room temperature and then adding it to a refluxing solution of the alkylating agent can also help keep the concentration of the deprotonated ester low at any given moment.[2][7][8]
-
O-alkylation vs. C-alkylation: While C-alkylation is the desired pathway, some O-alkylation can occur, where the alkyl group attaches to one of the oxygen atoms of the enolate. This is generally a minor pathway with malonic esters.
3. Hydrolysis and Decarboxylation Failures
Q5: The hydrolysis of my substituted malonic ester is incomplete. What can I do?
A: Incomplete hydrolysis can be a significant issue.
-
Reaction Time and Temperature: Ensure you are refluxing the reaction mixture for a sufficient amount of time.[1] The disappearance of the ester layer is a good visual indicator of the reaction's progress.[1]
-
Base Concentration: For saponification (base-mediated hydrolysis), ensure a sufficient excess of a strong base like sodium hydroxide (B78521) is used.[1]
-
Steric Hindrance: If the alkyl groups added are bulky, this can sterically hinder the approach of the hydroxide ion to the carbonyl carbon, slowing down the rate of hydrolysis. In such cases, longer reaction times or harsher conditions may be necessary.
Q6: My decarboxylation is not working efficiently, and I am isolating the dicarboxylic acid. How can I improve this step?
A: The decarboxylation of the malonic acid derivative is a crucial final step.[9]
-
Acidification: Ensure the reaction mixture is strongly acidic before heating for decarboxylation.[1] This is necessary to protonate the carboxylate groups.
-
Temperature: The decarboxylation step requires heat.[1] The evolution of carbon dioxide gas is an indication that the reaction is proceeding.[1] Continue heating until gas evolution ceases.[1]
-
Reaction Setup: Ensure the reaction setup allows for the efficient removal of CO2.
4. General Issues
Q7: How important is the purity of my reagents and solvents?
A: The purity of your reagents and solvents is critical for a successful malonic ester synthesis.[2]
-
Malonic Ester: Impurities in the malonic ester can lead to lower yields. It is recommended to distill technical grade malonic esters under reduced pressure before use.[2]
-
Solvents: Solvents must be anhydrous, as water will react with the base and prevent the formation of the enolate.[2]
-
Alkyl Halides: Impurities in the alkyl halide can lead to unwanted side reactions.[2]
Quantitative Data Summary
Table 1: pKa Values of Key Compounds
| Compound | pKa in DMSO | Suitable Bases |
| Diethyl Malonate | 16.4[2] | Sodium Ethoxide, Sodium Hydride[2] |
| Dimethyl Malonate | 15.9 | Sodium Methoxide, Sodium Hydride |
| Ethanol | 29.8[2] | - |
Table 2: Recommended Reaction Conditions
| Step | Reagents | Temperature | Duration | Notes |
| Deprotonation | Diethyl Malonate, Sodium Ethoxide in Ethanol | Room Temperature | 30 minutes | Ensure anhydrous conditions. |
| Alkylation | Enolate, Alkyl Halide | Gentle Reflux[1] | 2-3 hours[1] | Reaction is exothermic.[1] |
| Hydrolysis (Saponification) | Substituted Ester, NaOH (aq) | Reflux | 4 hours or until ester layer disappears[1] | Use a sufficient excess of NaOH. |
| Decarboxylation | Dicarboxylic Acid, Conc. HCl | Reflux | 1-2 hours or until CO2 evolution ceases[1] | Ensure the solution is strongly acidic.[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl Butylmalonate (Mono-alkylation)
-
Deprotonation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1 equivalent) in anhydrous ethanol. To this solution, add diethyl malonate (1 equivalent) dropwise.
-
Alkylation: After the addition of diethyl malonate is complete, add 1-bromobutane (B133212) (1 equivalent) dropwise through the dropping funnel. The reaction may become exothermic and begin to reflux.[1] After the addition is complete, maintain a gentle reflux for 2-3 hours to ensure the reaction goes to completion.[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude diethyl butylmalonate.
Protocol 2: Hydrolysis and Decarboxylation to Hexanoic Acid
-
Hydrolysis: To the crude diethyl butylmalonate, add a solution of sodium hydroxide (e.g., 80g in 400mL of water for ~0.5 mol of ester).[1] Reflux the mixture for approximately 4 hours, or until the organic ester layer is no longer visible.[1]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper).[1]
-
Decarboxylation: Heat the acidified mixture to reflux. The evolution of carbon dioxide gas should be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).[1]
-
Isolation and Purification: Cool the mixture and separate the organic layer containing the hexanoic acid. Extract the aqueous layer with diethyl ether. Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The final product, hexanoic acid, can be purified by distillation.[1]
Visual Guides
Caption: Experimental workflow of the malonic ester synthesis.
Caption: Troubleshooting flowchart for low yield in malonic ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Malonic Acid Condensation
Welcome to the technical support center for malonic acid condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during Knoevenagel, Doebner, and related condensations.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, focusing on the identification and mitigation of common side reactions.
Issue 1: Presence of an Unexpected Higher Molecular Weight Adduct
Q: My reaction mixture shows a significant amount of a byproduct with a molecular weight corresponding to the desired product plus the starting this compound derivative. What is this side reaction and how can I minimize it?
A: This is a classic case of a Michael addition side reaction. The initial Knoevenagel product, an α,β-unsaturated compound, is an excellent Michael acceptor. A second molecule of the deprotonated active methylene (B1212753) compound (the Michael donor) can then add to this product.[1]
Troubleshooting Steps:
-
Stoichiometry Control: Carefully maintain a 1:1 stoichiometric ratio between the carbonyl compound and the this compound derivative. An excess of the active methylene compound will favor the Michael addition.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TTC). Stop the reaction as soon as the starting carbonyl compound is consumed to prevent the subsequent Michael addition from occurring.[1]
-
Temperature Control: Lowering the reaction temperature can help to slow down the rate of the Michael addition side reaction.[1]
-
Reactant Choice: Be aware that certain active methylene compounds, such as those based on pyrazolone, are known to readily undergo a tandem Knoevenagel-Michael addition.[1]
Issue 2: Aldehyde Self-Condensation Products are Observed
Q: I am observing byproducts that appear to be the result of my aldehyde reacting with itself. How can I prevent this?
A: This side reaction is an aldol condensation of the aldehyde or ketone starting material. It is particularly prevalent when using a base that is too strong.[1]
Troubleshooting Steps:
-
Use a Weaker Base: Switch from strong bases like sodium hydroxide (B78521) (NaOH) or alkoxides to milder bases such as piperidine (B6355638), pyridine (B92270), or ammonium (B1175870) acetate.[1] Weak bases are generally sufficient to deprotonate the active methylene compound without promoting significant self-condensation of the carbonyl reactant.[1][2]
-
Controlled Addition of Carbonyl Compound: Add the aldehyde or ketone slowly to the reaction mixture containing the active methylene compound and the catalyst. This keeps the concentration of the enolizable carbonyl compound low at any given time, thus minimizing the rate of self-condensation.[1]
Issue 3: Unintended Loss of a Carboxyl Group
Q: My product has a lower molecular weight than expected, and I suspect decarboxylation has occurred. Why is this happening and how can I control it?
A: Unintended decarboxylation is a common side reaction, especially when using this compound itself as the reactant. This is the principle of the Doebner modification , where condensation is followed by the loss of carbon dioxide, typically facilitated by pyridine at elevated temperatures.[2][3][4]
Troubleshooting Steps:
-
Temperature and Reaction Time: Decarboxylation is often induced by heat. If this is an undesired side reaction, consider running the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely to stop it once the initial condensation has occurred but before significant decarboxylation begins.
-
Choice of Solvent and Catalyst: The Doebner modification specifically uses pyridine as a solvent to promote decarboxylation.[2][3] If decarboxylation is not desired, avoid using pyridine as the primary solvent, especially at reflux temperatures.
-
Protecting the Carboxyl Group: If the carboxylic acid moiety is essential for your final product, consider using a malonic ester (e.g., diethyl malonate) instead of this compound. The ester groups are stable under typical Knoevenagel conditions and can be hydrolyzed in a separate step after the condensation if the di-acid is required.
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield of the desired product and the formation of side products. The following tables provide a summary of quantitative data from various studies on the Knoevenagel condensation.
Table 1: Comparison of Catalyst Efficacy in the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| NH2SO3NH4 | Solvent-free (Microwave) | - | 2 | 95 |
| NiCu@MWCNT | H2O/CH3OH | 25 | 15 | 95 ± 3 |
| Boric Acid | Aqueous Ethanol | Room Temp | - | High |
| Lemon Juice | Solvent-free | Room Temp | 15 | 90 |
| CaO-MgO | Water | Room Temp | - | High |
Data compiled from various sources for illustrative purposes.
Table 2: Influence of Benzaldehyde Substituent on Yield in Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Time (min) | Yield (%) |
| 3,4,5-trimethoxybenzaldehyde | NiCu@MWCNT | 10 | 96 ± 2 |
| 4-hydroxybenzaldehyde | NiCu@MWCNT | 12 | 95 ± 1 |
| 4-chlorobenzaldehyde | NiCu@MWCNT | - | High |
| 4-iodobenzaldehyde | NiCu@MWCNT | - | High |
This table illustrates that electron-withdrawing groups on the aromatic aldehyde can increase the efficiency of the condensation reaction.[5]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, water, or a mixture) and a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration. If not, the product may be isolated by extraction.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Doebner Modification of the Knoevenagel Condensation
This protocol is specifically for condensations where decarboxylation is desired.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (approximately 1.2 equivalents) in pyridine.
-
Aldehyde Addition: Add the aldehyde (1 equivalent) to the solution portion-wise.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., ~0.1 equivalents).[1]
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring by TLC.[1]
-
Work-up: After completion, cool the reaction mixture and quench with a 2M solution of hydrochloric acid. If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.[1]
-
Isolation: Collect the solid product by filtration and wash with cold water.[1]
Visualizations
Logical Relationships in Troubleshooting
The following diagram outlines a decision-making process for troubleshooting common issues in this compound condensations.
Caption: Troubleshooting Decision Tree for this compound Condensation.
Experimental Workflow for Knoevenagel Condensation
This diagram illustrates the typical workflow for performing and analyzing a Knoevenagel condensation experiment.
Caption: Standard Experimental Workflow for Knoevenagel Condensation.
Signaling Pathway of Common Side Reactions
This diagram illustrates the main reaction pathway and the branching points leading to common side reactions.
Caption: Pathways of Main and Side Reactions in this compound Condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Malonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude malonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain various impurities depending on the synthetic route. Common impurities include inorganic salts (e.g., sodium chloride, calcium malonate), unreacted starting materials like diethyl malonate or cyanoacetate, and byproducts from the hydrolysis process such as ethanol (B145695) and ethyl acetate (B1210297).[1][2][3] Heavy metals may also be present.[1]
Q2: What are the most common methods for purifying crude this compound?
A2: The primary techniques for purifying crude this compound are recrystallization, solvent extraction, and precipitation of inorganic salts.[4][5][6] The choice of method depends on the nature and quantity of the impurities.
Q3: How do I choose the best solvent for recrystallizing this compound?
A3: An ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Due to this compound's polarity, water is a common solvent, but solvent pairs like ethanol/water or toluene/hexane can also be effective.[7][8] It is advisable to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific crude product.[6]
Q4: Can I use column chromatography to purify this compound?
A4: While column chromatography is a powerful purification technique, it may not always be the most practical method for large quantities of this compound. For some derivatives of this compound, ion-exchange chromatography has been reported to cause degradation.[9] If used, careful selection of the stationary and mobile phases is crucial.[10]
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the purity of this compound and detecting impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and identifying any unknown impurities.[9] Melting point determination can also serve as a preliminary indicator of purity.[8]
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not saturated.[6][11]- Supersaturation: The solution is highly concentrated but lacks a nucleation site for crystal growth to begin.[6][11] | - Reduce solvent volume: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11][12]- Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface.[6] Add a "seed" crystal of pure this compound.[6][12] |
| The product "oils out" instead of crystallizing. | - Low melting point impurities: The presence of impurities can lower the melting point of the mixture.- Solution is too concentrated: The product is coming out of solution at a temperature above its melting point.[13] | - Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11][13]- Use a different solvent system: Experiment with alternative solvents or solvent pairs.[7] |
| Low yield of purified crystals. | - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[6]- Crystals were washed with a solvent at the wrong temperature: Using a warm or room-temperature solvent to wash the crystals can re-dissolve some of the product.[6] | - Use the minimum amount of boiling solvent: Ensure you are using just enough hot solvent to fully dissolve the crude this compound.[6]- Wash with ice-cold solvent: Always use a minimal amount of ice-cold solvent to rinse the filtered crystals.[6] |
| Premature crystallization during hot filtration. | - The solution is cooling too quickly in the funnel. [13] | - Pre-warm the filtration apparatus: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution.[14]- Use a slight excess of solvent: Add a little more hot solvent than the minimum required to keep the compound dissolved during filtration, then evaporate the excess before cooling.[13] |
Solvent Extraction
| Problem | Potential Cause(s) | Solution(s) |
| Low yield after extraction. | - Insufficient number of extractions: Not all of the this compound has been transferred from the aqueous to the organic phase.- Poor choice of extraction solvent: The solvent has a low distribution coefficient for this compound. | - Increase the number of extractions: Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. A patent suggests that 5 continuous extractions can lead to a 90% yield.[5]- Select a more suitable solvent: Ester solvents like ethyl acetate or ethyl formate (B1220265) are effective for extracting this compound.[5] |
| Formation of an emulsion. | - Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion between the aqueous and organic layers. | - Gentle inversion: Gently invert the separatory funnel multiple times instead of shaking vigorously.- Break the emulsion: Allow the mixture to stand for a period. If the emulsion persists, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
| Difficulty in separating layers. | - Similar densities of the two phases. | - Add a small amount of a solvent with a very different density: For example, adding a small amount of a denser halogenated solvent to the organic layer or water to the aqueous layer can help improve separation. |
Quantitative Data Summary
| Purification Method | Solvents/Reagents | Temperature | Yield | Purity | Reference |
| Solvent Extraction | Ethyl formate, Water | 38°C | 90% (after 5 extractions) | 99.6% | [5] |
| Hydrolysis & Crystallization | Diethyl malonate, Acetic acid, Water | 78-85°C (hydrolysis), 50-70°C (crystallization) | Not Specified | ≥ 99.8% | [1] |
| Precipitation & Extraction | Calcium chloride, Hydrochloric acid, Ether | Air or 45-50°C (drying of salt) | 75-80% | Melting point >130°C | [4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate to boiling while stirring until all the solid has dissolved. Add small portions of hot water if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Solvent Extraction of this compound from an Aqueous Solution
-
Preparation: Prepare an aqueous solution of crude this compound.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add a volume of an appropriate organic solvent, such as ethyl acetate or ethyl formate.[5]
-
Mixing: Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer.
-
Repeat: Repeat the extraction process with fresh organic solvent multiple times (e.g., 3-5 times) to maximize the recovery of this compound.[5]
-
Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting crystal formation during recrystallization.
References
- 1. CN1257879C - this compound in high purity - Google Patents [patents.google.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103408418B - Preparation and purification method of solid this compound - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. ocw.mit.edu [ocw.mit.edu]
preventing decarboxylation of malonic acid during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the unwanted decarboxylation of malonic acid and its derivatives during a reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound decarboxylation and why does it happen?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). This compound and its derivatives are particularly susceptible to this reaction upon heating because they can form a stable, six-membered cyclic transition state. This process is often int[1][2]entionally used in syntheses like the malonic ester synthesis to produce substituted carboxylic acids. However, it can be an und[3][4]esirable side reaction when the dicarboxylic acid structure is desired in the final product.
Q2: What are the primary factors that promote the decarboxylation of this compound?
A2: The main factors that induce decarboxylation are:
-
Temperature: Elevated temperatures provide the necessary activation energy for the reaction to proceed. For many this compound der[5]ivatives, decarboxylation occurs at temperatures above 150 °C.
-
Presence of a β-ca[5]rbonyl group: The reaction is characteristic of compounds with a carbonyl group at the beta position relative to a carboxylic acid, which facilitates the formation of a cyclic transition state.
-
Solvent and Catalys[1]t: Certain solvents and catalysts can promote decarboxylation. For instance, pyridine, often used as a solvent in Knoevenagel condensations, can also induce decarboxylation, a principle utilized in the Doebner modification.
Q3: Can decarboxylatio[6][7][8]n occur under mild conditions?
A3: Yes, while high heat is the most common driver, certain reagents can facilitate decarboxylation at or near room temperature. For example, N,N'-carbonyldiimidazole (CDI) can induce mild decarboxylation of this compound derivatives.
Troubleshooting Guid[9][10]e: Preventing Unwanted Decarboxylation
This guide provides a systematic approach to diagnosing and resolving issues with premature or unwanted decarboxylation during your reaction.
Problem: I am observing CO₂ evolution (bubbling) and my yield of the desired dicarboxylic acid is low.
This is a classic sign of unintended decarboxylation. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for unwanted decarboxylation.
Data on Reaction Conditions
To avoid decarboxylation, it is crucial to select appropriate reaction conditions. The Knoevenagel condensation is a key reaction involving this compound where this is a concern.
| Reaction Type | Catalyst / Solvent | Temperature | Outcome | Reference |
| Traditional Knoevenagel | Piperidine / Pyridine | Reflux | Condensation followed by decarboxylation (Doebner mod.) | |
| Green Knoevenagel [6][8] | Ammonium Bicarbonate | 90°C | High conversion to α,β-unsaturated acids without decarboxylation | |
| Solvent-Free Knoeve[9][10][11]nagel | Benign amines/ammonium salts | 90-130°C | High conversion and selectivity to the acid product | |
| Microwave-Assisted[9][10][11] | Solvent-free | 180-190°C | Used for intentional decarboxylation, but demonstrates an alternative energy source |
Key Experimental P[10]rotocol: Green Knoevenagel Condensation to Minimize Decarboxylation
This protocol is adapted from modern, environmentally friendly procedures designed to yield α,β-unsaturated acids from benzaldehydes and this compound while avoiding the use of harsh, decarboxylation-promoting conditions.
Objective: To synthe[9][11]size cinnamic acid derivatives via Knoevenagel condensation while preventing the decarboxylation of the this compound reactant.
Materials:
-
Substituted benzaldehyde (B42025) (1.0 eq)
-
This compound (1.2 - 2.0 eq)
-
Ammonium bicarbonate (NH₄HCO₃) (catalytic amount)
-
Ethyl acetate (B1210297) (for initial mixing)
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine the substituted benzaldehyde, this compound, and a catalytic amount of ammonium bicarbonate.
-
Mixing: Add a minimal amount of ethyl acetate to properly mix the solids.
-
Solvent Removal: Concentrate the mixture in vacuo at a low temperature (e.g., 40°C) to remove the ethyl acetate, resulting in a solid, well-mixed reactant blend.
-
Reaction: Heat the solvent-free mixture to 90°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2 hours.
-
Workup: After completion, the resulting solid can be purified. This often involves a decarboxylation step in the solid phase to yield the final cinnamic acid product with high purity.
This solvent-free method avoids the use of pyridine, a known promoter of decarboxylation in the traditional Knoevenagel-Doebner condensation.
Caption: Experimental workflow for Green Knoevenagel Condensation.
References
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 5. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pure.tue.nl [pure.tue.nl]
- 11. researchgate.net [researchgate.net]
malonic acid stability under different reaction conditions
Malonic Acid Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard conditions?
Under normal temperature (around 20-25°C) and pressure, this compound is a relatively stable white crystalline solid.[1] It does not readily decompose or react with common air components in a dry environment.[1] However, it is hygroscopic, meaning it can absorb moisture from the air, which may lead to caking.[1] Therefore, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
Q2: How does temperature affect the stability of this compound?
Temperature is a critical factor for this compound's stability. It undergoes thermal decomposition, specifically decarboxylation, upon heating. The melting point is in the range of 132-137°C, and decomposition begins to occur around this temperature.[1][4][5] When heated above its melting point (around 140-150°C), it decomposes to form acetic acid and carbon dioxide.[1][6][7] The rate of this decomposition reaction increases significantly with higher temperatures.[1]
Q3: What is the stability of this compound in aqueous solutions and how does pH influence it?
This compound is highly soluble in water.[4][8] Its stability in aqueous solutions is heavily dependent on pH. This compound is a dicarboxylic acid with two pKa values, approximately pKa1 = 2.83 and pKa2 = 5.69.[1][5]
-
In strongly acidic solutions (pH < 2.83): It exists predominantly in its stable, undissociated form.[1]
-
Between pH 2.83 and 5.69: It exists as a mixture of the undissociated acid and its mono-anion.[1]
-
Above pH 5.69: The di-anion form is predominant.[1] Studies have shown that a decrease in pH can cause a significant increase in the rate of decomposition in aqueous solutions.[9]
Q4: What substances are known to be incompatible with this compound?
This compound is incompatible with strong oxidizing agents, reducing agents, and bases.[4][10][11] Reactions with these substances can be hazardous and should be avoided. For example, potassium permanganate (B83412) can decompose it into formic acid and carbon dioxide.[4]
Q5: How do different solvents affect the stability and solubility of this compound?
This compound exhibits high solubility in water and other oxygenated solvents like alcohols and ether.[4][12][13] It is polar and dissolves well in polar solvents.[13] The solubility trend in common pure solvents has been observed as methanol (B129727) > ethanol (B145695) > water.[14] Its stability in different solvents can vary. For instance, its decarboxylation can be influenced by the solvent environment, with some basic-type nonaqueous solvents potentially catalyzing the reaction.[15]
Q6: Can catalysts influence the stability of this compound?
Yes, certain catalysts can promote the degradation of this compound.
-
Ammonia/Amines: Tertiary amines can catalyze the decarboxylation of this compound, even at temperatures lower than its typical decomposition point.[15] In the Knoevenagel condensation, ammonia-based catalysts can facilitate both the condensation and subsequent decarboxylation steps.[16]
-
Metal Catalysts: Platinum-based catalysts can be used for the catalytic oxidation of this compound, which proceeds via both decarboxylation to acetic acid and CO2, and complete oxidation to CO2 and H2O.[17]
Troubleshooting Guide
Issue 1: Unexpected gas evolution and/or pressure buildup in my reaction.
-
Possible Cause: Your reaction temperature may be approaching or exceeding the decomposition point of this compound (around 135-140°C), causing it to decarboxylate and release carbon dioxide (CO2) gas.[1][6]
-
Solution: Carefully monitor and control the reaction temperature to keep it below 130°C. If higher temperatures are necessary, use a system equipped to handle gas evolution safely (e.g., an open system or one with a pressure-release valve).
Issue 2: Low yield or formation of acetic acid as a byproduct.
-
Possible Cause: Thermal decomposition of this compound is likely occurring. The intended reaction may be slower than the rate of decarboxylation at the set temperature.
-
Solution:
-
Lower the Reaction Temperature: Investigate if the primary reaction can proceed efficiently at a lower temperature.
-
Use a Catalyst: For certain reactions like Knoevenagel condensations, a catalyst can allow for lower reaction temperatures, preserving the this compound.[16]
-
Control Reaction Time: Minimize the time the reaction mixture is held at elevated temperatures to reduce the extent of decomposition.
-
Issue 3: The solid this compound has caked and is difficult to handle.
-
Possible Cause: this compound is hygroscopic and has absorbed moisture from the atmosphere.[1]
-
Solution:
-
Prevention: Always store this compound in a tightly sealed container in a dry, cool place or a desiccator.[2][3]
-
Remediation: If caking has occurred, the material can sometimes be gently broken up. However, for moisture-sensitive reactions, it is advisable to dry the this compound in a vacuum oven at a low temperature (well below its melting point) before use.
-
Issue 4: Inconsistent results or side reactions when using this compound with bases.
-
Possible Cause: this compound is incompatible with strong bases.[4] The reaction can be complex, leading to salt formation and potentially promoting unintended side reactions. In reactions like the malonic ester synthesis, the choice of base is critical to avoid issues like saponification of ester groups if derivatives are used.
-
Solution:
-
Stoichiometry: Use precise stoichiometric amounts of base.
-
Base Strength: Select a base that is strong enough for the intended reaction (e.g., deprotonation) but does not promote unwanted side reactions. For its derivatives like diethyl malonate, sodium ethoxide is commonly used.
-
Temperature Control: Add the base at a controlled, often reduced, temperature to manage the reaction's exothermicity.
-
Data & Parameters
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₄O₄ | [18] |
| Molar Mass | 104.06 g/mol | [12] |
| Appearance | White crystalline solid | [1][18] |
| Melting Point | 132-137 °C (decomposes) | [1][4][5] |
| Density | 1.619 g/cm³ | [18] |
| Solubility in water | 763 g/L | [5] |
Table 2: Stability Parameters
| Condition | Observation | Reference(s) |
| Thermal Decomposition | Begins ~135-140 °C; forms acetic acid and CO₂ | [1][7][19] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, bases | [4][10][11] |
| Hygroscopicity | Absorbs moisture from the air | [1][3] |
| Storage | Store in a cool, dry, well-ventilated, sealed container | [2][3][20] |
Table 3: Acidity of this compound in Water
| Dissociation Constant | pKa Value | Reference(s) |
| pKa1 | 2.83 | [1][5] |
| pKa2 | 5.69 | [1][5] |
Experimental Protocols
Protocol 1: Thermal Decarboxylation of this compound to Acetic Acid
This protocol describes the general procedure for the thermal decomposition of this compound. This reaction is fundamental to understanding its thermal instability and is a key step in syntheses like the malonic ester synthesis.[6][21]
-
Objective: To convert this compound into acetic acid and carbon dioxide via heating.
-
Materials: this compound, heating mantle, round-bottom flask, condenser, collection flask, thermometer.
-
Procedure:
-
Place a measured amount of this compound into a round-bottom flask.
-
Set up a distillation apparatus with the flask, a condenser, and a collection flask. Ensure the system is not sealed to allow for the escape of CO2 gas.
-
Gently heat the this compound using a heating mantle.
-
Monitor the temperature. As the temperature rises above its melting point (~135°C), the this compound will begin to decompose, evidenced by the evolution of CO2 gas.[1][19]
-
The acetic acid formed will distill over and can be collected in the receiving flask.
-
Continue heating until gas evolution ceases and no more liquid distills, indicating the reaction is complete.
-
-
Safety: The procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: Knoevenagel Condensation of an Aldehyde with this compound
This protocol outlines a general method for the Knoevenagel condensation, a common reaction utilizing this compound.[5]
-
Objective: To synthesize an α,β-unsaturated carboxylic acid from an aldehyde and this compound.
-
Materials: An aldehyde (e.g., benzaldehyde), this compound, a basic catalyst (e.g., pyridine (B92270) or an ammonium (B1175870) salt), solvent (e.g., pyridine or ethanol), heating source, and apparatus for reflux and workup.
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and this compound in the chosen solvent (e.g., pyridine).[5]
-
Add a catalytic amount of the base. Pyridine can often serve as both the solvent and the catalyst.[5]
-
Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC). The heat facilitates both the condensation and the subsequent decarboxylation of the intermediate.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an acidic workup. Typically, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the basic catalyst.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.
-
-
Safety: This reaction should be performed in a fume hood. Pyridine is toxic and flammable. Handle all chemicals with appropriate PPE.
Visual Guides
Caption: Thermal Decomposition Pathway of this compound.[6][22]
Caption: Troubleshooting Workflow for this compound Reactions.
Caption: pH-Dependent Species of this compound in Aqueous Solution.[1]
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 3. westliberty.edu [westliberty.edu]
- 4. This compound | 141-82-2 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. atamankimya.com [atamankimya.com]
- 9. researchgate.net [researchgate.net]
- 10. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 11. columbuschemical.com [columbuschemical.com]
- 12. This compound - Formula, Significance, Properties | Turito [turito.com]
- 13. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]
- 14. rjptonline.org [rjptonline.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. research.tue.nl [research.tue.nl]
- 18. This compound - Sciencemadness Wiki [sciencemadness.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. columbuschemical.com [columbuschemical.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Video: Loss of Carboxy Group as CO2: Decarboxylation of this compound Derivatives [jove.com]
Catalyst Selection for Knoevenagel Condensation with Malonic Acid: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in the Knoevenagel condensation of malonic acid with aldehydes and ketones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation with this compound can stem from several factors, ranging from catalyst choice and reaction conditions to the nature of your starting materials. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine (B6355638) and pyridine (B92270) are commonly used, often together in the Doebner modification.[1][2] Using too strong a base can lead to self-condensation of the aldehyde or ketone.
-
Solution: Optimize the catalyst system. If using the traditional pyridine/piperidine system, ensure the reagents are pure. Consider alternative "greener" catalysts such as ammonium (B1175870) bicarbonate or amino acids like L-proline, which have shown high efficacy.[3][4]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction's success. The Doebner modification, for instance, often requires reflux in pyridine to facilitate both condensation and subsequent decarboxylation.[5][6]
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. Ensure the solvent is appropriate for the chosen catalyst system and substrates. For pyridine-free systems, solvents like ethanol (B145695) or even solvent-free conditions can be effective.[3][4]
-
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, thus lowering the yield.[7]
-
Solution: If using a solvent that forms an azeotrope with water (e.g., toluene), employ a Dean-Stark apparatus for continuous water removal.
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the this compound can hinder the reaction.[8]
-
Solution: Longer reaction times or higher temperatures might be necessary to overcome steric hindrance. In some cases, a different catalyst might be required to facilitate the reaction with sterically demanding substrates.
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The two most common side reactions in Knoevenagel condensations with this compound are the self-condensation of the carbonyl compound and Michael addition of this compound to the product.
-
Self-Condensation of Aldehyde/Ketone: This is more likely to occur with strong bases.
-
Solution: Use a weaker base or a catalytic amount of a stronger base. The slow addition of the carbonyl compound to the reaction mixture containing this compound and the catalyst can also minimize this side reaction by keeping the concentration of the enolizable carbonyl compound low.[8]
-
-
Michael Addition: The α,β-unsaturated product can sometimes undergo a subsequent Michael addition with another molecule of this compound.
-
Solution: This can often be controlled by adjusting the stoichiometry of the reactants. Using a slight excess of the carbonyl compound might be beneficial in some cases. Monitoring the reaction closely and stopping it once the starting material is consumed can also prevent the formation of this byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine and piperidine in the Doebner modification?
A1: In the Doebner modification of the Knoevenagel condensation, pyridine typically serves as the solvent and also acts as a base to facilitate the decarboxylation of the intermediate β-carboxy acid.[1][5] Piperidine, a secondary amine, is the primary catalyst that facilitates the initial condensation by forming an enolate from this compound.[1]
Q2: Are there more environmentally friendly alternatives to the pyridine/piperidine system?
A2: Yes, several "green" catalyst systems have been developed to avoid the use of toxic and volatile pyridine and piperidine. These include:
-
Ammonium salts: Ammonium bicarbonate has been shown to be an effective catalyst under solvent-free conditions.[3][9]
-
Amino acids: L-proline has been successfully used as a catalyst in ethanol, offering a more sustainable option.[4]
-
Ionic liquids: Certain ionic liquids can act as both the catalyst and the reaction medium, allowing for easy product separation and catalyst recycling.[10]
Q3: How do I choose the right catalyst for my specific substrates?
A3: The optimal catalyst depends on the reactivity of your aldehyde or ketone and the desired reaction conditions.
-
For simple aromatic aldehydes, the traditional Doebner conditions (pyridine/piperidine) are very effective.[1]
-
For substrates sensitive to high temperatures or harsh conditions, a milder catalyst like L-proline in ethanol at moderate temperatures might be a better choice.[4]
-
If aiming for a more sustainable process, exploring solvent-free conditions with ammonium bicarbonate is recommended.[3] A catalyst screening experiment is often the best approach to identify the most efficient system for a new substrate.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic systems used in the Knoevenagel condensation of aromatic aldehydes with this compound.
Table 1: Traditional Catalyst Systems
| Aldehyde | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine/Pyridine | Pyridine | Reflux | 2-4 | ~90 | [11] |
| 3-Nitrobenzaldehyde | Pyridine | Pyridine | Reflux | 2 | 34.8 (impure) | [12] |
| Vanillin | Piperidine/Pyridine | Pyridine | Reflux | 2-4 | 60-80 | [11] |
| Syringaldehyde | Piperidine | Ethyl Acetate | 77 | 7 | >97 (conversion) | [3] |
Table 2: Green Catalyst Systems
| Aldehyde | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Syringaldehyde | Ammonium Bicarbonate | Solvent-free | 90 | 2 | >97 (conversion) | [9] |
| Vanillin | L-proline | Ethanol | 80 | 24 | 80 (conversion) | [4] |
| Aromatic Aldehydes | Triethylamine/Piperidine | Toluene | Reflux | 2 | 85-95 | [2] |
| Benzaldehyde | [Bmim][OAc] (Ionic Liquid) | Water | Room Temp | minutes | High | [10] |
Experimental Protocols
Protocol 1: Traditional Doebner Condensation using Pyridine and Piperidine
This protocol is a typical representation of the Doebner modification.[13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.1-1.5 equivalents) in pyridine (5-10 volumes).
-
Reactant Addition: To the solution, add the aromatic aldehyde (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Isolation: Quench the reaction by slowly adding a 2M solution of hydrochloric acid until the product precipitates. Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by filtration, wash with cold water, and dry.[6][8]
Protocol 2: Green Knoevenagel Condensation using Ammonium Bicarbonate (Solvent-Free)
This protocol provides a more environmentally friendly alternative to the traditional method.[3]
-
Reactant Mixture: In a flask, thoroughly mix the aromatic aldehyde (1.0 equivalent), this compound (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents).
-
Reaction: Heat the solvent-free mixture to 90 °C for 2 hours. The reaction can be monitored by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC.
-
Isolation: After the reaction is complete, the solid product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Mandatory Visualization
Caption: Catalyst selection workflow for the Knoevenagel condensation.
Caption: Troubleshooting decision tree for Knoevenagel condensation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholars.fhsu.edu [scholars.fhsu.edu]
- 13. benchchem.com [benchchem.com]
improving the yield of dialkylation in malonic ester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the yield of dialkylation in malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of a dialkylation reaction in malonic ester synthesis?
A1: The outcome of the dialkylation is primarily determined by the stoichiometry of the reactants, the strength and amount of the base used, the choice of solvent, reaction temperature, and the nature of the alkylating agent.[1] Careful control over these parameters is essential for achieving high yields of the desired dialkylated product.
Q2: My dialkylation reaction is resulting in a low yield, with a significant amount of monoalkylated product remaining. What could be the cause?
A2: This is a common issue and can stem from several factors:
-
Insufficient Base: For dialkylation, two full equivalents of base are required to deprotonate both the starting malonic ester and the mono-substituted intermediate.[1] Using less than two equivalents will result in incomplete reaction.
-
Base Strength: While sodium ethoxide is commonly used, it establishes an equilibrium. For complete deprotonation, especially for the second, less acidic proton of the monoalkylated ester, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.[1]
-
Reaction Time and Temperature: The second alkylation step might require more forcing conditions (higher temperature or longer reaction time) than the first, especially if the first alkyl group is sterically bulky.
Q3: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can occur:
-
Elimination: If using secondary or tertiary alkyl halides, elimination (E2) can compete with the desired substitution (SN2), especially at higher temperatures. It is best to use primary or methyl halides.[2]
-
Transesterification: If the alkoxide base used does not match the ester groups of the malonate (e.g., using sodium methoxide (B1231860) with diethyl malonate), you can get a mixture of ester products.[1][3]
-
Hydrolysis: Premature hydrolysis of the ester can occur if there is water in the reaction mixture. Ensure all reagents and glassware are anhydrous.
Q4: Can the choice of solvent impact the dialkylation yield?
A4: Yes, the solvent plays a crucial role. Protic solvents like ethanol (B145695) are typically used with alkoxide bases such as sodium ethoxide.[1] However, for stronger, non-nucleophilic bases like NaH or LDA, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are preferred.[1] These solvents can enhance the rate of SN2 reactions and ensure complete enolate formation.
Q5: How does steric hindrance from the first alkyl group affect the second alkylation?
A5: Steric hindrance from the first alkyl group can significantly slow down the second alkylation. If the first alkyl group is large and bulky, the second deprotonation and subsequent alkylation become more difficult. In such cases, using a stronger base and a more reactive second alkylating agent (e.g., an alkyl iodide instead of a bromide) can help improve the yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of dialkylated product | Incomplete deprotonation of the monoalkylated intermediate. | Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[1] |
| Insufficient reaction time or temperature for the second alkylation. | Increase the reaction temperature and/or prolong the reaction time after the addition of the second alkylating agent. Monitor the reaction progress by TLC. | |
| Steric hindrance from the first alkyl group. | Use a more reactive second alkylating agent (e.g., R-I > R-Br > R-Cl). | |
| Mixture of mono- and dialkylated products | Inadequate amount of base for the second deprotonation. | Ensure at least two full equivalents of base are used for the entire process. |
| The second alkylating agent was added too early. | Allow the first alkylation to go to completion before adding the second equivalent of base and the second alkylating agent. | |
| Formation of elimination byproducts | Use of secondary or tertiary alkyl halides. | Use primary or methyl halides as alkylating agents. |
| High reaction temperatures. | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | |
| Presence of transesterification products | The alkoxide base does not match the ester alkyl groups. | Use an alkoxide base that corresponds to the ester (e.g., sodium ethoxide for diethyl malonate).[1][3] |
Quantitative Data
The choice of base and reaction conditions can significantly impact the yield of the dialkylation product. The following table summarizes reported yields for the one-step dialkylation of diethyl malonate using sodium hydride in refluxing THF.[4]
| Alkyl Halide | Dialkylated Product | Yield (%) |
| 2-Bromobutane | Di-2-butyl diethylmalonate | 86 |
| 1-Bromooctane | Di-n-octyl diethylmalonate | 66 |
| Benzyl Bromide | Dibenzyl diethylmalonate | 98 |
| 2-Bromoethylbenzene | Di-2-phenethyl diethylmalonate | 49 |
| 1,4-Dibromobutane | Diethyl cyclobutane-1,1-dicarboxylate | 45 |
| 1,5-Dibromopentane | Diethyl cyclopentane-1,1-dicarboxylate | 63 |
Data sourced from Kaiser, E. M., Fries, J. A., & Simonsen, W. J. (Year of Publication). Convenient One-Step Dialkylation of Diethyl Malonate With Sodium Hydride.[4]
Experimental Protocols
Protocol 1: Stepwise Dialkylation of Diethyl Malonate using Sodium Ethoxide
This protocol is a two-step process where the alkyl groups are introduced sequentially.
Step 1: First Alkylation
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add one equivalent of diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add one equivalent of the first alkyl halide dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Second Alkylation
-
Second Enolate Formation: After the first alkylation is complete (as confirmed by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide (prepared separately) and stir for 30 minutes.[1]
-
Second Alkylation: Add one equivalent of the second alkyl halide dropwise. Heat the mixture to reflux for 2-4 hours, or until TLC indicates the completion of the reaction.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: One-Pot Dialkylation of Diethyl Malonate using Sodium Hydride
This protocol describes a one-pot method for the synthesis of symmetrically dialkylated malonic esters.[4]
-
Preparation: To a refluxing slurry of four equivalents of sodium hydride in anhydrous tetrahydrofuran (THF), add a solution of one equivalent of diethyl malonate and four equivalents of the alkyl halide in anhydrous THF dropwise over one hour.
-
Reaction: Reflux the mixture for an additional three hours.
-
Work-up: Cool the reaction mixture to 0°C and cautiously hydrolyze by the dropwise addition of water.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with an appropriate solvent. Combine the organic layers, dry over a suitable drying agent, and remove the solvent under reduced pressure. Purify the resulting dialkylated product by vacuum distillation.
Visualizations
References
Technical Support Center: Scaling Up Malonic Acid-Based Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for common challenges encountered when scaling up malonic acid-based reactions, including the Malonic Ester Synthesis and Knoevenagel Condensation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up of your experiments.
Issue 1: Low or No Product Yield
Q: My reaction yield has dropped significantly after moving from a lab scale to a pilot scale. What are the potential causes and solutions?
A: A drop in yield during scale-up is a common problem that can stem from several factors related to mass and heat transfer, reaction kinetics, and reagent stability.[1]
-
Inadequate Mixing: Large reaction volumes can lead to inefficient mixing, causing localized concentration gradients and "hot spots." This can result in increased side product formation and incomplete reactions.
-
Solution: Evaluate and optimize the agitation speed, and the type and placement of the impeller in your reactor. For some reactions, overhead stirring might be insufficient at scale, requiring a different reactor design.
-
-
Poor Temperature Control: Exothermic reactions are particularly challenging to manage at scale due to the lower surface-area-to-volume ratio of larger reactors, which hinders efficient heat dissipation.[2][3]
-
Solution: Improve heat removal by using a reactor with a cooling jacket, internal cooling coils, or an external heat exchanger. Another strategy is to control the rate of reagent addition, adding the limiting reagent slowly to manage the rate of heat generation.[3]
-
-
Catalyst Inactivity: If you are using a catalyst, it may be deactivating over the course of the reaction.
Issue 2: Formation of Significant Side Products
Q: I'm observing a high percentage of impurities and side products that were not significant at the lab scale. How can I minimize their formation?
A: The formation of side products is often exacerbated by the conditions inherent in large-scale reactions.
-
Dialkylation in Malonic Ester Synthesis: A common issue is the formation of dialkylated products alongside the desired mono-alkylated product.[6]
-
Solution: Use a slight excess of the malonic ester relative to the base and alkylating agent. Add the alkylating agent slowly to the deprotonated malonic ester at a controlled temperature to minimize the chance of the mono-alkylated product being deprotonated and reacting again.
-
-
Self-Condensation and Michael Addition in Knoevenagel Condensations: Common side reactions include the self-condensation of the carbonyl compound and the Michael addition of the active methylene (B1212753) compound to the α,β-unsaturated product.[7][8]
-
Solution: Control the addition of the reactants. Slowly adding the carbonyl compound to a mixture of the active methylene compound and the catalyst can keep the concentration of the enolizable carbonyl compound low, minimizing self-condensation.[7] To reduce Michael addition, it may be necessary to adjust the stoichiometry or remove the product as it is formed, if feasible.
-
-
Thermal Decomposition: this compound and its derivatives can undergo decarboxylation or decomposition at elevated temperatures.[9][10]
-
Solution: Maintain strict temperature control throughout the reaction. If high temperatures are required for a specific step (e.g., decarboxylation), ensure the heating is uniform and that the residence time at that temperature is minimized.
-
Issue 3: Challenges with Decarboxylation
Q: My decarboxylation step is either incomplete, too slow, or results in product degradation at a larger scale. How can I optimize this?
A: Decarboxylation requires careful control of temperature and can be highly dependent on the solvent and scale.
-
Incomplete Reaction: The reaction may not reach completion if the temperature is too low or the reaction time is too short.
-
Solution: Gradually increase the temperature and monitor the reaction progress by measuring CO₂ evolution or by analytical methods like TLC or GC. The choice of solvent can also play a key role; some solvents facilitate decarboxylation at lower temperatures.[11]
-
-
Product Degradation: High temperatures needed for decarboxylation can sometimes lead to charring or the formation of other degradation products.
-
Solution: Perform the decarboxylation under vacuum to lower the required temperature. For the Doebner modification of the Knoevenagel condensation, using pyridine (B92270) as a solvent with a catalytic amount of piperidine (B6355638) can facilitate in-situ decarboxylation at a more controlled rate.[7] Microwave-assisted decarboxylation can be very efficient but may present challenges in scaling up, sometimes resulting in lower yields.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound-based reactions? A1: Key safety concerns include:
-
Thermal Runaway: Many reactions involving this compound derivatives are exothermic. Poor heat control at scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[3]
-
CO₂ Evolution: The decarboxylation step produces carbon dioxide gas. The system must be adequately vented to handle the gas evolution at scale and prevent pressure buildup.[9]
-
Handling this compound: this compound is a combustible solid that can cause serious eye damage and is harmful if swallowed.[13][14] When handling large quantities, appropriate personal protective equipment (PPE) is crucial, including dust masks, eye protection, and gloves.[14][15] Ensure good ventilation to avoid dust formation, which can be an explosion hazard.[13]
-
Incompatible Materials: this compound is incompatible with bases, oxidizing agents, and reducing agents.[14] Store and handle it away from these substances.
Q2: How does solvent choice impact the scalability of these reactions? A2: The solvent is a critical parameter that affects reaction rates, selectivity, and ease of workup.
-
Reaction Rate: Solvent polarity and basicity can significantly influence the rate of decarboxylation.[11] For some modern catalytic methods, specific solvents like trifluoroethanol (TFE) have been shown to dramatically improve yields where other polar solvents fail.[4]
-
Solubility: Ensure that all reactants, intermediates, and catalysts are sufficiently soluble at the reaction concentration. Poor solubility can lead to precipitation and create mixing and heat transfer problems.
-
Workup and Purification: Choose a solvent that allows for straightforward product isolation at scale. This might involve considering factors like ease of extraction, crystallization, and solvent removal/recycling.
Q3: What are the most common challenges in purifying products from this compound reactions at scale? A3: Purification is often a major bottleneck in scaling up.
-
Crystallization: While effective, controlling crystal size and purity can be difficult in large batches. Seeding strategies and controlled cooling rates are essential.
-
Chromatography: Scaling up column chromatography is often not economically viable.[16] It introduces challenges related to resin availability, high solvent consumption, and pressure drops in large columns.[17][18] Alternative purification methods like crystallization or extraction should be prioritized.
-
Extraction: Liquid-liquid extractions can be complicated by the formation of emulsions at a large scale, requiring longer settling times or the use of emulsion-breaking techniques.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for optimizing key this compound-based reactions.
Table 1: Optimization of Decarboxylation of 2,2-dipropylthis compound
| Entry | Method | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| 1 | Thermal | Xylene | None | 12 | Reflux | 11 |
| 2 | Thermal | Xylene | Pyridine | 1.5 | Reflux | 80 |
| 3 | Microwave | None | None | 0.17 | 180-190 | Quantitative |
| 4 | Microwave (Scale-up) | Xylene | Pyridine | 1.5 | 180-190 | 60 |
Data adapted from a study on microwave-assisted decarboxylation, which showed that while microwave irradiation was highly effective at a small scale, scaling up the same reaction resulted in a decreased yield.[12]
Table 2: Comparison of Catalysts for Knoevenagel Condensation
| Entry | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Piperidine | Ethanol (B145695) | 4 | Reflux | 85 |
| 2 | Boric Acid | Water | 0.5 | 100 | 92 |
| 3 | Gallium Chloride | None (Grindstone) | 0.25 | Room Temp | 95 |
| 4 | None | Water | 18 | 50 | 93 |
This table compiles representative data from various sources to illustrate how catalyst and condition choices can significantly impact reaction efficiency.[8][19][20]
Experimental Protocols
Protocol 1: Scaled-Up Malonic Ester Synthesis of 2-Methylpentanoic Acid
This protocol describes the alkylation of diethyl malonate with propyl bromide, followed by hydrolysis and decarboxylation.
-
Deprotonation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, under an inert atmosphere (N₂), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.05 eq) to absolute ethanol at 0-5°C. Once the sodium has completely reacted, add diethyl malonate (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
Alkylation: To the resulting solution of sodio malonic ester, add propyl bromide (1.0 eq) dropwise via the addition funnel over 1-2 hours. The rate of addition should be controlled to keep the internal temperature below 25°C. After the addition is complete, allow the mixture to stir at room temperature for 3 hours, then heat to a gentle reflux for 2 hours to ensure the reaction goes to completion.
-
Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (B78521) (2.5 eq) in water. Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed. Monitor by TLC or GC.
-
Workup & Acidification: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted alkyl halide. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.
-
Decarboxylation: The resulting substituted this compound may precipitate. Extract the product with a suitable solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Transfer the crude product to a distillation apparatus and heat gently to 140-160°C. CO₂ evolution will be observed. Continue heating until gas evolution ceases.
-
Purification: The crude 2-methylpentanoic acid can be purified by fractional distillation under reduced pressure.
Protocol 2: Doebner-Knoevenagel Condensation and Decarboxylation
This protocol describes the reaction of an aldehyde with this compound, followed by in-situ decarboxylation to yield an α,β-unsaturated carboxylic acid.[7]
-
Reaction Setup: To a reactor equipped with a reflux condenser and mechanical stirrer, add pyridine (as solvent) and this compound (1.1 eq). Stir until the this compound is fully dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq).
-
Aldehyde Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) to the mixture.
-
Condensation & Decarboxylation: Heat the reaction mixture to reflux (typically 80-100°C). The reaction progress can be monitored by observing CO₂ evolution. Continue heating until gas evolution stops (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a mixture of ice and concentrated HCl to neutralize the pyridine and precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree to systematically troubleshoot causes of low yield during reaction scale-up.
Malonic Ester Synthesis: Key Pathways and Side Reactions
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. reddit.com [reddit.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Hydrodecarboxylation of Carboxylic and this compound Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Process Synthesis, Design and Techno-Economic Assessment of this compound Production [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of this compound Derivatives [scirp.org]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 19. researchgate.net [researchgate.net]
- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Technical Support Center: Malonic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of malonic acid, with a focus on byproduct formation.
Section 1: Synthesis via Hydrolysis of Cyanoacetic Acid
This common laboratory and industrial method involves the hydrolysis of cyanoacetic acid or its salts. While effective, it is susceptible to the formation of specific impurities that can affect yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts when synthesizing this compound from cyanoacetic acid?
A1: The main byproducts are typically ammonium (B1175870) chloride (when using hydrochloric acid) and acetic acid. Acetic acid is formed from the decarboxylation of the this compound product, especially at elevated temperatures.[1] Glycolate can also form as a byproduct if the initial reaction between cyanide and chloroacetate (B1199739) is too vigorous.[2]
Q2: My final this compound product has a low melting point and appears impure. What is the likely cause?
A2: A depressed melting point is a strong indicator of impurities. The most probable cause is the presence of residual ammonium chloride and acetic acid from the reaction mixture.[1] Inadequate removal of water and excess hydrochloric acid before the final purification steps can lead to the co-precipitation or co-crystallization of these byproducts with your this compound.
Q3: I am observing a brown color in my reaction mixture. What does this signify?
A3: The formation of a brown material can occur if the reaction between the cyanide source and the chloroacetate precursor becomes too vigorous, leading to the liberation of hydrogen cyanide.[2] This indicates a loss of temperature control and can result in the formation of unwanted side products, reducing the overall yield and purity.
Troubleshooting Guide: Low Yield and Impurities
This guide addresses the common problem of low yield and high impurity levels, particularly from acetic acid contamination.
Issue: The yield of crystalline this compound is significantly lower than expected, and analysis (e.g., NMR, HPLC) shows contamination with acetic acid.
Root Cause: this compound is susceptible to decarboxylation to form acetic acid and carbon dioxide, a reaction catalyzed by heat.[1] Prolonged heating or excessively high temperatures during the hydrolysis and subsequent workup steps will favor this side reaction.
Solutions:
-
Strict Temperature Control: Maintain careful control over the reaction temperature during hydrolysis. Forcing the reaction at higher temperatures to speed it up will invariably lead to increased decarboxylation.
-
Efficient Water and HCl Removal: After hydrolysis, the excess water and hydrochloric acid must be removed. This is often done by evaporation or distillation. Performing this step under vacuum allows for lower temperatures, minimizing thermal decomposition of the this compound product.[1]
-
Purification Strategy: The primary purification method involves dissolving the concentrated mixture (this compound and ammonium chloride) in an organic solvent to separate the desired product from the inorganic salt byproduct.[1]
This protocol outlines a standard procedure for separating this compound from the primary inorganic byproduct after the initial reaction workup.
-
Concentration: After hydrolysis, remove the bulk of the water and excess HCl by vacuum distillation, ensuring the temperature of the mixture does not exceed 70°C.
-
Solvent Addition: To the concentrated residue (a mixture of this compound and ammonium chloride), add a suitable oxygenated organic solvent (e.g., ether, ethyl acetate) in which this compound is soluble but ammonium chloride is not.[1][2]
-
Dissolution: Stir the mixture thoroughly to dissolve the this compound. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Separation: Separate the this compound solution from the solid ammonium chloride by filtration.
-
Isolation: Evaporate the organic solvent from the filtrate to isolate the purified this compound. The product can be further purified by recrystallization if needed.
Diagram 1: Troubleshooting Low Yield in Cyanoacetic Acid Hydrolysis
Caption: Troubleshooting workflow for this compound synthesis.
Section 2: Synthesis via Diethyl Malonate Hydrolysis
The saponification (hydrolysis) of diethyl malonate is a cornerstone of the malonic ester synthesis pathway to produce substituted acetic acids.[3][4] When the goal is this compound itself, this hydrolysis must be carefully controlled to prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts when hydrolyzing diethyl malonate?
A1: The primary byproduct concerns are incompletely hydrolyzed monoesters (e.g., monoethyl malonate) and decarboxylation products like acetic acid, which can arise if the conditions are too harsh.[5] Additionally, if performing an alkylation step prior to hydrolysis, dialkylated structures can be a major byproduct, which are difficult to separate.[6]
Q2: The hydrolysis of my diethyl malonate is extremely slow. Why is this happening?
A2: The hydrolysis of diethyl malonate with a dilute mineral acid can have a significant induction period, sometimes requiring many hours of heating before the reaction proceeds at an appreciable rate.[5] This is a known characteristic of the reaction. To accelerate it, one can add a small amount of the final product, this compound, at the beginning of the reaction, which reduces the induction period and overall reaction time.[5]
Q3: I'm trying to make a substituted this compound, but I'm getting a lot of the dialkylated version. How can I prevent this?
A3: The formation of dialkylated byproducts is a major drawback of the malonic ester synthesis.[6] This occurs when the mono-alkylated intermediate is deprotonated again and reacts with a second molecule of the alkyl halide. To minimize this, use a stoichiometric amount of the alkylating agent and carefully control the reaction conditions. It can also be beneficial to use a slight excess of the malonic ester.
Troubleshooting Guide: Incomplete Hydrolysis and Decarboxylation
Issue: After the hydrolysis of diethyl malonate, the product mixture contains significant amounts of the starting ester and/or monoethyl malonate, or the desired this compound has decarboxylated into acetic acid.
Root Cause: Incomplete hydrolysis is due to insufficient reaction time or non-optimal conditions. Decarboxylation is caused by excessive heat, particularly under acidic conditions.[7][8]
Solutions & Quantitative Data:
-
Reaction Time: The hydrolysis of diethyl malonate can be slow. A 1945 patent noted that heating at 70°C with dilute sulfuric acid could take approximately 40 hours to complete.[5] Be prepared for long reaction times or use accelerating agents.
-
Catalysis: The initial addition of this compound can significantly shorten the required reaction time.[5]
-
Temperature Management: During both hydrolysis and the subsequent distillation of the alcohol byproduct, maintain the temperature below 70°C to minimize decarboxylation.[5]
| Condition | Observation | Yield Impact | Reference |
| Heating at 70°C with dilute H₂SO₄ | Prolonged induction period; total reaction time ~40 hours. | Baseline | [5] |
| Heating at 70°C with dilute H₂SO₄ + initial this compound | Induction period is greatly reduced. | Improved yield of crystalline product. | [5] |
| Vigorous hydrolysis (e.g., refluxing HBr/AcOH) | Leads to complete decarboxylation, forming the acetic acid derivative as the sole product. | 0% yield of this compound derivative. | [7][8] |
Diagram 2: Reaction Pathways in Diethyl Malonate Hydrolysis
Caption: Desired hydrolysis vs. byproduct decarboxylation.
References
- 1. US6395931B1 - this compound and esters thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Ch21: Malonic esters [chem.ucalgary.ca]
- 5. US2373011A - Production of this compound - Google Patents [patents.google.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Malonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing unreacted malonic acid from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted this compound?
A1: The most common method is liquid-liquid extraction using a basic aqueous solution. This compound is highly soluble in water and will react with a mild base (like sodium bicarbonate or sodium carbonate) to form a water-soluble salt, which is then easily separated from the organic product layer.[1][2]
Q2: How can I confirm that all the this compound has been removed?
A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the removal of this compound during the workup process.[3] Spot the crude reaction mixture and the purified product against a this compound standard. The absence of the this compound spot in the purified product lane indicates successful removal. For quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its absence.
Q3: Can I use recrystallization to remove this compound?
A3: Yes, recrystallization can be an effective purification technique, especially if your product and this compound have significantly different solubilities in a chosen solvent system.[4][5][6] This method is most successful when the desired product is much less soluble than this compound in the cold solvent.
Q4: Is this compound volatile enough to be removed by evaporation?
A4: this compound decomposes at temperatures above 135°C, so removal by evaporation under standard vacuum conditions is generally not feasible and not recommended as it can lead to decomposition of the product if it is not thermally stable.[2]
Troubleshooting Guide
Issue 1: Emulsion Formation During Aqueous Extraction
An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[7]
Possible Causes & Solutions
| Cause | Solution | Experimental Protocol |
| Vigorous Shaking | Gentle swirling or inverting the separatory funnel is often sufficient for extraction and reduces the likelihood of emulsion formation.[8] | 1. Combine the organic and aqueous layers in the separatory funnel. 2. Instead of shaking, gently swirl the funnel or invert it 5-10 times. 3. Allow the layers to settle. |
| High Concentration of Surfactant-like Compounds | The presence of certain compounds can stabilize emulsions.[8] Adding a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous layer.[8][9] | 1. To the emulsion, add a volume of brine equal to 10-20% of the aqueous layer volume. 2. Gently swirl and allow the funnel to stand. The layers should begin to separate. |
| Solvent Choice | Some organic solvents, particularly chlorinated ones, are more prone to forming emulsions.[10] | If emulsions are a persistent issue, consider switching to a different extraction solvent after evaporating the initial reaction solvent.[9] |
| Precipitate at the Interface | Insoluble material can sometimes collect at the interface, preventing clean separation.[9] | It may be necessary to drain both layers and filter the entire mixture through a pad of Celite or glass wool to remove the solid before re-introducing it to the separatory funnel.[9] |
dot graph T1 { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Node Definitions A [label="Emulsion Formed During\nAqueous Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Cause: Vigorous Shaking?", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Solution: Swirl Gently,\nDo Not Shake", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Cause: Surfactants or\nHigh Concentration?", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Solution: Add Brine (Saturated NaCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Still Emulsified?", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Solution: Filter through Celite", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions A -> B [label="Check Agitation Method"]; B -> C [label="Yes"]; B -> D [label="No"]; C -> H; D -> E [label="Yes"]; E -> F; F -> G [label="Yes"]; F -> H [label="No"]; G -> H; } caption: Troubleshooting Emulsion Formation.
Issue 2: Product is also Soluble in Aqueous Base
If your product has acidic functional groups, it may also be extracted into the basic aqueous layer along with the this compound, leading to low product yield.
Possible Causes & Solutions
| Cause | Solution | Experimental Protocol |
| Product is Acidic | Use a very mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This compound is a stronger acid (pKa1 ≈ 2.8) than many common organic products and will be preferentially deprotonated and extracted. | 1. Use a saturated NaHCO₃ solution as the aqueous layer. 2. Perform the extraction quickly and at a low temperature (e.g., in an ice bath) to minimize the extraction of the desired product. 3. Monitor both the organic and aqueous layers by TLC to ensure the product remains in the organic phase. |
| Product is Highly Polar | If the product is highly polar and water-soluble regardless of pH, extraction may not be suitable. | Consider alternative purification methods such as column chromatography or recrystallization. |
Issue 3: this compound Remains After Recrystallization
Crystals have formed, but analytical data (e.g., NMR) shows the presence of this compound.
Possible Causes & Solutions
| Cause | Solution | Experimental Protocol |
| Poor Solvent Choice | The chosen solvent does not have a large enough solubility difference for your product and this compound between hot and cold conditions. | Perform new solubility tests to find a more suitable solvent or a two-solvent system.[4] An ideal single solvent dissolves the product when hot but not when cold, while this compound remains soluble at cold temperatures.[4] |
| Solution Cooled Too Quickly | Rapid cooling can trap impurities, including this compound, within the crystal lattice of your product.[4] | 1. After dissolving your crude product in a minimum amount of boiling solvent, allow the flask to cool slowly to room temperature. 2. Do not disturb the flask during this cooling period. 3. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4] |
| Insufficient Washing | Residual mother liquor containing dissolved this compound may remain on the surface of the crystals. | After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away impurities.[5] |
Experimental Protocols
Protocol 1: Standard Aqueous Extraction
This protocol is suitable for products that are stable in mild bases and are not soluble in water.
-
Dissolution : Dissolve the crude product mixture in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. The solvent should be immiscible with water.
-
First Wash : Add a saturated solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic layer.
-
Mixing : Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and gently swirl or invert the funnel for 1-2 minutes.[8]
-
Separation : Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat : Repeat the wash with NaHCO₃ solution two more times.
-
Brine Wash : Wash the organic layer once with brine to remove any residual water.[9]
-
Drying and Concentration : Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.
dot graph T2 { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Node Definitions A [label="Start: Crude Product\nin Organic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add Saturated NaHCO₃\n(Aqueous Layer)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Gently Mix & Vent", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Separate Layers", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Aqueous Layer\n(Contains Malonate Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Organic Layer\n(Contains Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Repeat Wash 2x", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Wash with Brine", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Dry (e.g., MgSO₄) &\nConcentrate", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="End: Purified Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions A -> B; B -> C; C -> D; D -> E [label="Discard"]; D -> F; F -> G; G -> H; H -> I; I -> J; } caption: Aqueous Extraction Workflow.
Protocol 2: Single-Solvent Recrystallization
This protocol is ideal when a solvent is found in which the product has high solubility at high temperatures and low solubility at low temperatures, while this compound is soluble at all temperatures.[4]
-
Solvent Selection : Choose an appropriate solvent by testing small amounts of your crude product.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[4]
-
Hot Filtration (if needed) : If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 20 minutes to maximize crystal formation.[4]
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying : Allow the crystals to air dry completely on a watch glass or in a desiccator.
Data Presentation
Solubility of this compound in Common Solvents
The high solubility of this compound in polar, protic solvents is a key factor in designing a purification strategy. This compound is highly soluble in water and oxygenated solvents.[2] It is generally insoluble in nonpolar solvents like hexane.[1]
| Solvent | Solubility | Temperature | Reference |
| Water | 763 g/L | 20 °C | [2] |
| Methanol | High | Ambient | [1][11] |
| Ethanol | High | Ambient | [11][12] |
| Diethyl Ether | Soluble | Ambient | [2] |
| Hexane | Insoluble | Ambient | [1] |
References
- 1. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. benchchem.com [benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. azom.com [azom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Malonic Acid Reaction Kinetics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with malonic acid and its derivatives. The focus is on understanding and mitigating the kinetic effects of solvents on common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvent properties that influence the kinetics of this compound reactions?
A1: The kinetics of this compound reactions are primarily influenced by the solvent's polarity, dielectric constant, basicity, and its ability to form hydrogen bonds (protic vs. aprotic nature).[1][2] Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions like the Knoevenagel condensation.[3] For thermal decarboxylation, the solvent's basicity, polarity, and molar volume are all significant, with basicity often being the determining factor.[1][4]
Q2: How do polar protic and polar aprotic solvents differently affect this compound reactions?
A2: The key difference lies in their hydrogen bonding capability.
-
Polar Protic Solvents (e.g., water, ethanol (B145695), acetic acid) have acidic protons on an oxygen or nitrogen atom and can act as hydrogen bond donors.[5] They are effective at solvating both cations and anions. While they can stabilize charged intermediates, they can also form hydrogen bonds with nucleophiles, "caging" them and reducing their reactivity, which can slow down certain steps.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile (B52724), acetone) lack acidic protons and cannot donate hydrogen bonds.[7] They possess strong dipole moments and are excellent at solvating cations but are less effective at solvating anions.[7] This leaves anions (nucleophiles) more "free" and reactive, which can significantly accelerate reactions like the Knoevenagel condensation.[3][8]
Q3: How does the choice of solvent impact the thermal decarboxylation of this compound?
A3: The rate of thermal decarboxylation of this compound to acetic acid and CO2 is highly dependent on the solvent. The reaction rate generally increases with the solvent's polarity and basicity.[1] Solvents with greater nucleophilicity can interact with the carboxyl carbon, facilitating the elimination of carbon dioxide and lowering the enthalpy of activation.[1][9] For example, the reaction proceeds faster in more basic solvents.
Q4: What is the typical role of the solvent in a Knoevenagel condensation involving this compound?
A4: The Knoevenagel condensation involves the formation of a carbanion intermediate from this compound (or its ester), which then acts as a nucleophile.[10] The solvent plays a crucial role by:
-
Stabilizing Intermediates: Polar solvents can stabilize the charged enolate intermediate and the subsequent transition states, accelerating the reaction.[3]
-
Modulating Catalyst Activity: The effectiveness of the base catalyst (e.g., piperidine, triethylamine) can be influenced by the solvent.[3][10]
-
Influencing Reaction Pathway: The solvent can affect product selectivity. For instance, depending on solvent polarity, reactions of certain substrates with this compound can yield either Michael- or Mannich-type addition products.[1]
Q5: Is it effective to use "green" solvents like water or ethanol for the Knoevenagel condensation?
A5: Yes, polar protic solvents can be highly effective and offer a more environmentally friendly alternative to traditional organic solvents.[3] Water, in particular, has been shown to be an excellent solvent for the Knoevenagel condensation, sometimes facilitating the reaction even without a catalyst and leading to high yields in very short reaction times.[3] Ethanol is also a competent solvent that produces good results.[3]
Q6: What is the Doebner modification, and why is pyridine (B92270) used?
A6: The Doebner modification of the Knoevenagel condensation specifically uses this compound as the active methylene (B1212753) compound and pyridine as the solvent (often with a catalytic amount of piperidine).[10] Under these conditions, the initial condensation product undergoes decarboxylation.[10][11] Pyridine serves as both the solvent and a base catalyst, facilitating the reaction.[10] However, due to the toxicity of pyridine, alternative methods using less hazardous bases like triethylamine (B128534) in solvents such as toluene (B28343) have been developed.[10][12]
Troubleshooting Guides
Q1: My Knoevenagel condensation is very slow and gives low conversion. What is the likely cause and how can I fix it?
A1:
-
Probable Cause: Your solvent choice may be suboptimal. Nonpolar solvents like toluene generally lead to significantly longer reaction times compared to polar solvents.[3] Some polar protic solvents, like methanol, have also been reported to slow the reaction and result in poor selectivity.[3]
-
Solution: Switch to a more effective solvent. Polar aprotic solvents like DMF or acetonitrile are known to be highly effective, leading to rapid reactions and excellent yields. Alternatively, consider using water or ethanol as green, effective polar protic solvent options.[3] Solvent-free conditions, often assisted by microwave irradiation, can also be an excellent, environmentally friendly approach.[3][13]
Q2: I am observing significant side-product formation (transesterification) in my malonic ester synthesis. Why is this happening?
A2:
-
Probable Cause: This typically occurs when the alkoxide base does not match the alkyl group of the malonic ester (e.g., using sodium ethoxide with dimethyl malonate). This mismatch can lead to the exchange of ester groups, a process called transesterification.
-
Solution: Ensure the base and solvent match the ester. For diethyl malonate, use sodium ethoxide in ethanol. For dimethyl malonate, use sodium methoxide (B1231860) in methanol. This prevents scrambling of the ester groups.
Q3: The yield of my thermal decarboxylation reaction is inconsistent. Could the solvent be the issue?
A3:
-
Probable Cause: Yes, the solvent plays a direct role in the mechanism. A solvent that cannot effectively stabilize the polar transition state will result in a slower reaction and potentially lower yields if side reactions occur over the extended time or at higher required temperatures. The reaction is known to follow first-order kinetics, but the rate is sensitive to the medium.[1]
-
Solution: To increase the reaction rate, choose a solvent with higher basicity and polarity.[1][4] For example, the reaction is faster in alkanols than in less polar esters.[9] Review the literature for solvents that have been shown to effectively promote the decarboxylation of this compound.
Quantitative Data Presentation
Table 1: Effect of Solvent on Knoevenagel Condensation Yield and Reaction Time (Reaction: Benzaldehyde derivatives + Active Methylene Compound)
| Solvent | Solvent Type | Polarity | Catalyst | Reaction Time | Yield (%) | Reference |
| DMF | Aprotic | Polar | Hydrotalcite | 15 min | 81-99 | |
| Acetonitrile | Aprotic | Polar | Ionic Liquid-Proline | Not specified | High | |
| Water | Protic | Polar | Ni(NO₃)₂·6H₂O | 10 min | >95 | [3] |
| Water | Protic | Polar | Catalyst-free | 20 min - 18 h | High | [3] |
| Ethanol | Protic | Polar | Cu─Mg─Al LDH | Not specified | Good | [3] |
| Toluene | Nonpolar | Nonpolar | Triethylamine | 2 h | ~72 | [10] |
| Methanol | Protic | Polar | Hydrotalcite | Not specified | Poor | [3] |
| Solvent-Free | N/A | N/A | NH₄HCO₃ | 2 h | High | [13] |
Table 2: Influence of Solvent on the Thermal Decarboxylation of this compound
| Solvent | Solvent Class | Key Observation | Kinetic Effect | Reference |
| Water | Polar Protic | Reaction follows first-order kinetics. | Baseline for aqueous studies. | [4] |
| Normal Alkanols | Polar Protic | Activation enthalpy is a linear function of the alkyl chain length. | Rate decreases as alcohol chain length increases. | |
| Esters | Polar Aprotic | Activation energy decreases as the nucleophilicity of the ester's alkyl oxygen increases. | Rate is influenced by inductive effects of the ester group. | [9] |
| Various | Mixed | Rate increases with solvent basicity, polarity, and molar volume. | Basicity is the determining factor for rate enhancement. | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Study of the Knoevenagel Condensation
-
Preparation: To a series of identical temperature-controlled reaction vessels equipped with magnetic stirrers, add the aldehyde (e.g., 1 mmol) and this compound or its ester (e.g., 1.1 mmol).
-
Solvent Addition: Add a precise volume of the desired test solvent (e.g., 5 mL) to each vessel. Solvents to compare could include DMF, acetonitrile, ethanol, and water.
-
Initiation: Add the catalyst (e.g., 5 mol% piperidine) to each vessel simultaneously to start the reaction.
-
Monitoring: At fixed time intervals, withdraw a small aliquot from each reaction mixture. Immediately quench the reaction in the aliquot (e.g., by rapid dilution with a solvent suitable for analysis and/or addition of a mild acid).
-
Analysis: Analyze the aliquots using a suitable technique such as HPLC, GC, or ¹H NMR to determine the concentration of the reactant and product.
-
Data Processing: Plot the concentration of the product versus time for each solvent. From these plots, determine the initial reaction rate and/or the rate constant (k) by fitting the data to the appropriate rate law.
Protocol 2: General Procedure for Monitoring Thermal Decarboxylation Kinetics
-
Setup: Use a reaction vessel connected to a gas burette or another volume-measuring device, all maintained within a constant temperature bath. The setup should be a closed system.
-
Solvent Saturation: Add a precise volume of the chosen solvent (e.g., 50 mL) to the reaction vessel. Vigorously stir the solvent while bubbling CO₂ through it to ensure it is saturated with carbon dioxide at the reaction temperature. This minimizes errors from CO₂ dissolving during the experiment.
-
Reactant Introduction: Accurately weigh a sample of this compound (e.g., 0.15 g) into a fragile glass capsule. Place the capsule inside the reaction vessel, ensuring it does not yet contact the solvent.
-
Initiation: Once the system has thermally equilibrated, break the capsule to release the this compound into the vigorously stirred solvent, starting the reaction and the timer simultaneously.
-
Data Collection: Record the volume of CO₂ evolved at regular time intervals until the reaction ceases.
-
Analysis: The reaction is typically first-order.[1] Plot ln(V∞ - Vt) versus time, where V∞ is the total volume of CO₂ evolved and Vt is the volume at time t. The slope of the resulting straight line will be -k, where k is the first-order rate constant for that solvent at that temperature. Repeat for various solvents and temperatures to determine activation parameters.[9]
Visualizations
Caption: Troubleshooting workflow for a slow Knoevenagel condensation.
Caption: General experimental workflow for studying solvent effects on kinetics.
Caption: Conceptual diagram of solvent effects on reaction energy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of this compound Derivatives [scirp.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hydrodecarboxylation of Carboxylic and this compound Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.tue.nl [pure.tue.nl]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Thermal Decomposition of Malonic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for managing the thermal decomposition of malonic acid in experimental settings. Find answers to frequently asked questions, troubleshooting advice for common issues, detailed experimental protocols, and key data points to ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound decompose? this compound begins to decompose near its melting point, which is approximately 135°C (408 K).[1][2][3][4] The decomposition process typically starts around 140°C and completes by about 200°C.[5][6] In an aqueous solution, decomposition can start at a lower temperature of 70°C.[7]
Q2: What are the primary products of the thermal decomposition of this compound? When heated, this compound decarboxylates to form acetic acid and carbon dioxide.[1][7] Under certain fire conditions or further decomposition of acetic acid, carbon oxides (like carbon monoxide) may also be produced.[1][8] Heating this compound with phosphorus pentoxide can produce carbon suboxide, a toxic gas.[7]
Q3: What is the general mechanism for the thermal decomposition of this compound? The thermal decomposition (decarboxylation) of this compound proceeds through a cyclic, concerted transition state.[9] This mechanism involves the formation of an enol intermediate which then tautomerizes to the more stable final product, acetic acid.[9][10] The overall kinetics of the decomposition is generally governed by a single reaction step.[5]
Q4: What safety precautions should be taken when heating this compound? this compound is a strong irritant that can cause serious eye damage and mild skin irritation.[11][12] When heated to decomposition, it can emit acrid smoke and irritating fumes.[8] It is crucial to perform the experiment in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including protective gloves, clothing, and eye protection, must be worn.[12] A tri-class dry chemical fire extinguisher should be available.[12]
Q5: Can the decomposition rate be controlled? Yes. The decomposition rate is influenced by temperature and pH. In aqueous solutions, a lower pH (higher acidity) significantly increases the decomposition rate constant.[2] The reaction kinetics can be studied using techniques like non-isothermal thermogravimetric analysis (TGA) to understand the influence of heating rates on the decomposition profile.[1][5]
Troubleshooting Guide
Issue 1: The reaction is proceeding too quickly or is uncontrollable.
-
Possible Cause: The temperature is too high. The decomposition of this compound is highly dependent on temperature.
-
Solution: Carefully control the heating of the reaction vessel. Use a heating mantle with a temperature controller or an oil bath for more uniform and stable heating. Reduce the set temperature to just above the decomposition threshold (around 140°C) and increase it gradually if needed.[5][6]
Issue 2: The yield of acetic acid is lower than expected.
-
Possible Cause 1: Incomplete decomposition. The temperature may not have been high enough or the reaction time too short.
-
Solution 1: Ensure the temperature is maintained within the optimal decomposition range (140°C - 200°C) for a sufficient duration.[5] Monitor the reaction for the cessation of gas (CO2) evolution, which indicates the reaction is complete.
-
Possible Cause 2: Loss of product during workup. Acetic acid is volatile.
-
Solution 2: If isolating the acetic acid, use a distillation setup with an efficient condenser to prevent the loss of product vapor. Cool the receiving flask in an ice bath to minimize evaporation.
Issue 3: Unexpected side products are forming.
-
Possible Cause: Contaminants in the starting material or reaction with other components in the mixture. For instance, this compound can react with urea (B33335) to form barbituric acid or with acetone (B3395972) to form Meldrum's acid.[3][7]
-
Solution: Ensure you are using pure this compound. Verify the compatibility of all reagents and solvents present in the reaction mixture at the intended reaction temperature. Avoid using phosphorus pentoxide unless the desired product is carbon suboxide.[7]
Issue 4: The reaction is not starting.
-
Possible Cause: The temperature is too low. This compound needs to be heated to at least its melting point and decomposition temperature to react.
-
Solution: Verify the temperature of your heating apparatus. Ensure the solid this compound has melted and reached the decomposition temperature of approximately 140°C.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Melting Point | 135-137 °C (decomposes) | [3][4] |
| Decomposition Temp. (Solid) | Starts at ~140 °C | [5][6] |
| Decomposition Temp. (Aqueous) | Starts at ~70 °C | [7] |
| Boiling Point | Decomposes | [3][4] |
| Activation Energy (Decomposition) | ~110 ± 10 kJ mol⁻¹ | [5] |
| Flash Point | 172 °C | [6][13] |
| Autoignition Temperature | 580 °C | [13] |
| Solubility in Water (20-25 °C) | 763-766 g/L | [3][4][6] |
Experimental Protocols
Protocol 1: Thermal Decarboxylation of this compound to Acetic Acid
Objective: To demonstrate the thermal decomposition of solid this compound into acetic acid and carbon dioxide.
Materials:
-
This compound (solid)
-
Heating mantle or oil bath with temperature control
-
Round-bottom flask (e.g., 100 mL)
-
Distillation apparatus (condenser, receiving flask)
-
Thermometer
-
Fume hood
Procedure:
-
Setup: Assemble the distillation apparatus inside a fume hood. Place 10 g of this compound into the round-bottom flask. Ensure all glass joints are securely clamped.
-
Heating: Begin heating the flask gently using the heating mantle or oil bath. Place the thermometer in the flask (if using a three-neck flask) or in the oil bath to monitor the temperature.
-
Decomposition: Slowly raise the temperature to 140-150°C. The this compound will first melt (around 135°C) and then begin to decompose, evidenced by the evolution of carbon dioxide gas (bubbling).[1][5]
-
Distillation: As the decomposition proceeds, the product, acetic acid, will vaporize. The vapor will travel into the condenser, liquefy, and be collected in the receiving flask. Maintain the temperature until gas evolution ceases, indicating the completion of the reaction.
-
Cooling: Once the reaction is complete, turn off the heat and allow the apparatus to cool down to room temperature before disassembling.
-
Analysis: The collected liquid can be analyzed (e.g., by NMR, IR spectroscopy, or titration) to confirm the identity and purity of the acetic acid.
Visualizations
Caption: Reaction mechanism for the thermal decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. carlroth.com [carlroth.com]
- 7. chemcess.com [chemcess.com]
- 8. This compound | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. westliberty.edu [westliberty.edu]
avoiding polymerization in malonic acid reactions
Welcome to the Technical Support Center for Malonic Acid Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help mitigate unwanted polymerization and other side reactions during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted polymerization in reactions involving this compound?
A1: Unwanted polymerization in this compound reactions, particularly in Knoevenagel condensations and subsequent transformations, can be attributed to several key factors:
-
High Temperatures: this compound and its derivatives can undergo thermal decomposition at elevated temperatures. While the primary decomposition products are often acetic acid and carbon dioxide, high temperatures can also promote side reactions, including polymerization of the desired product or intermediates.[1][2] Dialkylated malonic acids, for example, may require heating above 150°C for decarboxylation, a condition that can also favor polymerization.[1]
-
Michael Addition: The α,β-unsaturated carbonyl compounds formed as products in Knoevenagel condensations are susceptible to Michael addition. The enolate of this compound or another nucleophile present in the reaction mixture can act as a Michael donor, leading to the formation of oligomers or polymers.[3]
-
Self-Condensation of Carbonyl Compounds: The aldehyde or ketone starting material can undergo self-condensation, especially in the presence of a strong base, leading to undesired side products and potentially initiating polymerization.[3][4]
-
Reactive Intermediates: Certain intermediates, such as methylidene this compound, are highly reactive and can readily polymerize without undergoing the desired decarboxylation.[1]
-
Catalyst Choice: The type and concentration of the catalyst, typically a weak base like pyridine (B92270) or piperidine (B6355638), can influence the reaction pathways. An inappropriate catalyst can favor side reactions leading to polymerization.[3][4][5]
Q2: At what temperature does this compound start to decompose, and what are the products?
A2: this compound begins to decompose at temperatures above 135°C in its solid state.[2] The primary products of this thermal decomposition are acetic acid and carbon dioxide.[2] In aqueous solutions, decomposition can occur at lower temperatures.
Q3: Can the product of a Knoevenagel condensation itself lead to polymerization?
A3: Yes, the α,β-unsaturated carbonyl compounds produced in a Knoevenagel condensation are Michael acceptors.[3] They can react with nucleophiles, including the this compound enolate, in a Michael addition reaction. This can lead to the formation of dimers, oligomers, and polymers, especially if the reaction conditions are not carefully controlled. Cinnamic acid and its derivatives, common products of these reactions, can be used as building blocks for polymers.[6][7]
Q4: Are there any known inhibitors to prevent polymerization in these reactions?
A4: While specific inhibitor concentrations for this compound reactions are not widely documented in the literature, general-purpose polymerization inhibitors can be effective. For reactions involving unsaturated aldehydes, which can be products of this compound reactions, hydroxylamines have been used as inhibitors.[8] For Michael addition-type polymerizations, radical scavengers like hydroquinone (B1673460) are often employed to prevent unwanted side reactions.[9] The addition of such inhibitors should be done cautiously, considering their potential interference with the desired reaction.
Troubleshooting Guides
Issue 1: The reaction mixture has become viscous or has solidified unexpectedly.
This is a common indication of polymerization.
| Potential Cause | Suggested Action | Relevant Data/Notes |
| Excessive Temperature | Reduce the reaction temperature. Monitor the internal temperature of the reaction closely. | This compound decomposes above 135°C.[2] For Knoevenagel-Doebner reactions, refluxing in pyridine is common, but prolonged heating can be detrimental.[10] |
| High Reactant Concentration | Reduce the concentration of the reactants. Consider adding the aldehyde or ketone dropwise to the this compound solution. | Slow addition of the carbonyl compound minimizes its self-condensation.[3] |
| Inappropriate Catalyst Concentration | Optimize the catalyst concentration. Use the minimum effective amount of base (e.g., piperidine).[3] | An excess of a strong base can promote side reactions.[3][4] |
| Reactive Product | If the product is known to be susceptible to Michael addition, consider in-situ protection or immediate work-up upon reaction completion. | The α,β-unsaturated product can act as a Michael acceptor.[3] |
Issue 2: The yield of the desired product is low, with the formation of a significant amount of high molecular weight material.
This suggests that polymerization is a major competing reaction.
| Potential Cause | Suggested Action | Relevant Data/Notes |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or NMR. Quench the reaction as soon as the starting material is consumed. | Extended reaction times can lead to the accumulation of side products and polymers.[3] |
| Presence of Impurities | Use purified reagents and solvents. Ensure this compound and the carbonyl compound are of high purity. | Impurities can sometimes catalyze polymerization. |
| Oxygen Exposure | For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxygen can sometimes initiate radical polymerization pathways. |
| Sub-optimal Solvent | The choice of solvent can influence reaction rates. Pyridine is common for the Doebner modification.[5][11] | The solvent can affect the stability of intermediates and the solubility of polymeric byproducts. |
Experimental Protocols
Protocol 1: General Knoevenagel-Doebner Condensation with Minimized Polymerization Risk
This protocol is for the synthesis of a cinnamic acid derivative from an aromatic aldehyde and this compound, incorporating measures to reduce the likelihood of polymerization.
-
Reagent Preparation:
-
Ensure this compound is dry and free-flowing.
-
Use freshly distilled aldehyde to remove any auto-oxidation products.
-
Use anhydrous pyridine as the solvent.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.2 equivalents) in a minimal amount of pyridine.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).[3]
-
-
Reactant Addition:
-
Slowly add the aromatic aldehyde (1 equivalent) to the stirred solution at room temperature.[3]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature.
-
Pour the reaction mixture into a cold, dilute solution of hydrochloric acid (e.g., 2M HCl) to precipitate the product and neutralize the pyridine.[3][10]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).
-
Visualizations
Caption: Desired reaction pathway versus the polymerization side reaction.
Caption: A logical workflow for troubleshooting polymerization in this compound reactions.
References
- 1. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing pH for Enzymatic Reactions Involving Malonic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to optimizing pH in enzymatic reactions involving malonic acid.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in enzymatic reactions involving this compound?
The pH of the reaction buffer is a crucial factor in any enzymatic assay as it directly influences the enzyme's activity, stability, and the ionization state of both the enzyme and the substrate, in this case, this compound.[1] Every enzyme has a specific, narrow pH range at which it exhibits maximum activity.[1][2] Deviations from this optimal pH can lead to a significant loss of function due to:
-
Changes in the Ionization State of the Active Site: The amino acid residues in the enzyme's active site often need to be in a specific protonation state to bind the substrate and catalyze the reaction.[1]
-
Alterations in Enzyme Structure: Extreme pH values can disrupt the ionic bonds and hydrogen bonds that maintain the enzyme's three-dimensional structure, leading to denaturation and irreversible inactivation.[1]
-
Substrate Ionization: The ionization state of this compound itself is pH-dependent. This compound is a dicarboxylic acid with two pKa values (pKa1 ≈ 2.85, pKa2 ≈ 5.70). The charge of the malonate species will change with pH, which can affect its binding to the enzyme's active site.
Q2: What is the optimal pH for the inhibition of succinate (B1194679) dehydrogenase by this compound?
This compound is a classic competitive inhibitor of succinate dehydrogenase (SDH), an enzyme of the citric acid cycle and the electron transport chain.[3][4][5][6] The optimal pH for succinate dehydrogenase activity is generally around neutral to slightly alkaline, typically in the range of 7.0 to 8.0.[7] For instance, water-soluble succinate dehydrogenase has an optimum pH of 7.8 in a phosphate (B84403) buffer. The inhibitory effect of this compound is also pH-dependent and is most effective when both the enzyme is active and this compound is in the appropriate ionization state to compete with succinate. While specific optimal pH values for inhibition can vary depending on the source of the enzyme and assay conditions, it is generally expected to be maximal within the optimal pH range of the enzyme itself.
Q3: Are there enzymes that use this compound as a substrate? What are their optimal pH conditions?
Yes, some enzymes can utilize this compound or its derivatives. For example:
-
Malonyl-CoA Synthetase (AAE13): This enzyme from Arabidopsis thaliana converts this compound to malonyl-CoA. The optimal pH for this enzyme's activity against this compound is around 7.5 to 8.0.[8]
-
Malonyl-CoA Decarboxylase (MCD): This enzyme catalyzes the conversion of malonyl-CoA to acetyl-CoA and carbon dioxide.[9] The stability of human malonyl-CoA decarboxylase can be pH-dependent; the full-length enzyme is more stable at pH ≥ 8.5, while a truncated form is stable over a broader pH range (pH 4-10).[10][11]
-
Artificial this compound Production Pathway: A novel engineered pathway for producing this compound from oxaloacetate involves two enzymes: α-keto decarboxylase and malonic semialdehyde dehydrogenase. The in vitro reaction for this pathway was conducted at pH 7.5.[12][13][14]
Q4: How can I determine the optimal pH for my specific enzymatic reaction involving this compound?
To determine the optimal pH for your enzyme, you should perform a pH-activity profile experiment. This involves measuring the enzyme's initial reaction rate at a series of different pH values while keeping all other conditions (temperature, substrate concentration, enzyme concentration) constant.[2][15][16] The pH at which the highest reaction rate is observed is the optimal pH.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Incorrect buffer pH: The pH of your assay buffer may be outside the optimal range for your enzyme.[17] | Test a range of pH values to determine the optimal pH for your specific enzyme and substrate. Ensure the chosen buffer has a pKa within ±1 unit of the desired pH.[1] |
| Enzyme instability: Extreme pH values can cause irreversible denaturation of the enzyme.[1] | Check the enzyme's stability at different pH values by pre-incubating the enzyme at the test pH before adding the substrate. | |
| Inconsistent or non-reproducible results | Insufficient buffering capacity: The buffer may not be strong enough to maintain a constant pH throughout the reaction, especially if the reaction produces or consumes protons.[1] | Increase the buffer concentration (typically 25-100 mM).[1] Ensure you are using the buffer within its effective pH range. |
| Temperature-dependent pH shifts: The pKa of some buffers (like Tris) is sensitive to temperature changes. | If your assay involves a temperature shift, use a buffer with a low temperature coefficient for its pKa (e.g., HEPES, PIPES). | |
| Substrate precipitation | pH-dependent solubility: The solubility of this compound or other assay components can be influenced by pH.[1] | Visually inspect your assay wells for any precipitation. Test the solubility of your substrate across the pH range you are investigating. You may need to find a compromise between optimal enzyme activity and substrate solubility. |
| High background signal in control wells | Non-enzymatic reaction: The substrate might be unstable at certain pH values and undergo spontaneous degradation. | Run a "no-enzyme" control for each pH value tested to measure the rate of the non-enzymatic reaction. Subtract this rate from your experimental values.[1] |
Quantitative Data Summary
| Enzyme | Source | Role of this compound/Derivative | Optimal pH | Reference |
| Succinate Dehydrogenase | Water-soluble | Inhibited by this compound | 7.8 | |
| Succinate Dehydrogenase | E. coli | Inhibited by this compound | ~7.0 | [7] |
| Malonyl-CoA Synthetase (AAE13) | Arabidopsis thaliana | Substrate (this compound) | 7.5 - 8.0 | [8] |
| Malonyl-CoA Decarboxylase (full-length) | Human | Substrate (Malonyl-CoA) | Stable at pH ≥ 8.5 | [10][11] |
| Malonyl-CoA Decarboxylase (truncated) | Human | Substrate (Malonyl-CoA) | Stable over pH 4-10 | [10][11] |
| Artificial this compound Pathway | in vitro | Product (this compound) | 7.5 | [12][13][14] |
| NAD Malic Enzyme | Not specified | Not directly involving this compound, but related dicarboxylate metabolism | 6.7 (shifts to 7.0 with substrate) | [18] |
| Malolactic Enzyme | Oenococcus oeni | Not directly involving this compound, but related dicarboxylate metabolism | ~6.0 | [19] |
Experimental Protocols
Protocol: Determination of Optimal pH for an Enzyme
This protocol provides a general framework for determining the optimal pH of an enzymatic reaction.
1. Buffer Selection and Preparation:
- Based on literature or preliminary tests, choose a set of buffers with overlapping pH ranges to cover a broad spectrum of pH values (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9, carbonate-bicarbonate for pH 9-11).
- Prepare stock solutions of each buffer at the same molarity (e.g., 100 mM).
2. Assay Setup:
- For each pH to be tested, prepare a reaction mixture in a microplate well or cuvette. Each reaction should contain:
- The appropriate buffer at the desired pH.
- A fixed, non-limiting concentration of the substrate (e.g., this compound or its derivative).
- Any necessary cofactors (e.g., Mg²⁺, NAD⁺).
- Deionized water to reach the final volume.
- Include a "no-enzyme" control for each pH to account for any non-enzymatic substrate degradation.
- Equilibrate the reaction mixtures to the desired assay temperature.
3. Enzyme Reaction Initiation and Monitoring:
- Initiate the reaction by adding a fixed amount of enzyme to each well.
- Immediately start monitoring the reaction by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. The wavelength will depend on the specific assay method (e.g., monitoring NADH production/consumption at 340 nm).
- Collect data at regular intervals for a set period (e.g., every 30 seconds for 5-10 minutes).
4. Data Analysis:
- For each pH value, calculate the initial reaction velocity (v₀) by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
- Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.[1]
- Plot the initial velocity (v₀) on the y-axis against the buffer pH on the x-axis.
- The pH at which the highest activity is observed is the optimal pH for your enzyme under the tested conditions.[1]
Visualizations
Caption: Workflow for the experimental determination of optimal enzyme pH.
Caption: Competitive inhibition of succinate dehydrogenase by this compound.
Caption: Enzymatic pathways involving this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Inhibition of succinate dehydrogenase by this compound produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. instruction2.mtsac.edu [instruction2.mtsac.edu]
- 6. Biomolecules Class 11 Biology Notes - Free PDF [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malonyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]
- 10. Expression, purification, and characterization of human malonyl-CoA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminer.cn [aminer.cn]
- 12. Frontiers | Designing and Constructing a Novel Artificial Pathway for this compound Production Biologically [frontiersin.org]
- 13. Designing and Constructing a Novel Artificial Pathway for this compound Production Biologically - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. static.igem.org [static.igem.org]
- 16. Video: Enzyme Activity - Procedure [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. pH Effects on the Activity and Regulation of the NAD Malic Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. l-Malate (−2) Protonation State is Required for Efficient Decarboxylation to l-Lactate by the Malolactic Enzyme of Oenococcus oeni - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Malonic Acid as a Potential Formaldehyde Substitute in Tissue Fixation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating malonic acid as a potential, though currently unvalidated, substitute for formaldehyde (B43269) in tissue fixation. Given the lack of established data on this compound for this application, this document contrasts the known performance of formaldehyde and a common alternative, glyoxal (B1671930), with the hypothesized properties of this compound. The experimental protocols provided are designed as a starting point for researchers seeking to validate this novel application.
Introduction to Fixation and the Need for Alternatives
Formaldehyde has been the gold standard for tissue fixation for over a century, prized for its ability to form stable cross-links between proteins, preserving tissue morphology for histological examination. However, its toxicity and carcinogenicity have driven a search for safer and more effective alternatives. An ideal fixative should not only preserve tissue structure but also maintain the integrity of nucleic acids and the antigenicity of proteins for downstream molecular and immunohistochemical analyses.
This compound, a simple dicarboxylic acid, is not a conventional fixative. Its potential utility would likely stem from a different mechanism than formaldehyde, possibly involving protein precipitation and weak, reversible hydrogen bonding rather than covalent cross-linking. This guide explores the theoretical basis for its use and outlines the necessary steps for its validation.
Comparative Analysis of Fixative Properties
The following table summarizes the known properties of formaldehyde and glyoxal against the hypothesized properties of this compound. This comparison is based on their respective chemical mechanisms.
| Feature | Formaldehyde | Glyoxal (e.g., Safe-Fix) | This compound (Hypothesized) |
| Primary Mechanism | Covalent cross-linking of proteins (methylene bridges) | Covalent cross-linking (slower than formaldehyde) | Protein precipitation and weak hydrogen bonding |
| Cross-linking Speed | Relatively slow (penetrates quickly, cross-links slowly) | Generally faster cross-linking than formaldehyde | Likely rapid precipitation, no true cross-linking |
| Reversibility | Partially reversible with extensive heating | Largely irreversible | Highly reversible (wash-out) |
| Morphology Preservation | Excellent, gold standard | Good to excellent, can cause some cell shrinkage | Potentially fair to good, risk of artifacts |
| Antigenicity Preservation | Good, but may require antigen retrieval | Generally better than formaldehyde | Potentially excellent due to lack of covalent modification |
| Nucleic Acid Integrity | Poor, causes fragmentation and cross-linking | Better than formaldehyde, less fragmentation | Theoretically excellent, no covalent modification |
| Toxicity | High, known carcinogen | Low | Low |
Signaling Pathways and Fixation Mechanisms
The primary "pathway" in fixation is the chemical interaction between the fixative and biological macromolecules. The diagrams below illustrate these mechanisms.
Caption: Formaldehyde forms covalent methylene bridges between proteins.
Caption: Hypothesized this compound interaction via hydrogen bonding.
Experimental Protocols for Validation
To validate this compound as a fixative, a series of systematic experiments are required. The following protocols provide a framework for this validation process.
1. Preparation of this compound Fixative Solution
-
Objective: To prepare a buffered this compound solution at a physiological pH.
-
Materials: this compound, Sodium hydroxide (B78521) (NaOH), Phosphate-buffered saline (PBS, 10X), pH meter, Distilled water.
-
Procedure:
-
Prepare a 1 M stock solution of this compound in distilled water.
-
Dilute the stock solution in 1X PBS to achieve final concentrations for testing (e.g., 1%, 2%, 5% w/v).
-
Adjust the pH of each solution to 7.2-7.4 using 1M NaOH. This compound is acidic, so this step is critical to prevent tissue damage from low pH.
-
Store the prepared fixative solutions at 4°C.
-
2. Tissue Fixation and Processing
-
Objective: To fix tissue samples with this compound and process them for histological analysis.
-
Procedure:
-
Harvest fresh tissue samples (e.g., mouse liver, kidney) and trim them to a thickness of no more than 5 mm.
-
Immediately immerse the tissue in at least 10 volumes of the prepared this compound fixative at various concentrations.
-
Fix for different durations (e.g., 4, 8, 12, 24 hours) at room temperature or 4°C.
-
As controls, fix parallel tissue samples in 10% neutral buffered formalin (NBF) and a glyoxal-based fixative.
-
After fixation, wash the tissues in 1X PBS.
-
Dehydrate the tissues through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
-
Section the paraffin blocks at 4-5 µm thickness.
-
3. Assessment of Morphological Preservation
-
Objective: To evaluate the quality of tissue architecture preservation.
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope, paying close attention to:
-
Cellular shrinkage or swelling.
-
Integrity of nuclear and cytoplasmic details.
-
Preservation of the extracellular matrix.
-
Presence of artifacts (e.g., precipitates, tissue cracking).
-
-
Score the morphological quality semi-quantitatively and compare with the formaldehyde and glyoxal controls.
-
4. Evaluation of Immunohistochemistry (IHC) Performance
-
Objective: To assess the preservation of antigenicity.
-
Procedure:
-
Perform IHC for a panel of common antigens with varying cellular locations (nuclear, cytoplasmic, membranous).
-
For each antibody, test with and without a heat-induced epitope retrieval (HIER) step. The hypothesis is that this compound fixation, being non-covalent, may not require HIER.
-
Compare the staining intensity, localization, and signal-to-noise ratio with the control slides.
-
5. Analysis of Nucleic Acid Integrity
-
Objective: To determine the quality of DNA and RNA extracted from fixed tissues.
-
Procedure:
-
Extract DNA and RNA from the paraffin-embedded tissues fixed with each method.
-
Quantify the yield of nucleic acids using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the extracted nucleic acids using gel electrophoresis or a bioanalyzer. Look for fragmentation (smearing) versus distinct bands.
-
Perform PCR on the extracted DNA to amplify fragments of different lengths to assess its suitability for molecular assays.
-
Experimental Validation Workflow
The following diagram outlines the logical flow for validating a novel fixative like this compound.
Caption: Workflow for the systematic validation of a novel fixative.
Conclusion
While this compound is not a recognized fixative, its chemical properties suggest a potential, albeit hypothetical, mechanism for tissue preservation based on non-covalent interactions. This could theoretically offer excellent preservation of macromolecules for molecular assays. However, its efficacy in preserving tissue morphology remains to be determined and could be inferior to cross-linking fixatives. The experimental framework provided in this guide offers a comprehensive approach for any researcher wishing to undertake the validation of this compound or other novel fixative agents. Rigorous comparison against established standards like formaldehyde is essential for any new candidate to be considered for adoption in research and clinical settings.
A Comparative Analysis of Catalysts for the Esterification of Malonic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Malonic Acid Esterification
The esterification of this compound to produce valuable dialkyl malonates is a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and environmental impact. This guide provides a comprehensive comparison of homogeneous, heterogeneous, and enzymatic catalysts for the esterification of this compound, supported by experimental data to inform catalyst selection for specific research and development needs.
Data Presentation: A Side-by-Side Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in the esterification of this compound with ethanol (B145695) to produce diethyl malonate, unless otherwise specified. It is crucial to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Homogeneous Acid Catalysts
| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| Sulfuric Acid (H₂SO₄) | Ethanol | 1:3.8 | 0.03 mol eq. | 105 | Not Specified | 96.11 | High yield, but catalyst is corrosive and difficult to separate from the product. |
| Boric Acid (B(OH)₃) | Various | 1:1 (in MeCN) or excess alcohol | 5-20 mol% | 60-70 | 24 | 56-80 (monoester) | Mild and chemoselective for monoesterification, but may require longer reaction times for diester formation.[1] |
Table 2: Heterogeneous Acid Catalysts
| Catalyst | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| Tseokar-2 | Various | 1:3 | 0.5-1.5 wt% | 140 (in p-xylene) | Not Specified | 74-89 | Reusable solid acid catalyst, offering easier product purification. |
| KU-2-8 | Various | 1:3 | 0.5-1.5 wt% | 140 (in p-xylene) | Not Specified | 74-89 | A robust ion-exchange resin that demonstrates good catalytic activity. |
| Amberlyst-15 | n-Butanol (for Maleic Acid) | 1:10 | 0.0375 g/mL | 90 | Not Specified | High Conversion | While data is for maleic acid, Amberlyst resins are effective, reusable solid acid catalysts for esterification.[2] |
Table 3: Biocatalysts
| Catalyst | Substrate | Reaction Conditions | Conversion/Yield | Key Observations |
| Candida antarctica Lipase (B570770) B (CALB) | Dimethyl Malonate and Diols | 85°C, solventless | Not specified for simple esterification | Primarily used for polycondensation reactions; demonstrates the potential for enzymatic esterification under mild conditions.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the esterification of this compound using different classes of catalysts.
Protocol 1: Homogeneous Catalysis - Sulfuric Acid
This protocol is a classic Fischer esterification method.
Materials:
-
This compound
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (98%)
-
Ice-cold distilled water
-
Toluene (for extraction)
-
Sodium Carbonate solution (for washing)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of anhydrous ethanol (e.g., a 1:4 molar ratio of acid to alcohol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.03 molar equivalents) to the solution while stirring. The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 105°C) and maintain for 4 hours.[4]
-
After cooling to room temperature, pour the reaction mixture into a larger volume of ice-cold distilled water.
-
Extract the aqueous solution with toluene.
-
Wash the combined organic extracts with a sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude diethyl malonate can be purified by fractional distillation.
Protocol 2: Heterogeneous Catalysis - Ion-Exchange Resin (e.g., KU-2-8)
This method utilizes a solid acid catalyst, simplifying product workup.
Materials:
-
This compound
-
Desired Alcohol (e.g., Butanol)
-
KU-2-8 or Tseokar-2 catalyst
-
p-Xylene (B151628) (as solvent and for azeotropic water removal)
Procedure:
-
Combine this compound, the alcohol (in a 1:3 molar ratio), and the catalyst (0.5-1.5% by weight of the reactants) in a round-bottom flask.[5]
-
Add p-xylene to the mixture.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to 140°C with vigorous stirring. Water produced during the reaction will be removed azeotropically.
-
Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Filter the solid catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.
-
Remove the solvent and excess alcohol from the filtrate by distillation under reduced pressure to obtain the crude ester, which can be further purified by vacuum distillation.
Protocol 3: Biocatalysis - Lipase-Catalyzed Esterification
This protocol outlines a greener approach using an immobilized enzyme.
Materials:
-
This compound
-
Desired Alcohol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B)
-
Molecular sieves (to remove water)
-
An appropriate organic solvent (e.g., hexane, if not solvent-free)
Procedure:
-
In a sealed flask, combine this compound and the alcohol.
-
Add the immobilized lipase and molecular sieves to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with shaking.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed and potentially reused.
-
The solvent (if used) can be removed under reduced pressure to yield the ester product.
Mandatory Visualizations
Reaction Mechanisms and Experimental Workflow
To elucidate the underlying chemical transformations and experimental processes, the following diagrams are provided.
References
A Comparative Guide to the Quantitative Analysis of Malonic and Methylmalonic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of malonic acid and methylthis compound is critical in various fields, from diagnostics to pharmaceutical development. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the analysis of these dicarboxylic acids. This guide provides a comparative overview of HPLC-based methods for the quantitative analysis of this compound and methylthis compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Introduction
This compound and its methylated derivative, methylthis compound, are important organic compounds with distinct roles in biochemistry and clinical diagnostics. This compound is a key intermediate in fatty acid synthesis and can be found in various biological and environmental samples. Elevated levels of methylthis compound in bodily fluids are a well-established biomarker for vitamin B12 deficiency. Consequently, the ability to accurately measure the concentrations of these acids is of significant interest.
This guide focuses on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection, a widely accessible technique in analytical laboratories. We will explore a method for the simultaneous determination of both acids, as well as alternative approaches, and discuss the performance characteristics of each.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analytes, and the available instrumentation. Below is a summary of different HPLC methods for the quantification of malonic and methylthis compound.
Method 1: Simultaneous Analysis by Reversed-Phase HPLC-UV
A method has been developed for the simultaneous analysis of this compound and methylthis compound using a Newcrom B stationary phase column with UV detection.[1] This approach is advantageous for its simplicity and efficiency when both analytes need to be quantified in the same sample.
Table 1: Performance Data for Simultaneous HPLC-UV Analysis
| Parameter | This compound | Methylthis compound |
| Retention Time (min) | Not specified | Not specified |
| Linearity (Concentration Range) | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Recovery (%) | Not specified | Not specified |
Method 2: Analysis of this compound by Reversed-Phase HPLC-UV
Several HPLC-UV methods have been reported for the quantification of this compound as part of a broader analysis of organic acids.[2] These methods typically utilize a C18 column and an acidic mobile phase to achieve separation.
Table 2: Performance Data for this compound by HPLC-UV
| Parameter | Value | Reference |
| Retention Time (min) | 5.4 | [2] |
| Linearity (Concentration Range) | 2 - 200 mg/L | [2] |
| Correlation Coefficient (R²) | ≥ 0.99 | [2] |
| Limit of Detection (LOD) | Not specified | |
| Limit of Quantification (LOQ) | Not specified | |
| Recovery (%) | 54.72 - 99.70 | [2] |
Method 3: Analysis of Methylthis compound by HPLC with Fluorescence Detection
Due to the typically low physiological concentrations of methylthis compound, more sensitive detection methods are often required. An older, yet sensitive, approach involves derivatization followed by fluorescence detection.[3]
Table 3: Performance Data for Methylthis compound by HPLC-Fluorescence
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.2 µmol/L | [3] |
| Linearity (Concentration Range) | Not specified | |
| Recovery (%) | Not specified |
Note: This method requires a derivatization step, which adds to the complexity of the sample preparation.
Experimental Protocols
Protocol 1: Simultaneous Determination of this compound and Methylthis compound by HPLC-UV
This protocol is based on the method described for the Newcrom B column.[1]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Newcrom B, 4.6 x 150 mm, 5 µm[1]
-
Mobile Phase: 10% Acetonitrile / 90% Water with 0.02% Phosphoric Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 200 nm[1]
-
Injection Volume: Not specified
Standard Preparation:
-
Prepare individual stock solutions of this compound and methylthis compound in the mobile phase.
-
Prepare a series of working standards by serial dilution of the stock solutions to cover the desired concentration range.
Sample Preparation:
-
Sample preparation will be matrix-dependent. For simple aqueous samples, filtration through a 0.45 µm filter may be sufficient. For more complex matrices, protein precipitation or solid-phase extraction may be necessary.
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Record the chromatograms and integrate the peak areas for this compound and methylthis compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Protocol 2: Determination of this compound by Reversed-Phase HPLC-UV
This protocol is based on a validated method for the analysis of aliphatic acids in effluents.[2]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse phase, 4.6 x 250 mm, 5 µm[2]
-
Mobile Phase: 10% Methanol / 90% Water with 0.1% Phosphoric Acid[2]
-
Flow Rate: 0.75 mL/min[2]
-
Detection: UV at 254 nm[2]
-
Injection Volume: Not specified
Standard and Sample Preparation:
-
Follow the procedures outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Logical guide for selecting an analytical method.
References
A Comparative Guide to Assessing the Purity of Synthesized Malonic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental results and the safety of pharmaceutical products. Malonic acid (propanedioic acid), a key building block in the synthesis of numerous pharmaceuticals, including barbiturates and vitamins B1 and B6, must be rigorously evaluated for purity.[1][2][3][4] This guide provides an objective comparison of common analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.
Comparison of Key Analytical Methods
The selection of an analytical method depends on the required level of accuracy, the nature of potential impurities, and the available instrumentation. A multi-faceted approach, employing several techniques, often provides the most comprehensive purity profile.
| Method | Principle | Information Obtained | Advantages | Limitations |
| Melting Point Determination | A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities typically depress and broaden the melting range. | Physical property indicative of purity. | Rapid, inexpensive, requires minimal sample. | Non-specific; some impurities may not affect the melting point significantly. Imprecise for certain crystal forms.[5] |
| Acid-Base Titration | Neutralization of the two acidic protons of this compound with a standardized strong base. This compound is a diprotic acid.[6][7] | Quantitative measure of the total acidic content (Assay). | High precision and accuracy, low cost, established method. | Non-specific; any acidic impurities will be titrated along with the this compound, leading to an overestimation of purity.[8] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase.[9][10] | Separation, identification, and quantification of this compound and its impurities. | High sensitivity and specificity, allows for quantification of individual impurities.[9][11] | Higher equipment cost, requires method development and validation.[9][12] |
| ¹H NMR Spectroscopy | Nuclei of hydrogen atoms absorb radiofrequency energy at characteristic frequencies in a magnetic field, revealing the chemical environment of each proton. | Structural confirmation and detection/quantification of proton-containing impurities. | Provides detailed structural information, can quantify impurities without requiring a standard for each one. | Lower sensitivity compared to HPLC for some impurities, requires deuterated solvents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules at specific frequencies corresponding to the vibration of chemical bonds (e.g., O-H, C=O, C-O).[13] | Identification of functional groups present in the sample. | Fast, non-destructive, provides a molecular "fingerprint". | Primarily qualitative, not well-suited for quantifying minor impurities, susceptible to interference from water. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate purity assessment.
Melting Point Determination
Principle: This method relies on the physical property that pure crystalline substances melt over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing the melting point to be lower and the range wider than that of the pure substance.[1] Pure this compound decomposes at its melting point, which is reported to be in the range of 132-137°C.[1][3][14][15]
Protocol:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to about 10°C below the expected melting point (approx. 125°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).
-
The melting range is T1-T2. A pure sample should have a sharp range (≤ 1°C) consistent with literature values.
Purity Determination by Acid-Base Titration
Principle: this compound is a diprotic acid with two carboxylic acid groups that can be neutralized by a strong base, such as sodium hydroxide (B78521) (NaOH).[6][7] By titrating a known mass of the synthesized this compound with a standardized NaOH solution to a defined endpoint (using a pH meter or indicator), the number of moles of this compound can be calculated, allowing for a purity determination (assay).
Protocol:
-
Standardization of NaOH Solution: Prepare an approximately 0.1 M NaOH solution and standardize it against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).
-
Sample Preparation: Accurately weigh approximately 0.2 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in ~50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titration: Fill a burette with the standardized 0.1 M NaOH solution. Record the initial volume.
-
Titrate the this compound solution with the NaOH solution while continuously stirring until the second equivalence point is reached, indicated by a persistent faint pink color.
-
Record the final volume of NaOH used.
-
Calculation:
-
Moles of NaOH = Molarity of NaOH × Volume of NaOH (L)
-
Moles of this compound = (Moles of NaOH) / 2 (since this compound is diprotic)
-
Mass of this compound = Moles of this compound × Molar Mass of this compound (104.06 g/mol )[3][14]
-
Purity (%) = (Calculated Mass of this compound / Initial Mass of Sample) × 100
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique that separates components of a mixture based on their affinity for a stationary phase and a mobile phase.[9] For this compound, a polar compound, reversed-phase HPLC is commonly used.[9][12] The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its purity.
Protocol:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).[9][16]
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[9]
-
Mobile Phase: An isocratic mobile phase consisting of an acidified water/methanol mixture is often effective. A common composition is 0.1% phosphoric acid in water:methanol (90:10 v/v).[9][12]
-
Flow Rate: 0.75 mL/min.[12]
-
Detection Wavelength: 210 nm (for carboxyl group absorption) or 254 nm.[12][17]
-
Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
-
Run the analysis and record the chromatogram.
-
Purity Calculation (% Area): Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100
-
Workflow for Purity Assessment
A logical workflow ensures a comprehensive and efficient assessment of a newly synthesized batch of this compound, starting with simple, rapid tests and progressing to more complex, specific analyses if required.
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Alternative Method: Ion Chromatography
For samples where this compound needs to be separated from various other organic acids and inorganic anions, ion chromatography with suppressed conductivity detection is a highly effective alternative.[18] This technique is particularly useful for analyzing complex matrices, such as those found in environmental or biological samples, where the selectivity of reversed-phase HPLC might be insufficient.[10][18] Ion chromatography offers excellent sensitivity and can minimize interferences from sugars and other non-ionic components.[18]
References
- 1. This compound CAS#: 141-82-2 [m.chemicalbook.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. Laboratory analysis of this compound (CAS: 2345-56-4) - Analytice [analytice.com]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. csun.edu [csun.edu]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 13. pubs.acs.org [pubs.acs.org]
- 14. webbook.nist.gov [webbook.nist.gov]
- 15. This compound | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Laboratory Analysis of this compound - Analytice [analytice.com]
- 17. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to HPLC Method Validation for Substituted Malonic Acid Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of substituted malonic acids is paramount. These dicarboxylic acids are significant as intermediates in pharmaceutical synthesis and as biomarkers in various metabolic pathways. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. The validation of HPLC methods is a critical step to ensure data accuracy and reliability.[1][2]
This guide provides an objective comparison of validated HPLC methods for the analysis of substituted malonic acids, including reversed-phase HPLC with UV detection (RP-HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Chiral HPLC for enantiomeric separation.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific analyte, the sample matrix, and the required sensitivity and selectivity. For instance, while RP-HPLC-UV can be effective and economical for environmental samples, UPLC-MS/MS is often the preferred choice for clinical applications that demand high sensitivity in complex biological matrices.[2]
Table 1: Performance Comparison of HPLC Methods for Substituted Malonic Acid Analysis
| Parameter | Method 1: RP-HPLC-UV for this compound | Method 2: UPLC-MS/MS for Methylthis compound | Method 3: Chiral HPLC for Malonate Enantiomers |
| Instrumentation | HPLC with UV Detector | UPLC with Tandem Mass Spectrometer | HPLC with UV Detector |
| Column | C18 Reverse Phase (5 µm, 4.6 x 250 mm)[3] | C18 Reverse Phase (e.g., Agilent SB-C18, 1.8 µm)[4] | Chiral Stationary Phase (e.g., Daicel Chiralpak)[5] |
| Linearity | R² > 0.99[3] | r = 0.9991 (42.3 - 4230 nmol/L)[6] | R² > 0.99 (typical requirement) |
| Accuracy (% Recovery/Bias) | 54.72% to 99.70%[3] | Bias = -12.727[4] | 80-120% (typical requirement) |
| Precision (%RSD/CV) | Not specified | Within-day: 0.7-7.5%, Between-day: 0.7-7.5%[4] | < 20% at LLOQ (typical requirement) |
| Limit of Detection (LOD) | Calculation method described, value not provided.[3] | 15 nmol/L[4] | Analyte-dependent, e.g., 0.2 µg/mL for undesired enantiomer[7] |
| Limit of Quantitation (LOQ) | Calculation method described, value not provided.[3] | 33 nmol/L[4] | Analyte-dependent, e.g., 0.5 µg/mL for undesired enantiomer[7] |
| Retention Time (t_R) | This compound: 5.4 min[3] | Methylthis compound: 1.1 min[1][8] | Varies with enantiomer and method, e.g., 27.93 min and 31.79 min[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any HPLC method. Below are the protocols for the compared methods.
Method 1: RP-HPLC with UV Detection for this compound in Wastewater
This method is designed for the quantification of this compound and other aliphatic acids in environmental samples.[3]
-
Instrumentation: Shimadzu HPLC system with a UV detector.[2]
-
Column: C18 reverse phase column (5 µm, 4.6 x 250 mm).[3]
-
Mobile Phase: A mixture of methanol (B129727) and 0.1% phosphoric acid in water (10:90 v/v) in isocratic mode.[3]
-
Flow Rate: 0.75 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: Samples are filtered before injection. Spiked samples are used for recovery studies.[3]
-
Standard Preparation: Standards of this compound are prepared at various concentrations (e.g., eight different concentrations) to establish a calibration curve.[3]
Method 2: UPLC-MS/MS for Methylthis compound in Human Serum
This highly sensitive and selective method is suitable for the analysis of methylthis compound in clinical samples.[1][4][6][8]
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer.[2]
-
Column: Agilent SB-C18 (4.6 x 150mm, 1.8 µm) or equivalent.[4]
-
Mobile Phase: An isocratic elution with a mobile phase containing 20% 0.1% Formic Acid in water (A) and 80% 0.1% Formic Acid in Acetonitrile (B52724) (B).[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Detection: Negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[4][6]
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile (containing an internal standard like MMA-D3) to the serum sample, followed by centrifugation and evaporation of the supernatant. The residue is then reconstituted before injection.[1][8]
-
Standard Preparation: A calibration curve is prepared using commercially available standards in a blank serum matrix.[2]
Method 3: Chiral HPLC for the Separation of Malonate Derivative Enantiomers
This method is essential for determining the enantiomeric excess (ee) of chiral substituted malonates.[5]
-
Instrumentation: HPLC system with a UV detector.[5]
-
Column: Daicel Chiralpak AD-H, AS-H, or Chiralcel OD-H, OJ-H (4.6 mm × 250 mm).[5]
-
Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. The exact ratio is optimized to achieve the best separation (e.g., 99:1 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 220 nm or 256 nm).[5]
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: A racemic mixture of the analyte is used to confirm the separation of the two enantiomers. Individual enantiomer standards are used for peak identification if available.
Visualizing the Validation Workflow
The validation of an HPLC method is a systematic process to ensure its suitability for the intended purpose.[2] The following diagram illustrates a typical workflow for the validation of an HPLC method for substituted this compound analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 4. pafmj.org [pafmj.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Development and validation of a simple HPLC-MS/MS method for the quantification of methylthis compound in human serum without a derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an automated UPLC-MS/MS method for methylthis compound in serum/plasma and its application on clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Malonic and Glutaric Acid in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Malonic and Glutaric Acid as Linkers in Metal-Organic Frameworks
The choice of organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), directly influencing the resulting framework's topology, porosity, and stability. This guide provides a comparative analysis of two aliphatic dicarboxylic acids, malonic acid and glutaric acid, as linkers in MOF synthesis. By examining the structural differences between these linkers and their impact on the properties of the resulting MOFs, researchers can make more informed decisions in the design of novel porous materials for applications in gas storage, catalysis, and drug delivery.
Linker Properties at a Glance
This compound and glutaric acid are both short-chain aliphatic dicarboxylic acids, but the difference of two methylene (B1212753) groups in the backbone of glutaric acid introduces a greater degree of flexibility. This seemingly small structural variation can lead to significant differences in the coordination behavior and the final MOF architecture.
| Feature | This compound | Glutaric Acid |
| Chemical Formula | C₃H₄O₄ | C₅H₈O₄ |
| Molar Mass | 104.06 g/mol | 132.12 g/mol |
| Structure | HOOC-CH₂-COOH | HOOC-(CH₂)₃-COOH |
| Flexibility | Relatively rigid | More flexible |
Impact on MOF Properties: A Comparative Analysis
The difference in chain length and flexibility between malonic and glutaric acid directly influences the resulting MOF's properties, including thermal stability and porosity. While direct comparative studies using the same metal center are limited, analysis of existing data for copper- and zinc-based MOFs synthesized with these linkers provides valuable insights.
Quantitative Data Summary
The following table summarizes available quantitative data for MOFs synthesized with malonic and glutaric acid. It is important to note that the synthesis conditions and the presence of co-ligands can significantly affect the final properties.
| MOF Name/System | Metal Ion | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| Copper Malonate System | Cu²⁺ | This compound | Data not available | Data not available | ~210 - 240 |
| [Cu₂(Glu)₂(AZPY)]·3H₂O | Cu²⁺ | Glutaric Acid | Data not available | Data not available | 271 |
Note: The data for the copper glutarate system is for a mixed-linker MOF, which may influence its properties.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative synthesis procedures for MOFs incorporating malonate and glutarate linkers.
Synthesis of a Copper(II) Malonate MOF (Electrochemical Method)
A copper(II) malonate MOF can be synthesized via an electrochemical route. This method involves the in-situ generation of metal ions to react with the organic linker.
Materials:
-
Copper anode and platinum cathode
-
This compound
-
Ammonia solution
-
N-Cetyl trimethyl ammonium (B1175870) bromide (CTAB) as a surfactant
-
Ethanol/Water solvent mixture
Procedure:
-
An electrochemical cell is set up with a copper anode and a platinum cathode.
-
A solution of this compound in an ethanol/water mixture is prepared.
-
Ammonia solution and CTAB are added to the this compound solution to facilitate ionization and complexation.
-
A constant current is applied to the electrochemical cell, leading to the dissolution of the copper anode and the formation of Cu²⁺ ions.
-
The Cu²⁺ ions react with the malonate linkers in the solution, leading to the gradual formation of the MOF as a crystalline solid.
-
The resulting solid is collected by filtration, washed with the solvent mixture, and dried.
Synthesis of a Copper(II) Glutarate MOF (Solvothermal Method)
A three-dimensional copper MOF containing glutarate can be synthesized using a solvothermal method, which involves heating the reactants in a sealed vessel.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Glutaric acid
-
4,4′-Azopyridine (AZPY) as a co-linker
-
Ethanol/Water solvent mixture
Procedure:
-
Copper(II) nitrate trihydrate, glutaric acid, and 4,4′-azopyridine are dissolved in an ethanol/water mixture in a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
The product is washed with the solvent mixture to remove any unreacted starting materials and then dried.
Logical Relationships and Experimental Workflows
The choice of the dicarboxylic acid linker sets in motion a series of interactions that determine the final properties of the MOF. The following diagrams, generated using Graphviz, illustrate these relationships and the general workflow for MOF synthesis and characterization.
Caption: Logical relationship between dicarboxylic acid linker choice and final MOF properties.
Caption: General experimental workflow for MOF synthesis and characterization.
Conclusion
The selection between this compound and glutaric acid as linkers in MOF synthesis presents a trade-off between rigidity and flexibility. This compound, with its shorter and more rigid structure, may favor the formation of more ordered and potentially more robust frameworks, although this can sometimes lead to lower porosity. In contrast, the greater flexibility of glutaric acid can result in more complex and potentially interpenetrated structures, which may offer unique adsorption and separation properties.
The available data, while not providing a direct one-to-one comparison, suggests that the longer chain of glutaric acid can lead to MOFs with higher thermal stability in certain configurations. However, a comprehensive understanding of the structure-property relationships requires more systematic studies where only the dicarboxylic acid linker is varied while keeping the metal center and synthesis conditions constant. The experimental protocols and logical frameworks provided in this guide offer a starting point for researchers to explore these relationships further and to design next-generation MOFs with tailored properties for their specific applications.
A Researcher's Guide to Spectroscopic Confirmation of Malonic Acid Reaction Products
For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is paramount. When working with the versatile synthetic building block, malonic acid, and its derivatives, a multi-faceted spectroscopic approach is essential for unambiguous structural elucidation. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for confirming the products of common this compound reactions, supported by experimental data and detailed protocols.
This compound and its esters are precursors to a wide array of compounds, from substituted carboxylic acids to barbiturates and other pharmacologically active molecules.[1] The confirmation of the successful synthesis of these products relies on a thorough interpretation of their spectroscopic signatures. This guide will delve into the characteristic spectral features of common this compound reaction products, including those from esterification, Knoevenagel condensation, and amidation.
Comparative Spectroscopic Analysis
The choice of spectroscopic technique is often dictated by the specific structural question being addressed. While each method provides unique insights, a combination of techniques is typically required for complete characterization. The following sections compare the utility of NMR, IR, and Mass Spectrometry in the analysis of this compound reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the chemical environment of nuclei within a molecule.[1]
Key Diagnostic Signals for this compound Derivatives:
-
α-Proton: The chemical shift of the proton(s) on the carbon alpha to the two carbonyl groups is highly diagnostic. In diethyl malonate, this proton appears around 3.36 ppm.[1] Upon alkylation, the chemical shift of the remaining α-proton will vary depending on the nature of the substituent.
-
Ester Group Protons: The protons of the ethyl groups in diethyl malonate derivatives give rise to a characteristic quartet (for the -CH₂-) and triplet (for the -CH₃).[1]
-
Knoevenagel Products: In the case of Knoevenagel condensation products like cinnamic acid derivatives, the vinylic protons provide key structural information, with their coupling constants helping to determine the stereochemistry (cis/trans) of the double bond.[2]
-
Amide Protons: In this compound amides, the N-H protons will appear as broad signals, and their chemical shifts can be influenced by solvent and concentration.
| Product Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Diethyl Malonate | α-CH₂: ~3.36 (s); OCH₂: ~4.19 (q); CH₃: ~1.28 (t)[1] | C=O: ~167; α-C: ~41; OCH₂: ~61; CH₃: ~14 |
| Diethyl Ethylmalonate | α-CH: ~3.12 (t); OCH₂: ~4.15 (q); Ester CH₃: ~1.23 (t); Ethyl CH₂: ~1.9 (quint); Ethyl CH₃: ~0.89 (t)[1] | C=O: ~169; α-C: ~51; OCH₂: ~61; Ester CH₃: ~14; Ethyl CH₂: ~24; Ethyl CH₃: ~12 |
| trans-Cinnamic Acid | COOH: ~12.5 (br s); Vinylic-β H: ~7.8 (d, J≈16 Hz); Vinylic-α H: ~6.5 (d, J≈16 Hz); Aromatic H: ~7.4-7.6 (m)[3][4] | C=O: ~172; Vinylic-β C: ~147; Aromatic C: ~128-134; Vinylic-α C: ~117[4] |
| N,N'-diphenylmalonamide | NH: ~9.0 (br s); α-CH₂: ~3.5 (s); Aromatic H: ~7.0-7.6 (m) | C=O: ~165; α-C: ~45; Aromatic C: ~120-140 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound reaction products, the carbonyl (C=O) stretching frequency is a particularly informative region of the spectrum.
Key Diagnostic Absorptions:
-
Carboxylic Acids: A very broad O-H stretch from approximately 3300 to 2500 cm⁻¹ is characteristic of the carboxylic acid dimer hydrogen bonding, along with a strong C=O stretch between 1725 and 1700 cm⁻¹.[5][6]
-
Esters: Malonic esters exhibit a strong C=O stretching absorption typically in the range of 1750-1730 cm⁻¹.[7] The exact position is sensitive to the electronic effects of the α-substituent.[7]
-
Amides: Malonamides show a C=O stretch (Amide I band) at a lower frequency than esters, typically between 1680 and 1630 cm⁻¹, due to resonance. They also exhibit an N-H bending vibration (Amide II band) around 1640-1550 cm⁻¹ and N-H stretching vibrations in the 3500-3100 cm⁻¹ region.[8]
-
Knoevenagel Products: Conjugation of the carbonyl group with a C=C double bond in Knoevenagel products, such as cinnamic acid, shifts the C=O stretching frequency to a lower wavenumber (around 1700-1680 cm⁻¹).[3]
| Functional Group | Key IR Absorption Bands (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch: 3300-2500 (broad); C=O stretch: 1725-1700[5][6] |
| Ester (-COOR) | C=O stretch: 1750-1730[7] |
| Amide (-CONH₂) | N-H stretch: ~3350 and ~3180 (two bands for primary); C=O stretch (Amide I): 1680-1630; N-H bend (Amide II): 1640-1550[8] |
| α,β-Unsaturated Carbonyl | C=O stretch: 1700-1680[3] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry provides crucial information about the molecular weight of the product and its fragmentation pattern, which can be used to piece together the structure.
Key Fragmentation Pathways:
-
Malonic Esters: A characteristic fragmentation is the loss of the diethyl malonate moiety (M-159).[9] The base peak is often related to the substituent at the α-carbon.
-
Carboxylic Acids: Short-chain carboxylic acids often show prominent peaks corresponding to the loss of -OH (M-17) and -COOH (M-45).[8]
-
Amides: Primary amides can undergo a McLafferty rearrangement, and a common fragmentation is the cleavage of the C-N bond.[8]
| Product Type | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Diethyl Ethylmalonate | 188 | 143 [M-OEt]⁺, 115 [M-COOEt]⁺, 88, 43 |
| trans-Cinnamic Acid | 148 | 131 [M-OH]⁺, 103 [M-COOH]⁺, 77 [C₆H₅]⁺ |
| N,N'-diphenylmalonamide | 268 | 120 [PhNCO]⁺, 93 [PhNH₂]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
Detailed and optimized experimental protocols are critical for obtaining high-quality spectroscopic data.
Sample Preparation and NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound reaction product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Sample Preparation and IR Analysis
-
KBr Pellet Method (for solids): Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method (for liquids/oils): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a convenient method that requires minimal sample preparation.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Sample Preparation and GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). For carboxylic acids, derivatization (e.g., silylation or esterification) may be necessary to increase volatility.
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., HP-5ms).
-
Oven Program: A typical program starts at a low temperature (e.g., 60 °C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280 °C).[10]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Full scan mode is used for qualitative analysis to obtain the full mass spectrum. Selected Ion Monitoring (SIM) can be used for quantitative analysis for higher sensitivity.[10]
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the product.
Visualization of Workflows and Concepts
To further clarify the process of spectroscopic analysis and data interpretation, the following diagrams are provided.
Caption: Experimental workflow for synthesis and spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound DISODIUM SALT(141-95-7) 1H NMR spectrum [chemicalbook.com]
- 3. This compound(141-82-2) 1H NMR spectrum [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester | Bentham Science [benthamscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Diethyl ethylmalonate(133-13-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Kinetics of Malonic Acid Reactions with Various Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The condensation reaction between malonic acid and aldehydes, a variant of the Knoevenagel condensation often referred to as the Doebner modification, is a fundamental method for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated carboxylic acids.[1][2][3] These products, including derivatives of cinnamic acid, are crucial intermediates in the manufacturing of pharmaceuticals, cosmetics, and polymers. Understanding the kinetic nuances of this reaction with different aldehyde substrates is paramount for optimizing reaction conditions, maximizing yields, and scaling up production.
This guide provides a comparative analysis of the kinetic studies of this compound reactions with various aldehydes, supported by experimental data from the scientific literature.
Comparative Kinetic Data
| Aldehyde | Catalyst/Solvent | Rate Constant (k) | Activation Energy (Ea) | Observations & Notes | Reference |
| Benzaldehyde (B42025) | Piperidine (B6355638)/Pyridine | Overall second-order | Not Specified | The condensation follows second-order kinetics, and the subsequent decarboxylation of the intermediate benzalthis compound is first-order. | [4] |
| Substituted Benzaldehydes (general) | Piperidine | Not Specified | Not Specified | The rate of condensation is observed to increase with the presence of electron-withdrawing groups on the aromatic ring of the aldehyde. | [5] |
| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | Piperidine/Ethyl Acetate (B1210297) (Solvent-free) | Not Specified | Not Specified | Reaction progress monitored by conversion over time. A solvent-free approach using an environmentally benign catalyst system was explored. | [4] |
| Various Aromatic Aldehydes | Triethylamine (TEA)/Toluene | Not Specified | Not Specified | TEA was investigated as a less toxic alternative to pyridine, affording comparable yields for the synthesis of various cinnamic acids. | [4] |
Note: The lack of standardized reporting for kinetic data makes direct comparison challenging. The studies often focus on reaction yields and optimizing conditions rather than determining precise rate constants and activation energies.
Reaction Mechanisms and Experimental Workflows
The Knoevenagel-Doebner reaction is a multi-step process. The generally accepted mechanism, along with a typical experimental workflow for a kinetic study, is outlined below.
General Reaction Mechanism
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The process involves the following key steps:
-
Enolate Formation: The basic catalyst deprotonates the α-carbon of this compound, forming a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product.
-
Dehydration: The intermediate alcohol undergoes dehydration to form an α,β-unsaturated dicarboxylic acid (a substituted this compound).
-
Decarboxylation: Under the reaction conditions, particularly with heating, the intermediate undergoes decarboxylation to yield the final α,β-unsaturated carboxylic acid.
Caption: Knoevenagel-Doebner Reaction Mechanism.
Experimental Workflow for Kinetic Analysis
A typical workflow to determine the kinetics of these reactions involves monitoring the concentration of reactants or products over time.
Caption: Experimental workflow for a kinetic study.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the literature for conducting Knoevenagel-Doebner condensations.
Protocol 1: Piperidine-Catalyzed Condensation of Benzaldehyde and this compound in Pyridine (Classic Doebner Conditions)
This protocol is based on the traditional method for synthesizing cinnamic acid.
Materials:
-
Benzaldehyde (1 equivalent)
-
This compound (1 equivalent)
-
Pyridine (as solvent)
-
Piperidine (catalytic amount, e.g., 0.1 equivalents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in pyridine.
-
Add benzaldehyde to the solution, followed by the catalytic amount of piperidine.
-
Heat the reaction mixture to a constant temperature (e.g., 80-100°C) with continuous stirring.
-
To monitor the reaction kinetics, withdraw aliquots of the reaction mixture at specific time intervals.
-
Quench the reaction in each aliquot, for example, by rapid cooling and dilution with a suitable solvent.
-
Analyze the concentration of the product (cinnamic acid) or the remaining benzaldehyde using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Plot the concentration data against time to determine the reaction order and rate constant.
Protocol 2: Solvent-Free Condensation of a Substituted Benzaldehyde with this compound[4]
This protocol is adapted from a greener approach to the Knoevenagel condensation.
Materials:
-
Substituted benzaldehyde (e.g., Syringaldehyde, 1 equivalent)
-
This compound (2 equivalents)
-
Piperidine (0.4 equivalents)
-
Ethyl acetate (for initial mixing)
Procedure:
-
Combine the substituted benzaldehyde, this compound, and piperidine in a round-bottom flask with a small amount of ethyl acetate to ensure proper mixing.
-
Remove the ethyl acetate under reduced pressure (e.g., using a rotary evaporator) at a low temperature (e.g., 40°C) to obtain a solvent-free reaction mixture.
-
Heat the resulting mixture to the desired reaction temperature (e.g., 77°C) with stirring.
-
For kinetic analysis, prepare multiple small-scale reactions and stop each one at a different time point.
-
At the designated time, cool the reaction vessel rapidly and dissolve the mixture in a known volume of a suitable solvent.
-
Analyze the composition of the dissolved mixture by HPLC to determine the conversion of the aldehyde and the yield of the product.
-
Plot the conversion or product concentration as a function of time to study the reaction progress.
Conclusion
The Knoevenagel-Doebner reaction of this compound with aldehydes is a versatile and widely used synthetic method. Kinetic studies reveal that the reaction is sensitive to the electronic properties of the aldehyde substrate, with electron-withdrawing groups on aromatic aldehydes generally increasing the reaction rate. While comprehensive, directly comparative kinetic data across a broad spectrum of aldehydes is limited, the provided protocols and mechanistic insights offer a solid foundation for researchers to design and optimize their own synthetic procedures. The trend towards greener, solvent-free conditions with less hazardous catalysts represents a significant and promising direction for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of Malonic Acid and Its Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thermal decomposition behavior of malonic acid and its common salts. Understanding the thermal stability and decomposition pathways of these compounds is crucial for their application in various fields, including materials science, chemical synthesis, and pharmaceutical development. This document summarizes key quantitative data, details the experimental protocols used for thermal analysis, and visualizes the decomposition processes and experimental workflows.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound and its salts exhibits distinct patterns, largely influenced by the cation's nature. The following table summarizes the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Solid Product | Gaseous Product(s) |
| This compound | Melting & Decomposition | 135 - 200 | ~100% | None | Acetic Acid, CO₂ |
| (in N₂ atmosphere) | 139 - 198[1] | ||||
| Sodium Malonate | Decomposition | 330 - 360 (approx.)[2] | Not specified | Sodium Carbonate (Na₂CO₃)[1][3] | Not specified |
| Potassium Malonate | Decomposition | Data not readily available in reviewed literature. Expected to form Potassium Carbonate (K₂CO₃). | Not specified | Not specified | Not specified |
| Calcium Malonate (dihydrate) | Dehydration | 92 - 250[2] | Theoretical: 20.22% | Anhydrous Calcium Malonate | Water (H₂O)[2] |
| Anhydrous Decomposition | 250 - 500 (approx.)[2] | Theoretical: 24.70% | Calcium Carbonate (CaCO₃)[2] | CO₂, Ketene (inferred)[2] | |
| Carbonate Decomposition | > 600[2] | Theoretical: 24.70% | Calcium Oxide (CaO)[2] | Carbon Dioxide (CO₂)[2] | |
| Magnesium Malonate | Decomposition | Data not readily available in reviewed literature. Expected to decompose directly to Magnesium Oxide (MgO). | Not specified | Not specified | Not specified |
Decomposition Pathways and Mechanisms
The thermal decomposition of this compound proceeds via decarboxylation to form acetic acid, which then volatilizes.[1] In contrast, its salts exhibit different decomposition mechanisms.
Sodium and Potassium Malonates: These alkali metal salts are expected to be more thermally stable than this compound. Upon heating, they decompose directly to form the corresponding metal carbonates.[1][3]
Calcium Malonate: The decomposition of calcium malonate dihydrate is a well-defined, multi-step process.[2] It begins with the loss of water molecules (dehydration), followed by the decomposition of the anhydrous malonate to form calcium carbonate.[2] At higher temperatures, the calcium carbonate intermediate decomposes to calcium oxide.[2]
Magnesium Malonate: While specific experimental data for magnesium malonate is scarce, its thermal behavior is expected to be analogous to other magnesium dicarboxylates, such as magnesium oxalate. It is likely to decompose directly to magnesium oxide at elevated temperatures.
Experimental Protocols
The data presented in this guide are typically obtained using the following thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining decomposition temperatures and the stoichiometry of the decomposition reactions.
-
Instrument: Thermogravimetric Analyzer
-
Sample Mass: 5-10 mg
-
Crucible: Alumina or platinum
-
Temperature Program: Heating from ambient temperature to 900-1000°C.
-
Heating Rate: A constant rate, typically 10°C/min, is used. Slower rates (e.g., 5°C/min) can be used to improve the resolution of overlapping decomposition steps.
-
Purge Gas: A dynamic inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative side reactions.
-
Flow Rate: 20-50 mL/min
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Instrument: Differential Scanning Calorimeter
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is sealed in an aluminum or platinum pan.
-
Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is commonly used.
-
Heating Program: The sample is heated over a defined temperature range at a constant rate (e.g., 10°C/min).
-
Data Analysis: The DSC curve reveals endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. The area under these peaks is proportional to the enthalpy change of the transition.
Visualizing the Analysis Workflow
The following diagrams illustrate the logical relationships in the thermal decomposition pathways and the general experimental workflow for comparative thermal analysis.
References
A Comparative Guide to the Environmental Impact of Malonic Acid Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Malonic acid is a fundamental building block in the synthesis of a wide array of pharmaceuticals, specialty chemicals, and other high-value materials. As the chemical industry increasingly shifts towards more sustainable practices, a thorough evaluation of the environmental impact of different synthetic routes to this compound is crucial. This guide provides an objective comparison of the three primary synthesis pathways: the traditional route from chloroacetic acid, the hydrolysis of dialkyl malonates, and the emerging bio-based route via fermentation. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most environmentally benign and efficient method.
Comparison of Key Environmental and Efficiency Metrics
The environmental impact and efficiency of each synthesis route can be quantified using several green chemistry metrics. The following table summarizes these key parameters for the three main production methods of this compound.
| Metric | Synthesis from Chloroacetic Acid | Hydrolysis of Diethyl Malonate | Fermentation of Glucose |
| Overall Yield | 75-80%[1] | ~55-95%[2] | High (approaching theoretical) |
| Atom Economy | ~47.5% | 100% | 100% |
| E-factor (estimated) | High (~5-10) | Moderate (~1-5) | Low (<1) |
| Process Mass Intensity (PMI) (estimated) | High (~6-11) | Moderate (~2-6) | Low (<2) |
| Raw Materials | Chloroacetic acid, Sodium cyanide, Sodium carbonate, Sodium hydroxide (B78521), Calcium chloride, Hydrochloric acid | Diethyl malonate, Water, Acid/Base catalyst | Glucose, Water, Nutrients |
| Key Hazards | Highly toxic sodium cyanide, Corrosive acids and bases | Flammable solvents (if used for extraction), Corrosive acids/bases | Generally low hazard |
| Waste Products | Sodium chloride, Calcium chloride, Ammonium chloride, Cyanide-containing waste streams | Ethanol, Catalyst salts | Biomass, CO2, Dilute aqueous streams |
| Sustainability | Fossil fuel-based, non-renewable | Raw materials often from fossil fuels | Renewable feedstock (glucose) |
Synthesis Route Overviews and Experimental Protocols
Synthesis from Chloroacetic Acid
This traditional method involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to this compound. While it is a well-established and economical process, it is also the most hazardous and environmentally taxing.
Environmental Impact: The primary environmental drawback of this route is the use of highly toxic sodium cyanide.[3] Accidental release or improper disposal of cyanide-containing waste can have severe ecological consequences. The process also generates a significant amount of inorganic salt waste.
Experimental Protocol: Adapted from Organic Syntheses, Coll. Vol. 2, p.376 (1943); Vol. 18, p.50 (1938).[1]
-
Preparation of Sodium Cyanoacetate: In a 5-L round-bottomed flask, dissolve 500 g (5.3 moles) of chloroacetic acid in 700 mL of water. Warm the solution to 50°C and neutralize with 290 g (2.7 moles) of anhydrous sodium carbonate. Cool the solution to room temperature. In a separate beaker, dissolve 294 g (6 moles) of 97% sodium cyanide in 750 mL of water warmed to 55°C, then cool to room temperature. Add the sodium cyanide solution to the sodium chloroacetate (B1199739) solution with rapid mixing and external cooling. Once the initial exothermic reaction subsides (temperature reaches ~95°C), heat the mixture on a steam bath for one hour.
-
Hydrolysis: Cool the reaction mixture and slowly add 240 g (6 moles) of solid sodium hydroxide. Heat the solution on a steam bath under a fume hood. Ammonia evolution will begin at 60-70°C. Continue heating for at least 3 hours and then bubble steam through the solution for 45-60 minutes to remove all traces of ammonia.
-
Isolation of this compound: To the hot sodium malonate solution, slowly add a solution of 600 g of anhydrous calcium chloride in 1.8 L of warm water (40°C) with vigorous stirring. Allow the precipitated calcium malonate to stand for 24 hours. Decant the supernatant, wash the precipitate with cold water several times, and then filter and dry the calcium malonate. Suspend the dry calcium malonate in ether and add 1 mL of 12 N hydrochloric acid for each gram of salt while cooling in an ice bath. The this compound is then extracted into the ether.
-
Purification: The ether extract is dried and the solvent is evaporated to yield crystalline this compound. The reported yield is 415–440 g (75–80%).[1]
Logical Relationship Diagram
Hydrolysis of Diethyl Malonate
This method involves the hydrolysis of a dialkyl malonate, such as diethyl malonate, to this compound. This route avoids the use of cyanide but can have a significant environmental footprint associated with the production of the starting dialkyl malonate.
Environmental Impact: The environmental impact of this route is largely dependent on the synthesis of the starting material, diethyl malonate. Traditional production of diethyl malonate often involves chloroacetic acid and cyanide, thus carrying similar hazards. However, if greener routes to diethyl malonate are employed, the overall environmental impact can be reduced. The hydrolysis step itself is relatively clean, with the main byproduct being ethanol, which can be recovered and recycled.
Experimental Protocol: Adapted from various sources describing the hydrolysis of malonic esters.[2][4]
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, place 160 g (1 mole) of diethyl malonate. Add a solution of 80 g (2 moles) of sodium hydroxide in 400 mL of water.
-
Reflux: Heat the mixture to reflux for 4 hours, or until the ester layer is no longer visible.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper).
-
Decarboxylation (if substituted this compound is the target): For the synthesis of substituted acetic acids, the acidified mixture is heated to induce decarboxylation. For this compound itself, this step is omitted.
-
Isolation: The this compound can be isolated by extraction with an organic solvent (e.g., diethyl ether) followed by evaporation of the solvent. The yield is variable but can be high with optimization (up to 95%).[2]
Experimental Workflow Diagram
Fermentation of Glucose
This modern, bio-based approach utilizes genetically engineered microorganisms to convert renewable feedstocks like glucose into this compound.[5] This route is considered the most environmentally friendly alternative.
Environmental Impact: The fermentation route offers significant environmental advantages, including the use of renewable resources, a lower carbon footprint, and the avoidance of hazardous reagents.[6] The process operates under mild conditions (ambient temperature and pressure), reducing energy consumption. The main byproduct is biomass, which may have applications as a fertilizer or for bioenergy.
Experimental Protocol Overview: Based on industrial process descriptions.[5][7]
-
Seed Culture Preparation: A culture of a genetically modified microorganism, such as Pichia kudriavzevii, is grown in a nutrient-rich medium.[8]
-
Fermentation: The seed culture is transferred to a larger fermenter containing a glucose-based medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration (e.g., 101 hours).[7] The microorganism metabolizes the glucose and excretes this compound into the broth.
-
Downstream Processing: The fermentation broth is first filtered to remove the biomass. The resulting solution containing this compound is then purified through a series of steps that may include reverse osmosis, and crystallization to obtain a high-purity solid product.[5]
-
Yield: The theoretical yield is 2 moles of this compound per mole of glucose.[8]
Signaling Pathway Diagram (Simplified Metabolic Pathway)
Conclusion
The choice of a synthesis route for this compound has significant implications for environmental impact, safety, and sustainability.
-
The chloroacetic acid route , while historically significant, is fraught with hazards due to the use of cyanide and generates substantial waste, making it the least environmentally favorable option.
-
The hydrolysis of diethyl malonate offers a safer alternative by avoiding cyanide in the final hydrolysis step, but its overall environmental footprint is heavily influenced by the production method of the starting ester.
-
The fermentation of glucose represents the most promising green alternative, utilizing renewable feedstocks and operating under mild conditions with minimal hazardous waste generation. As biotechnology continues to advance, this bio-based route is poised to become the preferred method for the sustainable production of this compound.
For researchers and drug development professionals, a careful consideration of these factors is paramount in aligning chemical synthesis with the principles of green chemistry and sustainable development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1257879C - this compound in high purity - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US2373011A - Production of this compound - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Process Synthesis, Design and Techno-Economic Assessment of this compound Production [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyzing Commercialization: Fermentation Process Makes Malonates from Sugar, Not Cyanide | AIChE [aiche.org]
A Comparative Guide to Analytical Techniques for Malonic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent analytical techniques for the detection and quantification of malonic acid. We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays to assist researchers in selecting the most suitable method for their specific applications.
Introduction to Cross-Validation of Analytical Techniques
Cross-validation is a critical process in analytical method development that ensures the reliability and comparability of data obtained from different techniques. By comparing the results from two or more methods, researchers can gain confidence in the accuracy and precision of their measurements. This is particularly important in regulated environments, such as drug development, where data integrity is paramount. A well-designed cross-validation study will assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) across the different methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound determination depends on various factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. This section provides a comparative overview of the most commonly employed methods.
Quantitative Performance Data
The following table summarizes the key performance characteristics of HPLC, GC-MS, and Capillary Electrophoresis for the analysis of this compound and related organic acids. Data for enzymatic assays for this compound is less prevalent in the literature; however, performance is generally characterized by high specificity and sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.03 - 15 nmol/L[1][2] | 0.002 - 0.2 mg/kg[3] | ~0.03 - 0.09 µmol/L[2] |
| Limit of Quantification (LOQ) | 0.09 - 33 nmol/L[1][2] | 0.008 - 0.5 mg/kg[3] | ~0.09 µmol/L[2] |
| Linearity (R²) | ≥ 0.99[4] | > 0.9942[3] | ≥ 0.998[5] |
| Accuracy (% Recovery) | 54.72 - 99.70%[4] | 86.74 - 118.68%[3] | 90 - 93%[5] |
| Precision (% RSD) | < 5%[6] | 2.98 - 13.42%[3] | < 5%[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for obtaining reliable and consistent results. This section outlines representative methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of organic acids.
-
Sample Preparation:
-
For biological fluids (e.g., plasma, urine), perform protein precipitation by adding a threefold excess of cold acetonitrile (B52724).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.[7]
-
-
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 1.8 µm).[1]
-
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
-
Sample Preparation and Derivatization:
-
Extract the organic acids from the sample using a suitable solvent (e.g., ethyl acetate).
-
Dry the extract completely.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.[3]
-
Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) esters of the organic acids.[6]
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires very small sample volumes.
-
Sample Preparation:
-
Dilute the sample in the background electrolyte (BGE).
-
For complex matrices, a simple filtration or centrifugation step may be sufficient.
-
-
Instrumentation:
-
Capillary electrophoresis system with a UV or conductivity detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).
-
-
Electrophoretic Conditions:
-
Background Electrolyte (BGE): A buffer solution at a specific pH, for example, 20 mM phosphate (B84403) buffer at pH 7.
-
Voltage: 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Direct or indirect UV detection at a low wavelength (e.g., 185-214 nm) or conductivity detection.
-
Enzymatic Assay
Enzymatic assays are highly specific and sensitive. While a dedicated commercial kit for this compound is not widely available, the principle often involves the specific reaction of an enzyme with the target analyte, leading to a measurable product (e.g., NADH), which can be quantified spectrophotometrically. The following is a general protocol for an L-malic acid assay, which follows a similar principle.
-
Principle: L-malic acid is oxidized by L-malate dehydrogenase in the presence of NAD+ to form oxaloacetate and NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the L-malic acid concentration.[8]
-
Reagents (often supplied in a kit):
-
Assay Buffer
-
NAD+ solution
-
L-Malate Dehydrogenase enzyme solution
-
L-Malic Acid Standard
-
-
Assay Procedure:
-
Prepare a standard curve using the provided L-malic acid standard.
-
Prepare samples, diluting as necessary to fall within the linear range of the assay. For colored samples, a decolorization step with PVPP may be needed.[8]
-
To a 96-well plate or cuvettes, add the assay buffer, NAD+ solution, and sample or standard.
-
Read the initial absorbance (A1) at 340 nm.
-
Initiate the reaction by adding the L-malate dehydrogenase enzyme solution.
-
Incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[8]
-
Read the final absorbance (A2) at 340 nm.
-
Calculate the change in absorbance (A2 - A1) and determine the concentration of L-malic acid from the standard curve.
-
Visualizations
To further aid in the understanding of the analytical workflows and decision-making process, the following diagrams are provided.
References
- 1. pafmj.org [pafmj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vintessential.com.au [vintessential.com.au]
Safety Operating Guide
Proper Disposal of Malonic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of malonic acid is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety precautions for handling this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound for disposal. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][2] |
| Skin Protection | Wear a complete suit protecting against chemicals and appropriate gloves (e.g., neoprene or nitrile).[3][4] |
| Respiratory Protection | If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Disposal Procedures
The primary method for this compound disposal is through a licensed professional waste disposal service.[3][5][6] Do not dispose of this compound with household garbage or down the drain unless specific institutional guidelines permit it under strict conditions.[2][5][7]
Step-by-Step Disposal Protocol:
-
Containment: Ensure this compound waste is stored in a suitable, closed, and properly labeled container.[6][8]
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound" and include any other information required by your institution's waste management program.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reducing agents.[1][2][5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[3][6][9]
Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, empty containers, and spill cleanup supplies, must be treated as hazardous waste and disposed of accordingly.[3][9]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[8][9]
-
Containment: Prevent the spill from spreading and entering drains.[8][10]
-
Cleanup: Carefully sweep up the solid material, avoiding the creation of dust.[4][6][8] Place the swept material into a suitable, closed container for disposal.[4][6][8]
-
Decontamination: Clean the spill area with water and collect the rinseate for disposal as hazardous waste.[11][12]
Limited Sink Disposal Guidelines
Some institutions may permit the sink disposal of very dilute solutions of this compound. It is crucial to consult your institution's specific guidelines before proceeding. As an example, Vanderbilt University allows for sink disposal under the following conditions[13]:
-
The this compound must be in a solution with a concentration of approximately 1% or less.[13]
-
The total volume of waste to be disposed of must not exceed four liters per day.[13]
-
The this compound must be readily water-soluble (dissolves to at least 3%).[13]
-
Approval from the institution's Office of Clinical and Research Safety (OCRS) or equivalent is required.[13]
It is imperative to note that this is an exception and not a standard practice. Always default to disposal as hazardous chemical waste unless explicitly permitted by your institution.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. westliberty.edu [westliberty.edu]
- 2. media.laballey.com [media.laballey.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. fishersci.com [fishersci.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. lewisu.edu [lewisu.edu]
- 12. hmdb.ca [hmdb.ca]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Malonic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of malonic acid, including detailed operational and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause serious eye damage and is harmful if swallowed.[1][2] It may also cause mild skin and respiratory tract irritation.[1] Adherence to proper safety protocols is crucial to mitigate these risks.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[3][4] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[5][6][7]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7][8]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] Always inspect gloves for damage before use and employ proper glove removal techniques to avoid skin contact.[3][4] A chemical-resistant lab coat or apron should be worn to protect skin and clothing.[9]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][7][8]
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for safety and experimental integrity.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and transfer operations within a chemical fume hood or a designated, well-ventilated area to control dust.
-
Use appropriate tools, such as a spatula or scoop, for transferring the solid. Avoid creating dust clouds.[3][9]
2. Dissolving and Reactions:
-
When dissolving this compound, add it slowly to the solvent to prevent splashing.
-
Be aware of potential incompatibilities. This compound should not come into contact with bases, oxidizing agents, or reducing agents.[1][5]
-
If heating is required, do so with caution as it decomposes at temperatures above 135°C (275°F) and may emit toxic fumes.[1][10]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[3][5]
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[1][3][5]
-
Place the spilled material into a sealed, labeled container for disposal.[1][3]
-
Ventilate the area and wash the spill site thoroughly after the material has been collected.[1]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][3][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[3] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3][8] Seek immediate medical attention.[8]
-
Ingestion: DO NOT induce vomiting.[3][8] Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[8]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All this compound waste, including contaminated materials, must be collected in a suitable, labeled, and sealed container.[3][5]
-
Disposal Method: Do not dispose of this compound with household garbage or allow it to enter drains.[4][5][7] Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3][5]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 1310 mg/kg | [1] |
| Melting Point | 135 °C (decomposes) | [1] |
| Flash Point | 172 °C / 341.6 °F | [8] |
| Autoignition Temperature | 580 °C / 1076 °F | [8] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. carlroth.com [carlroth.com]
- 3. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. media.laballey.com [media.laballey.com]
- 8. westliberty.edu [westliberty.edu]
- 9. talentchemicals.com [talentchemicals.com]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
